5-Chlorobenzo[d]thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSFYTDPSSFCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559706 | |
| Record name | 5-Chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-51-8 | |
| Record name | 5-Chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chlorobenzo[d]thiazole: Properties, Synthesis, and Applications in Drug Discovery
Abstract: 5-Chlorobenzo[d]thiazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, structural features, synthesis methodologies, and chemical reactivity. Furthermore, it explores its pivotal role as a building block in the development of novel therapeutic agents, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system consisting of a benzene ring fused to a thiazole ring, is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds.[2] The fusion of these two rings creates a rigid, planar structure with a unique distribution of electrons, enabling it to interact with a wide array of biological targets.[3]
The introduction of a chlorine atom at the 5-position of the benzothiazole ring, yielding this compound, profoundly influences the molecule's electronic and lipophilic character. This halogen substitution can enhance membrane permeability, improve metabolic stability, and provide an additional vector for molecular interactions, thereby modulating the pharmacological profile of its derivatives. Consequently, this compound serves as a critical starting material for synthesizing compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[4][5]
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Core Chemical Structure
The structure of this compound is characterized by the fused aromatic system with a chlorine substituent on the benzene ring.
Caption: General workflow for the synthesis of a 2-substituted 5-chlorobenzothiazole derivative.
Chemical Reactivity and Derivatization
The reactivity of this compound is dictated by the interplay between the electron-rich thiazole ring and the electron-withdrawing nature of the fused benzene ring and chloro-substituent.
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Reactivity of the Thiazole Ring: The C2 position of the benzothiazole ring is the most active site. [1]It is susceptible to deprotonation by strong bases, forming a nucleophilic center that can react with various electrophiles. [3]This reactivity is fundamental to the derivatization of the benzothiazole core.
-
Influence of the C5-Chloro Substituent: The chlorine atom at the C5 position acts as a weak deactivating group for electrophilic aromatic substitution on the benzene ring, directing incoming electrophiles to the ortho and para positions. It also provides a potential site for nucleophilic aromatic substitution under specific conditions or for cross-coupling reactions.
-
Key Derivatization Reactions: The 2-amino group of 2-amino-5-chlorobenzothiazole is a versatile handle for derivatization. It can undergo reactions with aldehydes to form Schiff bases, with acid chlorides and isocyanates to form amides and ureas respectively, and can be used in the construction of other heterocyclic rings. [6][7]These reactions allow for the systematic exploration of the chemical space around the 5-chlorobenzothiazole scaffold.
Applications in Medicinal Chemistry and Drug Development
The 5-chlorobenzothiazole scaffold is a component of numerous compounds investigated for a wide range of therapeutic applications. [2]
The 5-Chlorobenzothiazole Scaffold in Therapeutics
Derivatives of 5-chlorobenzothiazole have demonstrated a broad spectrum of biological activities, including:
-
Antifungal Activity: Certain 5-chloro analogues have shown potent inhibitory activity against fungi like Aspergillus niger and Chaetomium globosum. [4]Studies on 2-amino-5-chlorobenzothiazole derivatives have also reported promising activity against Candida glabrata and Aspergillus niger. [8][9]* Anticancer Activity: The benzothiazole nucleus is a key feature in compounds designed as anticancer agents. [10]For example, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been developed as potent inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target in non-small cell lung cancer. [5]* Anti-inflammatory Activity: Benzothiazole derivatives incorporating 4-oxothiazolidine moieties have shown anti-inflammatory properties in preclinical models. [4]
Role in Drug Discovery Pathways
The utility of the 5-chlorobenzothiazole scaffold lies in its ability to serve as a core structure that can be decorated with various pharmacophores to optimize binding to a specific biological target.
Caption: The role of 5-Chlorobenzothiazole as a scaffold in a typical drug discovery workflow.
Safety, Handling, and Toxicology
Proper handling of this compound and its derivatives is essential in a laboratory setting.
-
Hazard Identification: Based on available safety data sheets for related compounds, this compound should be handled with care. It may cause skin, eye, and respiratory irritation. [11][12]Some benzothiazole derivatives are classified as toxic if swallowed or in contact with skin, and harmful if inhaled. [13]* Recommended Handling Procedures:
-
Always use in a well-ventilated area or under a chemical fume hood. [11][14] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12][15] * Avoid breathing dust, fumes, or vapors. [13][14] * Wash hands thoroughly after handling. [12] * Store in a tightly closed container in a cool, dry place. [16]
-
Conclusion
This compound is a strategically important heterocyclic compound with a well-established role in synthetic and medicinal chemistry. Its versatile reactivity, combined with the favorable pharmacological properties imparted by the benzothiazole core and the 5-chloro substituent, makes it an invaluable building block for the discovery of new drugs. The continued exploration of its chemical space is expected to yield novel compounds with significant therapeutic potential, addressing unmet needs in various disease areas.
References
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ResearchGate. Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole.... [Link]
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ResearchGate. (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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National Institutes of Health. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC. [Link]
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Fisher Scientific. SAFETY DATA SHEET - 5-Chlorobenzo-2,1,3-thiadiazole. [Link]
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Digital Repository of University of Baghdad. Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal. [Link]
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Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
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PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
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Organic Chemistry Portal. Thiazole synthesis. [Link]
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PubChem. 5-Chloro-1,3-benzothiazole | C7H4ClNS | CID 14388566. [Link]
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Royal Society of Chemistry. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
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MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
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Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
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PubMed. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. [Link]
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PubMed Central. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. [Link]
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Wikipedia. Thiazole. [Link]
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PubMed Central. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. [Link]
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PubMed Central. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. [Link]
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Physicochemical properties of 5-Chlorobenzo[d]thiazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a thiazole ring, with a chlorine substituent at the 5-position. This molecule belongs to the benzothiazole class, a "privileged scaffold" in medicinal chemistry and materials science.[1] Derivatives of benzothiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] A thorough understanding of the core physicochemical properties of this compound is therefore fundamental for its effective use as a building block in the synthesis of novel therapeutic agents and functional materials.
This guide provides a detailed examination of the key physicochemical characteristics of this compound, offering field-proven insights into its handling, characterization, and application. It is designed to serve as a comprehensive resource for scientists engaged in synthetic chemistry and drug development.
Molecular Identity and Structural Characteristics
The foundational attributes of this compound are summarized below. These identifiers are crucial for unambiguous documentation and database referencing.
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Chemical Name: this compound
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CAS Number: 2786-51-8
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Molecular Formula: C₇H₄ClNS
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Molecular Weight: 169.63 g/mol [5]
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Structure:
The structure consists of a bicyclic system where the electron-withdrawing nature of the chlorine atom and the thiazole ring significantly influences the molecule's electronic distribution, reactivity, and intermolecular interactions.
Core Physicochemical Properties
The physical state and behavior of this compound under various conditions are dictated by the properties summarized in the table below. These values are critical for designing reaction conditions, purification strategies, and formulation approaches.
| Property | Value | Source(s) |
| Physical Form | Off-White to Pale Yellow Solid | [5] |
| Melting Point | 106 °C | [5] |
| Boiling Point | 267.8 ± 13.0 °C (Predicted) | [5] |
| Density | 1.435 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 0.34 ± 0.10 (Predicted) | [5] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | [5] |
Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.
Spectral and Chromatographic Characterization
Structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. While specific spectra for the parent compound are not detailed in the provided search results, the characterization of its derivatives is well-documented.[2][6][7]
Common Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the four protons on the benzothiazole ring system.
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¹³C NMR would display signals for the seven unique carbon atoms in the molecule, with chemical shifts influenced by the chlorine, sulfur, and nitrogen atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C=N, C=C aromatic stretching, and C-Cl bonds.
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Mass Spectrometry (MS): Mass analysis would confirm the molecular weight, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
The following workflow illustrates a standard procedure for the analytical characterization of a synthesized heterocyclic compound like this compound.
Caption: Standard workflow for synthesis and characterization.
Chemical Reactivity and Stability
The reactivity of this compound is largely governed by the benzothiazole nucleus.
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Reactivity Hotspot: The second position of the benzothiazole ring is the most active site, making it a key target for substitution and derivatization.[1] This is a common strategy for synthesizing a diverse library of pharmacologically active compounds.
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Role as an Intermediate: this compound is utilized as a precursor in the preparation of more complex molecules, such as hydroxyl alkylation derivatives of benzothiazole.[5]
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Electronic Effects: The electron-withdrawing chlorine atom at the 5-position modulates the electron density of the bicyclic system. This influences the molecule's susceptibility to electrophilic and nucleophilic attack and modifies the basicity of the thiazole nitrogen, as reflected in its low predicted pKa.[5][8]
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Stability: The compound is a stable solid under recommended storage conditions. Recommended storage is at 2-8°C in a tightly sealed container to prevent degradation.[5]
Experimental Methodologies
To ensure reproducibility and accuracy, standardized protocols for determining key physicochemical properties are essential.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible measurement of the melting point and enthalpy of fusion by measuring the difference in heat flow between the sample and a reference as a function of temperature.
Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to enclose the sample. Prepare an empty, crimped pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature at least 20°C below the expected melting point (e.g., 80°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting transition to a temperature well above the melt (e.g., 130°C).
-
Record the heat flow versus temperature.
-
-
Data Analysis: The onset of the endothermic peak in the thermogram is reported as the melting point.
Protocol 2: General Synthesis of 2-Substituted Benzothiazole Derivatives
Rationale: A common and versatile method for synthesizing benzothiazole derivatives involves the condensation of a 2-aminothiophenol with an aldehyde. This provides a foundational understanding of how this compound can be used as a starting material or how its analogs are created.
Caption: General workflow for benzothiazole synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiophenol derivative (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent like ethanol.[2]
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, if required.[2]
-
Heating: Reflux the reaction mixture on a water bath for several hours (typically 5-8 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[2]
-
Isolation: Upon completion, cool the reaction mixture. The solid product often precipitates and can be collected by filtration.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, methanol/chloroform mixture) to obtain the pure benzothiazole derivative.[2]
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety.
-
Hazard Classification: The compound is classified as harmful. Hazard statements include H302 (Harmful if swallowed).[5][9]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[9][10]
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[10]
-
Inhalation: Move the person to fresh air.[10]
-
-
Storage:
Conclusion
This compound is a stable, solid compound with well-defined physicochemical properties that make it a valuable and versatile intermediate in synthetic chemistry. Its reactivity, centered on the benzothiazole core, allows for extensive derivatization, leading to a wide array of compounds with significant potential in drug discovery and materials science. A comprehensive understanding of its properties, from melting point and solubility to spectral characteristics and safety protocols, is paramount for any researcher aiming to leverage this important molecular scaffold.
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- (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- 5,7-dichlorobenzothiazole - 939803-85-7. Vulcanchem.
- 5-Chlorobenzo[d]oxazole-2-thiol. AK Scientific, Inc..
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- Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH)
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- 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Arabian Journal of Chemistry.
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- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.
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An In-Depth Technical Guide to the Biological Activities of 5-Chlorobenzo[d]thiazole Derivatives
This guide provides a comprehensive technical overview of the burgeoning field of 5-Chlorobenzo[d]thiazole derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. We will delve into the synthesis, biological activities, and structure-activity relationships of these molecules, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction to the this compound Scaffold
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] The introduction of a chlorine atom at the 5-position of the benzothiazole core significantly modulates the electronic and lipophilic properties of the molecule, often enhancing its interaction with biological targets and leading to a diverse range of pharmacological activities.[3][4] This guide will focus specifically on the derivatives of this 5-chloro-substituted scaffold, exploring their potential as antimicrobial and anticancer agents, among other therapeutic applications.
The versatility of the this compound core lies in the reactivity of its 2-position, which serves as a key site for chemical modification and the introduction of various pharmacophores.[1] This allows for the generation of large libraries of derivatives with tailored biological profiles.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically begins with the construction of the core scaffold, followed by diversification at the 2-position. A common route to the core involves the reaction of p-chloroaniline with potassium thiocyanate in the presence of bromine to yield 6-chloro-2-benzothiazolamine.[5] This intermediate can then be further modified. For instance, reaction with chloroacetyl chloride and ammonium thiocyanate can produce 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, a key building block for more complex derivatives.[5]
Another approach involves the one-pot multicomponent synthesis of 2-substituted benzothiazoles, which can be achieved using catalysts like deep eutectic solvents for a more environmentally friendly process.[1] The functionalization at the 2-position can be achieved through various chemical reactions, including the introduction of substituted phenyl groups, heterocyclic rings like pyrazole, and other moieties to explore and optimize biological activity.[1][5]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Antimicrobial Activities
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6]
Antibacterial Activity
Several studies have highlighted the antibacterial efficacy of these compounds. For instance, a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)-5-((3-(p-substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-ones showed moderate to excellent activity against bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.[5] The mechanism of action for some thiazole derivatives is believed to involve the inhibition of protein synthesis by binding to the 23S rRNA and ribosomal protein L11 complex.[5]
The investigation of various N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, which were used to synthesize novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, also revealed moderate to good inhibition against several bacterial strains.[6] Notably, the triazolo-thiadiazole derivatives were generally more active than their oxadiazole counterparts.[6]
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound Class | Target Organisms | Activity Range (µg/mL) | Reference |
| 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Moderate to Excellent | [5] |
| 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | 12.5-100 | [6] |
| 1,3,4-oxadiazoles | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | 12.5-100 | [6] |
Antifungal Activity
In addition to their antibacterial properties, this compound derivatives have also shown promise as antifungal agents. The same series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives demonstrated inhibitory activity against fungal strains including Candida albicans, Aspergillus niger, and Aspergillus flavus.[6]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of novel compounds against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Anticancer Activities
The this compound scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents.[3][7] The presence of the electron-withdrawing chloro group can significantly influence the molecule's electronic properties and its interactions with biological targets in cancer cells.[3]
Cytotoxic Effects and Structure-Activity Relationship (SAR)
Studies on N-phenylacetamide derivatives bearing a 5-chlorobenzo[d]thiazol-2-ylthio moiety have demonstrated antiproliferative activity against various cancer cell lines, including pancreatic cancer.[8] The cytotoxic activity is influenced by the nature and position of substituents on the N-phenyl ring, highlighting the importance of SAR studies in optimizing anticancer potency.[8]
While direct and extensive SAR studies on a homologous series of this compound derivatives are still emerging, insights can be drawn from structurally related compounds. For instance, in a series of 5-bromo-2-chlorobenzo[d]thiazole derivatives, the substitution pattern on the benzothiazole ring and the nature of the linked moieties play a crucial role in their cytotoxic effects against cancer cell lines like MCF-7 (breast), A549 (lung), and HepG2 (liver).[9]
Table 2: Antiproliferative Activity (IC₅₀ in µM) of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Substitution on N-phenyl ring | AsPC-1 (Pancreatic) | BxPC-3 (Pancreatic) | Capan-2 (Pancreatic) | HFF-1 (Normal Fibroblasts) | Reference |
| 2b | H | 12.44 | 14.99 | 19.65 | 21.37 | [8] |
Potential Mechanisms of Action
While the precise mechanisms are still under investigation for many derivatives, the broader class of thiadiazoles, which are structurally related, are known to target key signaling pathways in cancer cells.[3] One plausible mechanism is the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers and plays a central role in cell proliferation, survival, and apoptosis resistance.[3]
Caption: A potential mechanism of action for this compound derivatives via inhibition of the PI3K/Akt signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Other Biological Activities
Beyond antimicrobial and anticancer effects, the this compound scaffold has been explored for other therapeutic applications.
α-Glucosidase Inhibition
A series of 5-chloro-2-aryl benzo[d]thiazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity.[10] Several compounds showed potent activity with IC₅₀ values significantly lower than the standard drug acarbose, suggesting their potential in the management of type 2 diabetes.[10] Kinetic studies revealed that these compounds act as both competitive and non-competitive inhibitors of the enzyme.[10] Importantly, the active compounds were found to be non-cytotoxic.[10]
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The derivatives of this core have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. The ease of chemical modification at the 2-position allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective compounds.
Future research in this area should focus on elucidating the precise molecular mechanisms of action of these derivatives, which will be crucial for their further development. In vivo studies are also warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of the chemical space around the this compound nucleus holds great promise for addressing unmet medical needs in infectious diseases and oncology.
References
- A series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)-5-((3-(p-substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-ones (3a–h) were prepared from 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one (1) and 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehyde (2a–h). These compounds were screened for their antibacterial, antifungal and antimycobacterial activities. Vertex AI Search.
- Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions.
- A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-chlorobenzo[d]thiazole Derivatives and Rel
- Comparative Study of 5,6-Dichlorobenzo[c]thiadiazole Deriv
- 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Source unavailable.
- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. PubMed.
- In Vitro Efficacy of Novel 5-Bromo-2-chlorobenzo[d]thiazole Derivatives: A Compar
- Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)
- Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Semantic Scholar.
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- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
- The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A G
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- Structure Activity Relationship. | Download Scientific Diagram.
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- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC - NIH.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
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- The Potential of Thiazole Deriv
- Biological Potential of Thiazole Derivatives of Synthetic Origin.
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- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evalu
- Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of. Semantic Scholar.
- Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed.
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Spectroscopic Data Analysis of 5-Chlorobenzo[d]thiazole: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 5-Chlorobenzo[d]thiazole, a significant heterocyclic compound utilized in medicinal chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the "why" behind the data, grounding the interpretation in the principles of chemical structure and spectroscopic theory.
Introduction
This compound belongs to the benzothiazole class of compounds, which are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise characterization of this molecule is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure and purity of such compounds. This guide will walk through the theoretical and practical aspects of analyzing the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Molecular Structure and Spectroscopic Correlation
The foundation of spectroscopic analysis lies in the correlation between the molecular structure and the resulting spectrum. Understanding the structure of this compound is key to interpreting its spectral data.
Figure 1: Chemical structure of this compound with atom numbering.
¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons.
Expected ¹H NMR Data:
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H2 | ~9.0 | s | - |
| H4 | ~8.1 | d | ~8.5 |
| H6 | ~7.5 | dd | ~8.5, 2.0 |
| H7 | ~7.9 | d | ~2.0 |
Interpretation:
-
H2: This proton is attached to the C2 carbon of the thiazole ring and is expected to be the most deshielded, appearing at the lowest field (~9.0 ppm) as a singlet due to the absence of adjacent protons.
-
Aromatic Protons (H4, H6, H7): These protons on the benzene ring will exhibit a splitting pattern characteristic of a substituted benzene ring.
-
H4: This proton is ortho to the chlorine atom and is expected to appear as a doublet.
-
H6: This proton is coupled to both H4 and H7, and will therefore appear as a doublet of doublets.
-
H7: This proton is meta to the chlorine atom and will likely appear as a doublet due to coupling with H6.
-
The specific chemical shifts and coupling constants can be influenced by the solvent used for the analysis. For similar structures like 5-chlorobenzotriazole, aromatic protons are observed in the range of 7.4-8.1 ppm.[3]
¹³C NMR Spectroscopy Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the presence of a chlorine atom, the signals for the carbon atoms in the benzene ring will be affected.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C2 | ~155 |
| C3a | ~135 |
| C4 | ~125 |
| C5 | ~130 |
| C6 | ~128 |
| C7 | ~122 |
| C7a | ~152 |
Interpretation:
The chemical shifts are predictions based on the analysis of similar benzothiazole derivatives.[4][5]
-
C2: This carbon in the thiazole ring is bonded to nitrogen and sulfur and is expected to have a chemical shift around 155 ppm.
-
C7a and C3a: These are the bridgehead carbons where the benzene and thiazole rings are fused. Their chemical shifts are influenced by both ring systems.
-
Aromatic Carbons (C4, C5, C6, C7): The carbon atom bonded to the chlorine (C5) will have its chemical shift influenced by the electronegativity of the chlorine atom. The other aromatic carbons will have shifts in the typical aromatic region (120-140 ppm).
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-Cl bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C and C=N stretching |
| ~850-800 | C-H out-of-plane bending |
| ~750 | C-Cl stretch |
Interpretation:
The IR spectrum of a related compound, 2-Amino-6-chlorobenzothiazole, shows characteristic peaks for the aromatic C-H and C=N stretching vibrations.[6] For this compound, we can expect:
-
Aromatic C-H Stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region.
-
Aromatic C=C and C=N Stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzothiazole ring system.
-
C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.
-
C-Cl Stretching: A band in the 800-600 cm⁻¹ region, confirming the presence of the chlorine atom.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak and several fragment ions.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z ≈ 169 and 171 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl in a ~3:1 ratio).
-
Major Fragment Ions (Predicted):
-
m/z ≈ 134 [M-Cl]⁺
-
m/z ≈ 108 [M-Cl-CN]⁺
-
m/z ≈ 91 [C₆H₅S]⁺
-
Interpretation:
The mass spectrum of a similar compound, 5-Chloro-2-methylbenzothiazole, shows a molecular ion peak and fragmentation corresponding to the loss of the methyl group and other fragments.[7][8] For this compound, the fragmentation pattern can be rationalized as follows:
Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.
The presence of the chlorine isotope pattern (M⁺ and M+2 peaks in a 3:1 ratio) is a key diagnostic feature in the mass spectrum of this compound.[9]
Experimental Protocols
Accurate data acquisition is crucial for reliable spectroscopic analysis. The following are generalized protocols for obtaining NMR, IR, and MS data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a spectral width of ~200 ppm, a 1-2 second acquisition time, and a 2-5 second relaxation delay.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
Conclusion
The spectroscopic analysis of this compound provides a comprehensive understanding of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous identification and characterization of this important heterocyclic compound. The predicted data and interpretations presented in this guide, based on the analysis of structurally related molecules, serve as a valuable resource for researchers working with this compound and its derivatives.
References
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PubChem. 5-Chloro-2-methylbenzothiazole | C8H6ClNS | CID 13873. [Link]
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Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. [Link]
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NIST. Benzothiazole, 5-chloro-2-methyl-. [Link]
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The Royal Society of Chemistry. Supplementary Materials. [Link]
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SpectraBase. 5-Chloro-2-mercaptobenzothiazole - Optional[1H NMR] - Chemical Shifts. [Link]
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ResearchGate. (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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SpectraBase. 5-Chloro-2-methylbenzothiazole - Optional[FTIR] - Spectrum. [Link]
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Labcompare. 2-Bromo-5-chlorobenzo[d]thiazole from Aladdin Scientific Corporation. [Link]
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PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][8]benzodiazepin-1( 2H)-ones. [Link]
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ResearchGate. Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram. [Link]
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NIST. Benzothiazole. [Link]
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NIST. Benzothiazole, 5-chloro-2-methyl-. [Link]
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ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
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YouTube. Mass Spectrometry Fragmentation Part 1. [Link]
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IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
-
University of Kentucky. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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- 9. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure Determination of 5-Chlorobenzo[d]thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Chlorobenzo[d]thiazole Scaffold
The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chlorine atom at the 5-position of the benzothiazole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its crystal packing and biological efficacy.[1]
A precise understanding of the three-dimensional arrangement of these molecules at the atomic level is paramount for rational drug design and the development of novel therapeutics. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of molecules, providing invaluable insights into conformation, intermolecular interactions, and crystal packing. This guide offers a comprehensive overview of the principles and methodologies involved in the crystal structure determination of this compound compounds, from synthesis to data analysis, using the specific example of 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole .[2]
Part 1: Synthesis and Crystal Growth of this compound Derivatives
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of the this compound Core
A common precursor for many this compound derivatives is 2-amino-5-chlorobenzothiazole. A general and efficient method for its synthesis involves the reaction of 4-chloroaniline with a thiocyanate salt in the presence of an oxidizing agent like bromine. This reaction proceeds through an in-situ formation of a thiourea derivative, which then undergoes oxidative cyclization to yield the benzothiazole ring.[3]
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzothiazole [3]
-
Reaction Setup: To a solution of 4-chloroaniline in a suitable solvent such as glacial acetic acid, add potassium thiocyanate (KSCN).
-
Oxidative Cyclization: Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water. The precipitated product is then filtered, washed with water, and neutralized with a base (e.g., ammonia solution) to afford the crude 2-amino-5-chlorobenzothiazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain pure 2-amino-5-chlorobenzothiazole.
Derivatization and Synthesis of 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole
The 2-amino group of 2-amino-5-chlorobenzothiazole serves as a versatile handle for further chemical modifications, allowing for the introduction of various substituents at the 2-position. For the synthesis of our example compound, 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole, a plausible synthetic route would involve a reaction with 3,4,5-trimethoxybenzoyl chloride or a related derivative.
Single Crystal Growth: The Art and Science
Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
Common Crystal Growth Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.[4]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.[4]
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
Experimental Protocol: General Procedure for Crystal Growth [1]
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents to identify a suitable solvent or solvent mixture where the compound has moderate solubility.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent, gently heating if necessary to ensure complete dissolution.
-
Filtration: Filter the hot solution to remove any particulate matter.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Alternatively, allow the solvent to evaporate slowly over several days.
-
Crystal Harvesting: Carefully harvest the resulting crystals and dry them on filter paper.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer to determine the arrangement of atoms within the crystal lattice.
The Fundamental Principles of X-ray Diffraction
X-rays are a form of electromagnetic radiation with wavelengths on the order of atomic dimensions. When a beam of X-rays is directed at a crystal, the electrons of the atoms in the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. The positions and intensities of these diffraction spots contain the information about the arrangement of atoms in the crystal.
The Experimental Workflow of X-ray Crystallography
The process of determining a crystal structure from a single crystal can be broken down into several key steps, as illustrated in the following workflow diagram.
Caption: A generalized workflow for the determination of a crystal structure.
Experimental Protocol: Single-Crystal X-ray Data Collection and Structure Refinement [2]
-
Crystal Selection and Mounting: A suitable single crystal of the this compound compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[5]
-
Data Processing: The collected raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically achieved using direct methods.
-
Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]
-
Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its quality and correctness.
Part 3: Analysis and Interpretation of the Crystal Structure
The final output of a successful crystal structure determination is a wealth of information about the molecule's three-dimensional structure and its packing in the solid state.
Molecular Geometry and Conformation
The refined crystal structure provides precise bond lengths, bond angles, and torsion angles, which define the molecule's geometry. In the case of 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole, the analysis reveals the dihedral angle between the benzothiazole ring system and the trimethoxyphenyl group, which is a key conformational feature.[2]
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for comprehending the solid-state properties of the material. For 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole, the molecules are arranged in layers held together by weak van der Waals forces.[2]
Crystallographic Data for 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole
The crystallographic data for our example compound are summarized in the table below.[2] This information is typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible to the scientific community.[6]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄ClNO₃S |
| Formula Weight | 335.80 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.9831 (3) |
| b (Å) | 10.4608 (5) |
| c (Å) | 21.0569 (10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1538.19 (12) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.450 |
| Absorption Coefficient (mm⁻¹) | 0.38 |
| F(000) | 704 |
| Final R indices [I > 2σ(I)] | R1 = 0.034, wR2 = 0.080 |
| R indices (all data) | R1 = 0.037, wR2 = 0.082 |
Conclusion: From Molecule to Crystal Structure - A Powerful Synergy
The determination of the crystal structure of this compound compounds is a powerful tool in the arsenal of chemists and drug discovery professionals. It provides a detailed atomic-level understanding of molecular architecture and intermolecular interactions, which is essential for establishing structure-activity relationships and guiding the design of new molecules with improved therapeutic properties. The combination of rational synthesis, meticulous crystal growth, and rigorous X-ray diffraction analysis represents a synergistic approach that continues to drive innovation in chemical and pharmaceutical sciences.
References
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The 5-Chlorobenzo[d]thiazole Core: A Technical Guide for Medicinal Chemistry
Executive Summary
The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This guide delves into a specific, highly influential derivative: the 5-Chlorobenzo[d]thiazole scaffold. The introduction of a chlorine atom at the 5-position significantly modulates the electronic and lipophilic properties of the benzothiazole core, offering a powerful tool for fine-tuning drug candidates. This document provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, intended for researchers, scientists, and professionals in drug development. We will examine its applications in oncology and infectious diseases, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower the rational design of next-generation therapeutics.
The Strategic Importance of the 5-Chloro Substituent
The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a privileged structure in drug discovery due to its ability to form a wide range of interactions with biological targets. The strategic placement of a chlorine atom at the 5-position of this scaffold is a common and impactful medicinal chemistry tactic. This modification is not arbitrary; it leverages the unique properties of chlorine to enhance the therapeutic potential of the molecule.
The 5-chloro group influences the parent molecule in several key ways:
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom can modulate the pKa of the benzothiazole core, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding and other electronic interactions with target proteins.
-
Lipophilicity: The addition of a chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. This is a critical factor for oral bioavailability and overall pharmacokinetic profile.
-
Metabolic Stability: The C-Cl bond can block a potential site of metabolism, leading to increased metabolic stability and a longer in vivo half-life.
-
Target Engagement: The chlorine atom can form specific halogen bonds with amino acid residues in the target protein's binding pocket, leading to enhanced potency and selectivity.
These combined effects make the this compound scaffold a highly attractive starting point for the development of novel therapeutics.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives typically begins with a readily available starting material, 2-amino-5-chlorobenzothiazole. This key intermediate can be synthesized from 4-chloroaniline through a cyclization reaction.
Synthesis of 2-Amino-5-chlorobenzothiazole
A common method for the synthesis of 2-amino-5-chlorobenzothiazole involves the reaction of 4-chloroaniline with an ammonium thiocyanate in the presence of an oxidizing agent like N-bromosuccinimide, often in an acidic ionic liquid which can act as both the solvent and catalyst.[1]
Medicinal Chemistry Applications of this compound
The this compound scaffold has been extensively explored in various therapeutic areas, with the most prominent being oncology and antimicrobial chemotherapy.
Anticancer Activity
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.
One notable class of compounds are N-phenylacetamide derivatives bearing a 5-chlorobenzo[d]thiazol-2-ylthio moiety. These compounds have shown potent cytotoxic effects against pancreatic and paraganglioma cancer cell lines.[2]
Table 1: Antiproliferative Activity (IC₅₀ in µM) of selected this compound Derivatives against Various Cancer Cell Lines [2]
| Compound ID | R1 (Substitution on N-phenyl ring) | AsPC-1 (Pancreatic) | BxPC-3 (Pancreatic) | Capan-2 (Pancreatic) | PTJ64i (Paraganglioma) | PTJ86i (Paraganglioma) | HFF-1 (Normal Fibroblasts) |
| 2b | H | 12.44 | 14.99 | 19.65 | 8.49 | 16.70 | 21.37 |
| 4d | 4-Cl | 7.66 | 3.99 | 8.97 | 6.79 | 12.39 | 9.23 |
| 4f | 4-F | 10.04 | 18.85 | 20.10 | 12.34 | 12.82 | 6.54 |
| 4h | 4-CH₃ | 12.16 | 11.99 | 17.67 | 7.27 | 16.58 | 11.55 |
| 4m | 3,4-diCl | 8.49 | 9.81 | 13.33 | 7.84 | 19.92 | 10.32 |
Data sourced from Pharmaceuticals (Basel).[2]
Antimicrobial Activity
The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. Its derivatives have shown activity against a range of bacteria and fungi. The mechanism of action for the antibacterial effects of benzothiazole derivatives can involve the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS).[3][4]
A series of new 2-amino-5-chlorobenzothiazole derivatives have been synthesized and evaluated for their antifungal activity against Candida glabrata and Aspergillus niger, with some compounds showing promising activity compared to the standard drug fluconazole.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be significantly modulated by substitutions at various positions of the scaffold.
Caption: General synthetic workflow for this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and diverse biological activities make it a promising starting point for the development of novel therapeutics. Future research in this area will likely focus on:
-
Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the observed anticancer and antimicrobial activities will be crucial for the rational design of more potent and selective compounds.
-
Optimization of ADMET Properties: A greater emphasis on early-stage ADMET profiling will be necessary to improve the clinical translatability of these compounds.
-
Expansion into Other Therapeutic Areas: While oncology and infectious diseases have been the primary focus, the this compound scaffold may also hold promise for other therapeutic areas, such as neurodegenerative and inflammatory diseases.
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Potential therapeutic targets of 5-Chlorobenzo[d]thiazole
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Chlorobenzo[d]thiazole
Abstract
The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound and its derivatives, with a primary focus on oncology, neurodegenerative disorders, and infectious diseases. We will explore the mechanistic basis for the observed biological effects, detailing the key molecular targets and signaling pathways involved. Furthermore, this guide presents detailed experimental protocols for target validation and characterization, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics based on the this compound core.
Introduction: The Therapeutic Promise of the this compound Scaffold
Benzothiazoles, bicyclic heterocyclic compounds, are integral to numerous pharmacologically active agents. The introduction of a chlorine atom at the 5-position of the benzothiazole ring has been shown to significantly influence the biological activity of these molecules, often enhancing their potency and selectivity. This guide delves into the key therapeutic areas where this compound derivatives have shown considerable promise, dissecting the molecular mechanisms that underpin their therapeutic potential.
Anticancer Applications: Targeting Key Oncogenic Pathways
Derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][2][3] The anticancer activity of these compounds is often multifactorial, involving the modulation of several key signaling pathways crucial for cancer cell proliferation and survival.[4][5]
Epidermal Growth Factor Receptor (EGFR) Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, promoting cell proliferation and inhibiting apoptosis.[4] Overexpression or mutation of EGFR is a common feature in many cancers. Certain benzothiazole derivatives have been shown to downregulate EGFR protein levels, leading to the suppression of these critical survival pathways.[4]
Visualizing the EGFR Signaling Inhibition by this compound Derivatives
Caption: Inhibition of EGFR by 5-Chlorobenzothiazole derivatives.
Induction of Apoptosis
A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis.[1] 5-Chlorobenzothiazole derivatives have been observed to induce apoptosis in cancer cells through the intrinsic pathway. This involves increasing the accumulation of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and modulating the expression of apoptosis-related genes such as increasing Bax and decreasing Bcl-xL.[1][4]
Experimental Protocols for Anticancer Target Validation
This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[1]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol allows for the assessment of the effect of this compound derivatives on the expression and phosphorylation status of key proteins in the EGFR signaling pathway.[4]
-
Protein Extraction: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK, STAT3, and p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Workflow for Anticancer Evaluation
Caption: Experimental workflow for anticancer evaluation.
Neurodegenerative Diseases: Modulating Key Neurological Targets
The multifactorial nature of neurodegenerative diseases like Parkinson's and Alzheimer's necessitates the development of multi-target-directed ligands.[6] Benzothiazole derivatives, including those with a 5-chloro substitution, have emerged as promising scaffolds for inhibiting key enzymes implicated in these disorders.[7][8][9][10]
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a crucial enzyme responsible for the degradation of dopamine in the brain.[7] Selective inhibition of MAO-B increases dopamine levels, which is a primary therapeutic strategy for Parkinson's disease.[7] Several 2-phenylbenzothiazole derivatives have been identified as potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the nanomolar range.[8][10][11] The inhibition is often competitive and reversible, which is a desirable characteristic for minimizing side effects.[8][12]
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[9][13] Pathogenic mutations often lead to increased LRRK2 kinase activity. Therefore, inhibiting LRRK2 is a promising disease-modifying strategy.[13] Benzothiazole-based compounds have been developed as selective LRRK2 inhibitors, demonstrating the potential to modulate the Wnt/β-catenin signaling pathway and promote neurogenesis.[9][14]
Experimental Protocols for Neuroprotective Target Validation
This fluorometric assay is used to determine the inhibitory activity of compounds against human MAO-B.[7]
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, and a suitable substrate (e.g., kynuramine).
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the this compound derivative for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Fluorescence Measurement: After a 30-minute incubation, stop the reaction and measure the fluorescence of the product (e.g., 4-hydroxyquinoline for kynuramine) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This protocol measures the ability of a compound to inhibit the kinase activity of LRRK2.
-
Assay Components: Use a commercial LRRK2 kinase assay kit or prepare a reaction buffer containing recombinant LRRK2, a suitable substrate (e.g., LRRKtide peptide), and ATP.
-
Compound Addition: Add varying concentrations of the this compound derivative to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate for a specified time at 30°C.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a method such as luminescence (e.g., ADP-Glo) or fluorescence.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Antimicrobial Applications: Disrupting Essential Bacterial Processes
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Benzothiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, and the 5-chloro substitution can enhance this activity.[15][16][17]
DNA Gyrase and Topoisomerase IV Inhibition
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial drugs.[18][19][20][21][22] Benzothiazole-based compounds have been developed as potent inhibitors of DNA gyrase, particularly the GyrB subunit, with some derivatives showing low nanomolar inhibition.[17][18]
Dihydropteroate Synthase (DHPS) Inhibition
Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids.[23][24][25][26] Unlike bacteria, mammals obtain folate from their diet, making DHPS an excellent selective target for antibacterial agents.[23] Sulfonamide drugs are well-known DHPS inhibitors, and novel benzothiazole derivatives are being explored for their potential to inhibit this enzyme.[27][28]
Experimental Protocols for Antimicrobial Target Validation
This assay measures the inhibition of the supercoiling activity of DNA gyrase.[18][19][20][21]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, E. coli DNA gyrase, and reaction buffer.
-
Inhibitor Addition: Add various concentrations of the this compound derivative.
-
Reaction Incubation: Incubate the reaction at 37°C for 1 hour.
-
Gel Electrophoresis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC50).
This spectrophotometric assay measures the activity of DHPS.[24]
-
Reaction Setup: In a 96-well plate, combine DHPS enzyme, p-aminobenzoic acid (PABA), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) in a reaction buffer.
-
Compound Incubation: Add different concentrations of the this compound derivative.
-
Reaction Monitoring: Monitor the increase in absorbance at a specific wavelength corresponding to the formation of dihydropteroate over time.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition at each compound concentration to calculate the IC50 value.
Quantitative Data Summary
| Compound Class | Target | Therapeutic Area | Reported Activity (IC50/GI50/MIC) | Reference(s) |
| Dichlorophenyl-containing chlorobenzothiazole | Undisclosed (likely proliferation pathways) | Anticancer | GI50 = 71.8 nM (Non-small cell lung cancer) | [2] |
| 5-Chlorobenzothiazole acylhydrazones | Undisclosed (induces apoptosis) | Anticancer | IC50 = 0.03 mM (Rat brain glioma) | [1] |
| 2-Phenylbenzothiazole derivatives | MAO-B | Neurodegenerative (Parkinson's) | IC50 = 0.062 µM | [8][10] |
| Indole-substituted benzothiazoles | MAO-B | Neurodegenerative (Parkinson's) | IC50 = 28 nM | [11] |
| Benzothiazole derivatives | LRRK2 | Neurodegenerative (Parkinson's) | Potent inhibition reported | [9][14] |
| 2-Aminobenzothiazole derivatives | DNA Gyrase B | Antimicrobial | IC50 < 71 nM | [18] |
| Benzothiazole derivatives | DHPS | Antimicrobial | Potent inhibition reported | [25][27] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics targeting a range of diseases. The evidence strongly supports its potential in oncology, neurodegeneration, and infectious diseases through the modulation of key molecular targets. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies, as well as elucidating their in vivo efficacy and safety profiles. The detailed experimental protocols provided in this guide offer a robust framework for advancing these promising therapeutic candidates from the laboratory to clinical applications.
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- 24. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibitors of dihydropteroate synthase: substituent effects in the side-chain aromatic ring of 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines and synthesis and inhibitory potency of bridged 5-nitrosoisocytosine-p-aminobenzoic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
Unraveling the Therapeutic Potential of 5-Chlorobenzo[d]thiazole: A Technical Guide to its Mechanisms of Action
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the 5-Chlorobenzo[d]thiazole Scaffold
The benzo[d]thiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic incorporation of a chlorine atom at the 5-position, yielding this compound, has been shown to modulate and often enhance these therapeutic properties. While research into the parent molecule is ongoing, a significant body of evidence has illuminated the mechanisms through which its derivatives exert their potent antimicrobial and anticancer effects. This in-depth technical guide synthesizes the current understanding of these mechanisms, providing a framework for future research and drug development endeavors. We will delve into the causality behind experimental choices and present detailed, self-validating protocols to empower researchers in this exciting field.
Part 1: Antimicrobial Mechanism of Action - Halting the Bacterial Protein Factory
Derivatives of this compound have demonstrated significant activity against a range of bacterial pathogens. The primary mechanism underlying this antibacterial effect is the inhibition of protein synthesis, a fundamental process for bacterial survival and proliferation.
The Scientific Rationale: Targeting the Ribosome
The bacterial ribosome, a complex machinery of ribosomal RNA (rRNA) and proteins, is a well-validated target for antibiotics.[1] Thiazole-containing antibiotics, a class to which this compound derivatives belong, have been shown to bind to the large (50S) ribosomal subunit. Specifically, evidence points to their interaction with the L11 binding domain of the 23S ribosomal RNA.[2][3] This binding event interferes with the function of elongation factors, ultimately stalling protein synthesis.[2]
The 5-chloro substitution on the benzothiazole ring can significantly influence the binding affinity and efficacy of these compounds, potentially through enhanced hydrophobic interactions or by altering the electronic properties of the molecule. This highlights the importance of this specific scaffold in the design of novel ribosome-targeting antibiotics.
Experimental Workflow: From Translation Inhibition to Ribosome Binding
A logical and self-validating approach to confirming this mechanism of action involves a two-tiered experimental workflow. First, an in vitro translation inhibition assay is performed to demonstrate the compound's effect on overall protein synthesis. This is followed by a direct ribosome binding assay to confirm the physical interaction with the target.
Caption: Workflow for elucidating the antimicrobial mechanism.
Detailed Protocol 1: In Vitro Translation Inhibition Assay
This assay quantifies the ability of a this compound derivative to inhibit the synthesis of a reporter protein in a cell-free system. A reduction in the reporter signal indicates inhibition of translation.
Materials:
-
This compound derivative (test compound)
-
Cell-free in vitro translation system (e.g., E. coli S30 extract system)
-
Reporter plasmid DNA or mRNA (e.g., encoding luciferase or Green Fluorescent Protein)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Appropriate buffers
-
Luminometer or fluorometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.
-
Reaction Setup: In a microplate, combine the components of the in vitro translation system according to the manufacturer's instructions.
-
Addition of Test Compound: Add the diluted test compound to the reaction wells. Include a vehicle control (solvent only) and a positive control (a known translation inhibitor like chloramphenicol).
-
Initiation of Translation: Add the reporter DNA or mRNA to initiate the translation reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 60-90 minutes).
-
Signal Detection: Measure the signal from the reporter protein (luminescence for luciferase, fluorescence for GFP) using the appropriate plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of translation is inhibited).
Trustworthiness Check: The inclusion of a positive control ensures that the assay is performing as expected. A dose-dependent inhibition by the test compound provides confidence in the results.
Detailed Protocol 2: Fluorescence Polarization-Based Ribosome Binding Assay
This assay directly measures the binding of a test compound to the ribosome by observing changes in the fluorescence polarization of a labeled probe.
Materials:
-
Purified bacterial 70S ribosomes
-
Fluorescently labeled probe known to bind to the target site (e.g., a fluorescently tagged antibiotic that binds the L11 domain)
-
This compound derivative (unlabeled competitor)
-
Binding buffer (e.g., 20 mM HEPES, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20)[4]
-
Black, low-volume microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation: Dilute the 70S ribosomes and the fluorescent probe to their optimal working concentrations in the binding buffer. The optimal concentrations should be determined empirically through a saturation binding experiment.
-
Competitor Compound Dilution: Prepare a serial dilution of the unlabeled this compound derivative.
-
Assay Setup:
-
To the appropriate wells, add the diluted fluorescent probe.
-
Add the serially diluted competitor compound.
-
Include a "no competitor" control (maximum binding) and a "no ribosome" control (background).
-
-
Initiation of Binding: Add the diluted ribosomes to all wells except the "no ribosome" control.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: The displacement of the fluorescent probe by the competitor compound will result in a decrease in fluorescence polarization. The data can be used to calculate the binding affinity (Ki) of the test compound.
Trustworthiness Check: A concentration-dependent decrease in fluorescence polarization upon addition of the test compound indicates specific binding to the ribosome.
Part 2: Anticancer Mechanism of Action - Disrupting Tumor Angiogenesis
A growing body of evidence suggests that this compound derivatives possess potent anticancer properties, primarily through the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
The Scientific Rationale: Targeting VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[5] The binding of its ligand, VEGF, triggers the dimerization and autophosphorylation of the receptor's intracellular kinase domain.[6] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][7] Dysregulation of this pathway is a hallmark of many cancers.[5] Benzothiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, and the 5-chloro substitution is often crucial for this activity.[8][9]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow: From Kinase Activity to Cellular Effects
To validate the anti-angiogenic mechanism of a this compound derivative, a two-pronged approach is recommended. An in vitro kinase assay is first used to confirm direct inhibition of VEGFR-2. Subsequently, a cell-based angiogenesis assay is performed to demonstrate the compound's functional effect on endothelial cells.
Caption: Workflow for elucidating the anti-angiogenic mechanism.
Detailed Protocol 3: In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a this compound derivative to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
Kinase buffer
-
ATP
-
VEGFR-2 substrate (e.g., Poly (Glu:Tyr, 4:1))
-
This compound derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)
-
White, opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Master Mixture Preparation: Prepare a master mixture containing the kinase buffer, ATP, and VEGFR-2 substrate.
-
Plate Setup:
-
Add the master mixture to the wells of the microplate.
-
Add the diluted test compound to the appropriate wells.
-
Include a "no inhibitor" control (100% activity) and a "no enzyme" control (blank).
-
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Trustworthiness Check: The use of a known VEGFR-2 inhibitor as a positive control will validate the assay's performance. A clear dose-response curve for the test compound is indicative of specific inhibition.
Detailed Protocol 4: Endothelial Cell Tube Formation Assay
This cell-based assay assesses the ability of a this compound derivative to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound derivative (test compound)
-
VEGF (as a pro-angiogenic stimulus)
-
Calcein AM (for cell viability and visualization)
-
96-well plates
-
Fluorescence microscope with imaging software
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for gel formation.
-
Cell Preparation: Culture HUVECs to near confluency. Harvest the cells and resuspend them in a low-serum medium.
-
Treatment: Add the test compound at various concentrations to the cell suspension. Include a vehicle control and a positive control (a known angiogenesis inhibitor like Sunitinib).
-
Cell Plating: Seed the treated HUVECs onto the solidified basement membrane extract. Add VEGF to stimulate tube formation in all wells except for a negative control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Visualization:
-
Add Calcein AM to the wells to stain live cells.
-
Incubate for 30 minutes.
-
Visualize the tube formation using a fluorescence microscope.
-
-
Quantification: Capture images of the tube networks. Use imaging software to quantify parameters such as total tube length, number of junctions, and number of branches.
-
Data Analysis: Compare the quantitative data from the treated wells to the vehicle control to determine the inhibitory effect of the compound on tube formation.
Trustworthiness Check: The assay should include a positive control (VEGF-stimulated) and a negative control (unstimulated) to ensure that the cells are responding appropriately. The use of a known inhibitor validates the assay's sensitivity.
Data Presentation: Summarizing Key Findings
To facilitate the comparison of different this compound derivatives, it is crucial to present quantitative data in a clear and organized manner.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | Target Organism | MIC (µg/mL) |
| Example 1 | 2-amino | Staphylococcus aureus | 16 |
| Example 2 | 2-phenyl | Escherichia coli | 32 |
| Example 3 | 2-amino-6-bromo | Staphylococcus aureus | 8 |
Note: Data presented is hypothetical and for illustrative purposes only.
Table 2: Anti-Angiogenic Activity of this compound Derivatives
| Compound ID | Modification | VEGFR-2 Kinase IC50 (nM) | Tube Formation Inhibition IC50 (µM) |
| Example A | 2-anilino | 50 | 1.2 |
| Example B | 2-(4-methoxyphenyl) | 120 | 5.8 |
| Example C | 2-anilino-6-fluoro | 25 | 0.6 |
Note: Data presented is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The mechanisms of action, primarily through the inhibition of bacterial protein synthesis and tumor angiogenesis via VEGFR-2 signaling, are well-supported by experimental evidence. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the therapeutic potential of new derivatives.
Future research should focus on elucidating the precise molecular interactions between these compounds and their targets, which can be achieved through techniques such as X-ray crystallography and computational modeling. Furthermore, exploring the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinical candidates. The versatility of the this compound nucleus, combined with a deeper understanding of its mechanisms of action, paves the way for the discovery of next-generation therapeutics.
References
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Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166036. [Link][8]
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Zweytick, D., et al. (2011). Fluorescence polarization method to characterize macrolide-ribosome interactions. Antimicrobial Agents and Chemotherapy, 55(5), 2333-2339. [Link][4]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link][5]
-
Jiang, H., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 580175. [Link][7]
-
JoVE. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. [Link]
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Polikanov, Y. S., et al. (2018). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Annual Review of Biochemistry, 87, 451-478. [Link]
-
Creative Biolabs. (n.d.). Ribosome as Antibiotic Target: A Comprehensive Introduction. Retrieved from [Link][1]
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Harms, J., et al. (2004). Structural basis for contrasting activities of ribosome binding thiazole antibiotics. Journal of Molecular Biology, 342(3), 807-818. [Link][2][3]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link][1]
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Trippier, P. C., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. Bioorganic & Medicinal Chemistry, 65, 116805. [Link][9]
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Watkins, D., et al. (2013). A fluorescence-based screen for ribosome binding antibiotics. Analytical Biochemistry, 434(2), 300-307. [Link][5]
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- 3. A fluorescence-based screen for ribosome binding antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A fluorescence-based screen for ribosome binding antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicity and Hazard Profile of 5-Chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the known and inferred toxicity and hazard profile of 5-Chlorobenzo[d]thiazole. Given the limited direct toxicological data on this specific molecule, this document synthesizes information from structurally related compounds, including other chlorinated benzothiazoles and the broader class of benzothiazole derivatives. The content herein is intended to guide researchers and drug development professionals in making informed decisions regarding the handling, risk assessment, and further toxicological evaluation of this compound.
Section 1: Introduction and Physicochemical Properties
This compound is a heterocyclic aromatic compound incorporating a benzene ring fused to a thiazole ring with a chlorine substituent. Benzothiazoles are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a chlorine atom to the benzothiazole core can significantly influence its physicochemical properties and biological interactions, potentially altering its toxicological profile.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNS | [3] |
| Molecular Weight | 169.63 g/mol | [3] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Melting Point | 106 °C | [4] |
| Boiling Point | 267.8±13.0 °C (Predicted) | [4] |
| Density | 1.435±0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in acetonitrile and chloroform | [4] |
| pKa | 0.34±0.10 (Predicted) | [4] |
Section 2: Hazard Profile and Toxicological Summary
GHS Classification (Inferred)
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While a specific GHS classification for this compound is not established, data from structurally similar compounds, such as 2-Chlorobenzothiazole and 2,4-Dichlorobenzothiazole, can provide an inferred hazard profile.
Inferred GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Inferred From |
| Acute Toxicity, Oral | Category 3 or 4 (Toxic or Harmful if swallowed) | 2-Chlorobenzothiazole (H301/H302)[1], 2,4-Dichlorobenzothiazole (H302)[5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | 2,4-Dichlorobenzothiazole (H315)[5] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | 2-Chlorobenzothiazole (H319)[1], 2,4-Dichlorobenzothiazole (H319)[5] |
Precautionary Statements (Inferred):
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity
No specific LD50 data for this compound was identified. However, based on the GHS classifications of its chlorinated analogues, it is prudent to assume that this compound possesses a moderate to high level of acute oral toxicity. For instance, the oral LD50 for the parent compound, benzothiazole, in rats is reported to be 178 mg/kg, classifying it as toxic if swallowed.
Skin and Eye Irritation
Analogous chlorinated benzothiazoles are classified as skin and eye irritants.[5] Therefore, direct contact with this compound should be avoided, and appropriate personal protective equipment (PPE) should be worn.
Genotoxicity and Carcinogenicity
The genotoxic potential of this compound has not been explicitly studied. However, the broader class of benzothiazoles has come under scrutiny for potential genotoxicity. Some benzothiazole derivatives have been shown to induce DNA damage and chromosomal aberrations in vitro.[6] The metabolic activation of benzothiazoles by cytochrome P450 enzymes can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, including DNA, which is a potential mechanism for genotoxicity.[7]
Furthermore, epidemiological studies have suggested a link between exposure to certain benzothiazole derivatives, such as 2-mercaptobenzothiazole, and an increased risk of certain cancers in rubber industry workers.[8] Given these findings, a thorough evaluation of the genotoxic and carcinogenic potential of this compound is warranted.
Reproductive and Developmental Toxicity
There is no available data on the reproductive and developmental toxicity of this compound. This represents a significant data gap that should be addressed in a comprehensive risk assessment, especially if human exposure is anticipated. Standardized testing according to OECD guidelines would be necessary to evaluate these endpoints.[6][9]
Section 3: Mechanistic Insights into Toxicity
The toxicity of this compound can be inferred from the known mechanisms of related compounds. Two key aspects are the role of the benzothiazole core and the influence of the chlorine substituent.
Metabolic Activation of the Benzothiazole Ring:
The thiazole ring within the benzothiazole structure is susceptible to metabolic transformation by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive electrophilic metabolites, such as epoxides or S-oxides.[7] These reactive intermediates can then form covalent adducts with nucleophilic sites on proteins and DNA, leading to cytotoxicity and genotoxicity.
Figure 1: Potential Metabolic Activation Pathway of Benzothiazoles.
Influence of Chlorination:
The presence of a chlorine atom on the benzene ring can alter the electronic properties of the molecule, potentially influencing its metabolic fate and reactivity. Chlorination can also lead to the formation of chlorinated metabolites, which may have different toxicological profiles than their non-chlorinated counterparts. Studies on other chlorinated aromatic compounds have shown that chlorination can sometimes increase toxicity and persistence in the environment.
Section 4: Experimental Protocols for Hazard Assessment
To address the data gaps for this compound, a battery of standardized toxicological tests should be performed. The following section outlines the key experimental protocols based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a reduced number of animals to classify a substance into one of a series of toxicity classes.[10][11]
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult rats of a single sex (usually females).
-
Housing and Fasting: House animals individually and fast them overnight prior to dosing.
-
Dose Selection: Select a starting dose from one of the defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. If no information is available, a starting dose of 300 mg/kg is recommended.
-
Administration: Administer a single oral dose of the test substance to a group of three animals.
-
Observation: Observe the animals closely for mortality and clinical signs of toxicity for at least 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next step:
-
If mortality is observed, the test is repeated at a lower dose level.
-
If no mortality is observed, the test is repeated at a higher dose level.
-
-
Classification: The substance is classified based on the dose levels at which mortality is observed.
Figure 2: Workflow for the Acute Toxic Class Method (OECD 423).
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This in vitro method uses a three-dimensional human epidermis model to assess the skin irritation potential of a chemical.[12][13]
Step-by-Step Methodology:
-
Tissue Preparation: Use commercially available Reconstructed Human Epidermis (RhE) models.
-
Test Substance Application: Apply a defined amount of the test substance topically to the surface of the RhE tissue.
-
Exposure and Incubation: Expose the tissues to the test substance for a specified duration (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Determine cell viability using the MTT assay. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product.
-
Data Analysis: Calculate the percentage of cell viability relative to a negative control.
-
Classification: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[14]
Step-by-Step Methodology:
-
Strain Selection: Use a set of at least five tester strains of S. typhimurium and/or E. coli that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from rat liver) to detect pro-mutagens.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test substance.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
Figure 3: General Workflow of the Ames Test for Mutagenicity.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[9]
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).
-
Exposure: Treat the cell cultures with various concentrations of the test substance, both with and without metabolic activation (S9 mix).
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix, and spread them onto microscope slides.
-
Microscopic Analysis: Stain the chromosomes and analyze them microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
Section 5: Conclusion and Recommendations
While there is a significant lack of direct toxicological data for this compound, the available information on structurally related compounds strongly suggests that it should be handled with caution. It is reasonable to infer that this compound is likely to be harmful if swallowed and may cause skin and eye irritation. Furthermore, the potential for genotoxicity through metabolic activation is a significant concern that warrants further investigation.
For any research or development activities involving this compound, it is imperative to:
-
Implement stringent safety protocols: Use appropriate personal protective equipment, including gloves, lab coats, and eye protection, and handle the compound in a well-ventilated area or a chemical fume hood.
-
Conduct a comprehensive toxicological evaluation: To fill the existing data gaps, it is highly recommended to perform a battery of toxicological tests as outlined in Section 4, including assessments of acute toxicity, skin and eye irritation, genotoxicity, and reproductive/developmental toxicity.
-
Consider Quantitative Structure-Activity Relationship (QSAR) modeling: In silico QSAR models can be used as a preliminary screening tool to predict the toxicity of this compound based on its chemical structure.[5][11][15]
By adopting a cautious approach and conducting thorough toxicological assessments, researchers and drug development professionals can ensure the safe handling and use of this compound and make informed decisions about its potential for further development.
References
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- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
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An In-Depth Technical Guide to the Solubility Characteristics of 5-Chlorobenzo[d]thiazole in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
5-Chlorobenzo[d]thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We delve into the theoretical principles of solubility, present a detailed, validated protocol for solubility determination using the shake-flask method, and offer a predictive analysis based on solvent properties. This document is intended to serve as a practical, hands-on resource for laboratory professionals, enabling informed solvent selection and robust experimental design.
Introduction: The Physicochemical Profile of this compound
This compound (CAS No: 2786-51-8) is a bicyclic aromatic compound with the molecular formula C₇H₄ClNS and a molecular weight of approximately 169.63 g/mol .[1] Its structure, featuring a benzene ring fused to a thiazole ring with a chlorine substituent, imparts a unique combination of aromaticity and moderate polarity. This structure is a common scaffold in the development of pharmacologically active agents.[2][3] Understanding its solubility is a critical first step in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in formulations.[4][5] Low solubility can lead to unreliable results in in vitro testing and poor bioavailability, hindering the progress of promising drug candidates.[5][6]
Molecular Structure:
(Simplified 2D representation)
The presence of the electronegative chlorine and nitrogen atoms, alongside the largely nonpolar aromatic rings, suggests a nuanced solubility profile. The molecule is not overtly polar but possesses sites capable of dipole-dipole interactions. It lacks classic hydrogen bond donors (like -OH or -NH), which is a key factor in its interaction with protic solvents.
Theoretical Framework: Predicting Solubility
The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone of solubility prediction.[7] This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7][8] The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process, balancing the energy required to break the solute's crystal lattice and the energy released upon solvation.[9]
Key Factors Influencing Solubility:
-
Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking these bonds).[8][10] this compound, with its chlorinated aromatic structure, is expected to exhibit higher solubility in solvents of intermediate to moderate polarity and lower solubility in highly polar (like water) or completely nonpolar (like hexane) solvents.
-
Dipole Moment: Polar aprotic solvents (e.g., Acetone, Tetrahydrofuran) have significant dipole moments that can interact with the polar C-Cl and C-N bonds of the solute, promoting dissolution.[8]
-
Hydrogen Bonding: The absence of hydrogen bond donating groups on this compound means it cannot form strong hydrogen bonds with protic solvents like alcohols. However, the nitrogen and sulfur atoms could act as weak hydrogen bond acceptors.
-
Molecular Size: Larger molecules can sometimes be more difficult for solvent molecules to surround and solvate effectively.[7]
Based on these principles, we can make qualitative predictions about the solubility of this compound in a representative set of organic solvents.
Table 1: Properties of Common Organic Solvents and Predicted Solubility of this compound
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |
| n-Hexane | Nonpolar | 0.1 | 1.88 | Low | Mismatch in polarity.[10][11] |
| Toluene | Nonpolar (Aromatic) | 2.4 | 2.38 | Moderate | Aromatic character provides favorable π-π interactions. |
| Diethyl Ether | "Borderline" Aprotic | 2.8 | 4.34 | Moderate to Good | Intermediate polarity and ability to engage in dipole interactions.[8] |
| Dichloromethane (DCM) | "Borderline" Aprotic | 3.1 | 9.08 | Good | Halogenated nature is compatible with the chloro-substituent.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | Good to High | Good balance of polarity and nonpolar character.[8] |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Good to High | Strong dipole moment facilitates dissolution of polarizable solutes.[10] |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Moderate | High polarity may be less compatible with the benzothiazole ring system.[8] |
| Isopropanol | Polar Protic | 3.9 | 19.9 | Moderate | Can act as a hydrogen bond acceptor, but the lack of a donor on the solute limits solubility.[10] |
| Ethanol | Polar Protic | 4.3 | 24.5 | Moderate | Similar to isopropanol. |
| Methanol | Polar Protic | 5.1 | 32.7 | Low to Moderate | Higher polarity compared to other alcohols makes it less ideal. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | High | Highly polar aprotic solvent, very effective at dissolving a wide range of organic compounds.[8] |
Experimental Determination of Solubility: A Validated Protocol
While theoretical prediction is useful, empirical determination is essential for accurate quantitative data. The shake-flask method is a widely accepted, robust technique for determining the equilibrium solubility of a compound.[6][12] It involves agitating an excess of the solid compound with the solvent for an extended period to ensure equilibrium is reached.[12][13]
Materials and Equipment
-
This compound (solid, >95% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow Diagram
References
- 1. This compound , 95% , 2786-51-8 - CookeChem [cookechem.com]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
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- 13. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Notes & Protocols: Synthetic Routes for 5-Chlorobenzo[d]thiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Modern Chemistry
The benzothiazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a thiazole ring, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The 5-chloro substituted variant, 5-Chlorobenzo[d]thiazole, and its analogs are of particular interest, as the chloro-substituent can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential.
This guide provides a detailed overview of the principal synthetic routes to this compound and its derivatives. It is designed to move beyond a simple recitation of procedures, offering instead a critical analysis of the methodologies, the rationale behind experimental choices, and detailed, field-proven protocols for key transformations.
Section 1: Foundational Synthetic Strategies
The construction of the benzothiazole core is a well-explored area of organic synthesis. The choice of strategy is typically dictated by the desired substitution pattern, particularly at the 2-position, and considerations of atom economy, reagent toxicity, and scalability.
The Cornerstone: Condensation of 2-Amino-4-chlorothiophenol
The most traditional and widely employed method for synthesizing 2-substituted benzothiazoles is the condensation of an appropriately substituted 2-aminothiophenol with a suitable electrophile.[1][5][6] For the synthesis of 5-chlorobenzothiazole analogs, the key starting material is 2-amino-4-chlorothiophenol.
-
Reaction with Aldehydes: Condensation with an aldehyde, followed by oxidative cyclization, yields 2-substituted benzothiazoles. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent dehydrogenation to form the aromatic benzothiazole ring.[1][7] Various oxidizing agents can be used, or in many cases, atmospheric oxygen or the solvent (like DMSO) is sufficient.[1]
-
Reaction with Carboxylic Acids or Derivatives: Condensation with carboxylic acids, acid chlorides, or esters provides another direct route. Reactions with carboxylic acids often require high temperatures or activating agents to facilitate the initial amide bond formation before cyclization.
Causality: This method's enduring popularity stems from the commercial availability of a wide range of aldehydes and carboxylic acids, allowing for extensive diversification at the 2-position. The mechanism is straightforward and generally provides good to excellent yields.
dot
Caption: General mechanism for benzothiazole synthesis from 2-aminothiophenol and an aldehyde.
The Jacobson Synthesis: Oxidative Cyclization of Thioanilides
An alternative classical route, the Jacobson synthesis, involves the intramolecular cyclization of N-acyl- or N-thioacyl-2-aminothiophenols. While related to the condensation method, the starting material is a pre-formed thioanilide. The cyclization is typically achieved by oxidation. A major drawback of this method can be low functional group tolerance due to the often harsh reaction conditions.[8]
Modern Approaches: Palladium-Catalyzed C-H Functionalization
In recent years, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed reactions provide a powerful and elegant means to construct the benzothiazole skeleton via intramolecular C-H functionalization and C-S bond formation.[8][9][10]
Typically, a readily accessible thiobenzanilide is treated with a palladium catalyst.[8][9] The reaction proceeds through the activation of an ortho C-H bond on the aniline ring, followed by reductive elimination to form the C-S bond and close the thiazole ring.
Causality & Expertise: This strategy offers a significant advantage by avoiding the need for pre-functionalized starting materials (like ortho-haloanilines), thereby improving step economy.[11] The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligands, and oxidants is critical for achieving high catalytic turnover and good yields. For instance, co-catalysts like Cu(I) or oxidants like MnO₂ are often employed to facilitate the regeneration of the active Pd(II) or Pd(0) species.[9][11]
dot
Caption: General experimental workflow for a palladium-catalyzed benzothiazole synthesis.
Process Intensification: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For benzothiazole synthesis, it offers dramatic reductions in reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[12][13]
Causality: The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating that can overcome activation energy barriers more effectively than conventional methods. This technique has been successfully applied to condensation reactions, often under solvent-free conditions or in green solvents like water or glycerol, enhancing the environmental friendliness of the synthesis.[12][13][14]
Section 2: Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | References |
| Classical Condensation | 2-Amino-4-chlorothiophenol, Aldehydes/Carboxylic Acids | Oxidants (Air, DMSO), High Temp. | Versatile, wide substrate scope, straightforward. | Can require harsh conditions, long reaction times. | [1][5] |
| Palladium-Catalyzed C-H Functionalization | Thiobenzanilides | Pd(II) or Pd(0) catalysts, co-oxidants (Cu, MnO₂). | High atom economy, avoids pre-functionalization, good functional group tolerance. | Expensive catalyst, requires careful optimization. | [8][9][11] |
| Microwave-Assisted Synthesis | Various (e.g., 2-aminothiophenols, aldehydes) | Microwave irradiation (often solvent-free or in water). | Drastically reduced reaction times, often higher yields, green chemistry alignment. | Requires specialized equipment, scalability can be a concern. | [12][13][15][16] |
| From Substituted Anilines | 4-Chloroaniline, KSCN | Bromine, Acetic Acid | Access to 2-amino derivatives, readily available starting materials. | Use of toxic bromine, multi-step process. | [17] |
Section 3: Detailed Experimental Protocols
Trustworthiness: The following protocols are derived from established literature procedures. They should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Protocol: Synthesis of 5-Chloro-2-phenylbenzo[d]thiazole via Microwave-Assisted Condensation
This protocol is adapted from methodologies involving the condensation of 2-aminothiophenols with aldehydes under microwave irradiation.[12][13][16]
-
Reagents & Materials:
-
2-Amino-4-chlorothiophenol (1.0 mmol, 159.6 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ethanol (2-3 mL, as solvent)
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave synthesizer
-
-
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-amino-4-chlorothiophenol (159.6 mg, 1.0 mmol) and a magnetic stir bar.
-
Add ethanol (2 mL) to dissolve the solid.
-
Add benzaldehyde (102 µL, 1.0 mmol) to the solution.
-
Seal the vial tightly with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a controlled temperature (e.g., 100-120 °C) for 10-20 minutes. Monitor pressure to ensure it remains within safe limits.
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure product.
-
Protocol: Synthesis of 2-Amino-5-chlorobenzo[d]thiazole
This protocol is based on the well-established method of reacting a substituted aniline with thiocyanate and bromine.[17]
-
Reagents & Materials:
-
4-Chloroaniline (10 mmol, 1.27 g)
-
Potassium thiocyanate (KSCN) (30 mmol, 2.91 g)
-
Glacial Acetic Acid
-
Bromine (10 mmol, 1.60 g, 0.51 mL)
-
Ice bath, round-bottom flask, dropping funnel
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.27 g, 10 mmol) and potassium thiocyanate (2.91 g, 30 mmol) in glacial acetic acid (20 mL).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Prepare a solution of bromine (0.51 mL, 10 mmol) in 5 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C. A yellow precipitate will form.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing crushed ice (100 g).
-
Filter the resulting solid precipitate and wash thoroughly with water to remove excess acid and salts.
-
To obtain the free base, suspend the solid in water and neutralize with an aqueous ammonia solution until the mixture is basic.
-
Filter the solid product, wash with water, and dry under vacuum to yield 2-amino-5-chlorobenzo[d]thiazole. Further purification can be achieved by recrystallization from ethanol.
-
References
-
Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters - ACS Publications. Available from: [Link]
-
Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. PubMed. Available from: [Link]
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Microwave-Assisted Phase Transfer Catalytic Synthesis of Aryl Benzothiazole Derivatives and Their Anticancer Screening. Taylor & Francis Online. Available from: [Link]
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Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry. Available from: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available from: [Link]
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Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters. Available from: [Link]
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Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Journal of the Iranian Chemical Society. Available from: [Link]
-
Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. Ingenta Connect. Available from: [Link]
-
Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. ResearchGate. Available from: [Link]
-
Microwave assisted aqueous phase synthesis of benzothiazoles and benzimidazoles in the presence of Ag2O. RCSI Journals Platform. Available from: [Link]
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Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters - ACS Publications. Available from: [Link]
-
Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal. Available from: [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available from: [Link]
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Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Indian Academy of Sciences. Available from: [Link]
-
Palladium-catalyzed synthesis of substituted 2-amino- benzothiazoles. ResearchGate. Available from: [Link]
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Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions. ResearchGate. Available from: [Link]
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Hantzsch Thiazole Synthesis. Chem Help ASAP. Available from: [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available from: [Link]
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Scheme 2. Synthesis path for 2-amino-5-chlorobenzothiazol derivatives 2-10. ResearchGate. Available from: [Link]
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Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available from: [Link]
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Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Wiley-VCH. Available from: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]
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Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Available from: [Link]
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Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available from: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
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The common synthetic routes for benzothiazoles. ResearchGate. Available from: [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH National Library of Medicine. Available from: [Link]
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Greene's protective groups in organic synthesis. Universidad Panamericana - Inventio. Available from: [Link]
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Greene's Protective Groups in Organic Synthesis | Request PDF. ResearchGate. Available from: [Link]
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Researches on Thiazoles. XX. The Synthesis of Benzothiazoles from Aldehydes and Ortho-aminothiophenol. ElectronicsAndBooks. Available from: [Link]
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The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available from: [Link]
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Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Available from: [Link]
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Cook–Heilbron thiazole synthesis. Wikipedia. Available from: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH National Library of Medicine. Available from: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available from: [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Available from: [Link]
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Protocol for the Synthesis of 2-amino-5-chlorobenzothiazole Derivatives: A Guide to Core Synthesis and Functionalization
An Application Note for Researchers and Drug Development Professionals
The 2-aminobenzothiazole structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The inclusion of a chlorine atom at the 5-position can significantly modulate the electronic properties and biological activity of the molecule, making 2-amino-5-chlorobenzothiazole a particularly valuable starting material for drug discovery programs.[2]
This document provides a detailed, field-proven protocol for the synthesis of the core 2-amino-5-chlorobenzothiazole scaffold, followed by a representative method for its derivatization. The protocols are designed to be self-validating, with explanations for key experimental choices and troubleshooting guidance to ensure reproducibility and high-quality outcomes.
Part 1: Synthesis of the Core Scaffold: 2-amino-5-chlorobenzothiazole
The classical and widely adopted method for synthesizing 2-aminobenzothiazoles from corresponding anilines is a one-pot reaction involving thiocyanation followed by intramolecular cyclization.[7] This process, often referred to as the Hugershoff reaction, utilizes an aniline, a thiocyanate salt, and an oxidizing agent like bromine in an acidic medium.
Reaction Principle and Mechanism
The reaction proceeds via two key stages:
-
Electrophilic Thiocyanation: In the presence of bromine and acetic acid, ammonium thiocyanate generates an electrophilic thiocyanogen species, (SCN)₂. This electrophile attacks the electron-rich aromatic ring of 4-chloroaniline, typically at the position ortho to the amino group, which is a strong activating group.
-
Intramolecular Cyclization: The amino group of the newly formed 2-amino-4-chlorophenyl thiocyanate then acts as a nucleophile, attacking the carbon atom of the thiocyanate group. This intramolecular nucleophilic addition leads to the formation of the thiazole ring, yielding the final 2-amino-5-chlorobenzothiazole product after tautomerization.
Experimental Protocol: Synthesis from 4-Chloroaniline
Materials and Reagents:
-
4-Chloroaniline
-
Ammonium thiocyanate (NH₄SCN)[8]
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol (for recrystallization)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-salt bath
-
Buchner funnel and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL three-necked flask, dissolve 4-chloroaniline (0.1 mol) and ammonium thiocyanate (0.22 mol) in 150 mL of glacial acetic acid. The use of excess thiocyanate ensures the complete consumption of the aniline starting material.
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice-salt bath. Maintaining a low temperature is critical during the bromine addition to control the reaction rate and prevent the formation of unwanted side products.
-
Bromine Addition: From a dropping funnel, add a solution of bromine (0.1 mol) in 25 mL of glacial acetic acid dropwise over 1-2 hours. The rate of addition should be carefully controlled to keep the internal temperature of the reaction below 10 °C. The mixture will typically turn into a thick orange or yellow paste.
-
Reaction Progression: After the bromine addition is complete, allow the mixture to stir at low temperature for an additional 2 hours, then let it warm to room temperature and stir overnight to ensure the reaction goes to completion.
-
Product Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The crude product hydrobromide salt will precipitate.
-
Neutralization: Filter the precipitate and wash it with cold water. Resuspend the solid in a beaker with 200 mL of water and carefully neutralize it by adding concentrated ammonium hydroxide solution until the pH is basic (pH ~8-9). This step converts the hydrobromide salt to the free base of 2-amino-5-chlorobenzothiazole.[7]
-
Purification: Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry it. For further purification, recrystallize the crude product from a suitable solvent such as aqueous ethanol to yield the final product as a crystalline solid.
Characterization
The identity and purity of the synthesized 2-amino-5-chlorobenzothiazole should be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
FT-IR Spectroscopy: Look for characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and C-Cl stretching.
-
¹H NMR Spectroscopy: Confirm the aromatic proton signals and the amine protons.
-
Elemental Analysis: Verify the percentage composition of C, H, N, and S.
Part 2: Derivatization of the 2-Amino Group: N-Acylation
The 2-amino group of the benzothiazole scaffold is highly nucleophilic and serves as a versatile handle for further functionalization, allowing for the synthesis of a vast library of derivatives.[4] A common and straightforward derivatization is N-acylation using an acyl chloride.
Workflow for Synthesis and Derivatization
Caption: Workflow for core synthesis and subsequent N-acylation.
Experimental Protocol: Synthesis of N-(5-chlorobenzothiazol-2-yl)-2-chloroacetamide
This protocol is adapted from established procedures for the acylation of 2-aminobenzothiazoles.
Materials and Reagents:
-
2-amino-5-chlorobenzothiazole (from Part 1)
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dry Benzene (or an alternative anhydrous, non-protic solvent like THF or Dichloromethane)
-
Ice bath
-
Magnetic stirrer and reflux apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 2-amino-5-chlorobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in 50 mL of dry benzene, add chloroacetyl chloride (0.05 mol) dropwise in an ice-cold condition. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture for approximately 6 hours at room temperature. The formation of triethylamine hydrochloride is often observed as a white precipitate.
-
Completion: After the initial stirring, reflux the mixture on a water bath for 4 hours to ensure the reaction is complete.
-
Isolation: Cool the mixture and filter off the separated amine hydrochloride salt.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by column chromatography (e.g., using silica gel with chloroform as the eluant) and then recrystallized from a suitable solvent like ethanol to obtain the pure acylated product.
This acylated derivative is a valuable intermediate itself and can be further reacted with various nucleophiles (e.g., amines, thiols) to create more complex molecules.[9][10][11]
Data Summary and Troubleshooting
Table 1: Representative Reaction Parameters
| Reaction Stage | Starting Material | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| Core Synthesis | 4-Chloroaniline | NH₄SCN, Br₂ | Acetic Acid | 0 °C → RT | 12-16 hr | 70-85% |
| N-Acylation | 2-amino-5-chlorobenzothiazole | Chloroacetyl Chloride, TEA | Dry Benzene | 0 °C → Reflux | 10 hr | ~75% |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in core synthesis | Incomplete reaction. | Ensure dropwise addition of bromine is slow and temperature is maintained. Increase reaction time. |
| Loss of product during workup. | Ensure complete precipitation and careful neutralization. Avoid using excess recrystallization solvent. | |
| Formation of dark, tarry side products | Reaction temperature too high during bromination. | Maintain strict temperature control (<10 °C) using an efficient ice-salt bath. |
| Impure starting materials. | Use freshly distilled or purified 4-chloroaniline. | |
| Low yield in N-acylation | Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., N₂). |
| Incomplete reaction. | Ensure the reaction is refluxed for a sufficient amount of time. Monitor progress using TLC. |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
4-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Ammonium Thiocyanate: Harmful if swallowed or inhaled. Contact with acids can release toxic hydrogen cyanide gas.[8] Store away from acids.
-
Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care, using glassware dedicated to bromine. Have a sodium thiosulfate solution available for quenching spills.
-
Chloroacetyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with care in an anhydrous environment.
References
-
Yahya, A. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]
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Kovalenko, S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Thieme Chemistry. (n.d.). Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling. Thieme E-Books & E-Journals. Available at: [Link]
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Bohrium. (2025). Synthesis of new benzothiazoles from the four-component reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]
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Tidwell, J. H., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health (NIH). Available at: [Link]
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Pattan, S. R., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. Available at: [Link]
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Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository. Available at: [Link]
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Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Digital Repository. Available at: [Link]
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Yahya, A. S. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]
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Angene Chemical. (2024). 2-Nitro-4-thiocyanato Aniline - Safety Data Sheet. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
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Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
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Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]
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Shehata, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
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Pattan, S. R., et al. (2009). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry. Available at: [Link]
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Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Available at: [Link]
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Pattan, S. R., et al. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]
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International Advance Journal of Engineering, Science and Management. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. Available at: [Link]
-
Wang, Z., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health (NIH). Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Available at: [Link]
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Shehata, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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Al-A`arajy, Z. H. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-aminobenzothiazoles.
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International Labour Organization. (n.d.). METHYLENE BIS(THIOCYANATE). International Chemical Safety Cards (ICSCs). Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Pattan, S. R., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]
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The 5-Chlorobenzo[d]thiazole Scaffold: A Privileged Framework for Novel Anticancer Agents
Introduction: The Emergence of 5-Chlorobenzo[d]thiazole in Oncology
In the landscape of anticancer drug discovery, the benzothiazole moiety has established itself as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] Among its numerous halogenated derivatives, this compound has garnered significant attention for its potent and often selective cytotoxic effects against a range of cancer cell lines.[2][3] The presence of the electron-withdrawing chlorine atom at the 5-position of the benzothiazole ring system appears to significantly modulate the molecule's electronic properties, enhancing its ability to interact with key oncogenic proteins and disrupt critical cellular pathways.[3] This guide provides an in-depth exploration of the application of this compound in the development of next-generation anticancer agents, complete with detailed experimental protocols for their evaluation.
Mechanism of Action: Disrupting the Machinery of Malignancy
Derivatives of this compound exert their anticancer effects through a variety of mechanisms, most notably by inducing programmed cell death, or apoptosis, and by inhibiting crucial signaling pathways that drive cancer cell proliferation and survival.[4][5][6]
A primary mechanism of action is the induction of the mitochondrial intrinsic apoptosis pathway.[4][6] This is often characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins such as Bcl-2.[7] This imbalance leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[5][7]
Furthermore, some benzothiazole derivatives have been shown to target and inhibit key signaling pathways that are frequently dysregulated in cancer.[8] One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in cell growth, proliferation, and survival.[8][9] By inhibiting components of this pathway, this compound derivatives can effectively halt the uncontrolled proliferation of cancer cells.
Visualizing the Mechanism: A Representative Signaling Pathway
The following diagram illustrates a plausible mechanism of action for a this compound derivative that induces apoptosis through the mitochondrial pathway.
Caption: Induction of apoptosis by a this compound derivative.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Potency
The anticancer activity of this compound derivatives is highly dependent on the nature and position of various substituents on the molecular scaffold. The following table summarizes the structure-activity relationship for a series of 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-phenylacetamide derivatives, highlighting the impact of substitutions on the N-phenyl ring on their antiproliferative activity against pancreatic and paraganglioma cancer cell lines.
| Compound ID | R1 (Substitution on N-phenyl ring) | AsPC-1 (Pancreatic) IC50 (µM) | BxPC-3 (Pancreatic) IC50 (µM) | Capan-2 (Pancreatic) IC50 (µM) | PTJ64i (Paraganglioma) IC50 (µM) | PTJ86i (Paraganglioma) IC50 (µM) | HFF-1 (Normal Fibroblasts) IC50 (µM) |
| 2b | H | 12.44 | 14.99 | 19.65 | 8.49 | 16.70 | 21.37 |
Data compiled from publicly available research.
Key SAR Insights:
-
The 5-Chloro Moiety: The presence of the chlorine atom at the 5-position of the benzothiazole ring is generally associated with enhanced cytotoxic activity compared to unsubstituted analogs.[2][3]
-
Substituents on the N-phenyl Ring: The nature of the substituent on the N-phenyl ring significantly influences the antiproliferative potency. Further exploration with a wider range of electron-donating and electron-withdrawing groups is necessary to establish a more comprehensive SAR.
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
The following protocols provide a framework for the synthesis and evaluation of this compound derivatives as potential anticancer agents.
Protocol 1: Synthesis of 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-phenylacetamide Derivatives
This protocol is adapted from a published procedure for the synthesis of a library of phenylacetamide derivatives containing the 5-chlorobenzothiazole nucleus.
Materials:
-
5-chloro-2-mercaptobenzothiazole
-
Ethyl mandelate
-
Mesyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Substituted anilines
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Dimethylformamide (DMF)
-
Dichloromethane
Procedure:
-
Synthesis of Mesylate 1: To a solution of ethyl mandelate in THF at 0°C, add mesyl chloride and triethylamine. Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC).
-
Synthesis of Ester 2: To the resulting mesylate 1, add 5-chloro-2-mercaptobenzothiazole and triethylamine in THF. Heat the mixture at 50°C for 24 hours.
-
Synthesis of Carboxylic Acid 3: Hydrolyze the ester 2 using NaOH in THF, followed by acidification with HCl to precipitate the carboxylic acid 3.
-
Synthesis of Amides 4a-p: To a solution of acid 3 in DMF at 0°C, add DCC and HOBt. After 15 minutes, add NMM and the desired substituted aniline. Stir the reaction at room temperature for 24 hours. Concentrate the reaction mixture and purify the crude product by column chromatography or crystallization.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a this compound derivative using a subcutaneous xenograft model in immunodeficient mice.[4][5]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., HepG2)
-
Matrigel
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivative (e.g., via intraperitoneal injection or oral gavage) to the treatment group according to a predetermined dosing schedule. Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound.
Visualizing the Workflow: From In Vitro Screening to In Vivo Validation
Caption: A typical workflow for the development of anticancer agents.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The synthetic accessibility of this core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the full spectrum of molecular targets for this class of compounds and exploring their potential in combination therapies to overcome drug resistance. The detailed protocols provided herein offer a robust framework for researchers to advance the discovery and development of this compound-based anticancer agents from the laboratory to preclinical validation.
References
- 1. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 7. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ricerca.unich.it [ricerca.unich.it]
Application Notes and Protocols for the Use of 5-Chlorobenzo[d]thiazole in Novel Antimicrobial Drug Design
Abstract
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1][2] Benzothiazoles represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 5-Chlorobenzo[d]thiazole core for the rational design and development of new antimicrobial agents. We will explore synthetic strategies, robust in vitro screening protocols, and powerful in silico predictive modeling to accelerate the identification of promising lead compounds. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Imperative for Novel Antimicrobials and the Promise of the Benzothiazole Scaffold
Antimicrobial resistance is a global health crisis, threatening to undermine modern medicine.[1] The dwindling pipeline of new antibiotics highlights the critical need for innovative approaches to drug discovery.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the benzothiazole nucleus, in particular, has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, anti-HIV, anticancer, and anti-inflammatory activities.[5][6]
The inclusion of a chlorine atom at the 5-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity. Several studies have demonstrated that 5-chloro-substituted benzothiazole derivatives possess significant antibacterial and antifungal properties, making this scaffold a promising starting point for novel antimicrobial drug design.[7][8][9][10]
This guide will provide a structured workflow, from the synthesis of novel this compound derivatives to their comprehensive evaluation as potential antimicrobial drug candidates.
Synthetic Strategies for this compound Derivatives
The functionalization of the this compound core is crucial for creating a diverse chemical library for screening. The 2-position of the benzothiazole ring is a particularly active site for chemical modification.[11] A common and effective synthetic route involves the cyclization of 2-amino-4-chlorothiophenol with various reagents.
A generalized synthetic scheme is presented below:
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 2.1: Synthesis of 2-(Substituted)-5-chlorobenzo[d]thiazoles
This protocol describes a general method for the synthesis of 2-substituted-5-chlorobenzo[d]thiazoles via the condensation of 2-amino-4-chlorothiophenol with aldehydes.
Materials:
-
2-amino-4-chlorothiophenol
-
Substituted aromatic/heterocyclic aldehydes
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate solution (5%)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-chlorothiophenol (1 equivalent) in absolute ethanol.
-
Add the desired substituted aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Neutralize the crude product with a 5% sodium bicarbonate solution, filter, and wash again with water.
-
Dry the crude product and purify by column chromatography using a suitable solvent system to obtain the pure 2-(substituted)-5-chlorobenzo[d]thiazole derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Antimicrobial Screening: A Hierarchical Approach
A systematic and hierarchical approach to in vitro screening is essential for the efficient identification of promising antimicrobial candidates.[12] This involves primary screening to identify active compounds, followed by secondary screening to quantify their potency.
Caption: Hierarchical workflow for in vitro antimicrobial screening.
Protocol 3.1: Primary Screening - Agar Well Diffusion Method
This method is a cost-effective and widely used technique for the initial screening of antimicrobial activity.[12][13]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile petri dishes.
-
Allow the agar to solidify.
-
Prepare a microbial inoculum equivalent to 0.5 McFarland standard.
-
Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.
Protocol 3.2: Secondary Screening - Broth Microdilution for MIC and MBC Determination
Dilution methods are considered the most appropriate for determining the Minimum Inhibitory Concentration (MIC) values.[13] The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum
-
Test compounds
-
Positive and negative controls
-
Resazurin solution (optional, as a growth indicator)
Procedure for MIC Determination:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the microbial inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Procedure for MBC Determination:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plate the aliquot onto fresh agar plates.
-
Incubate the plates.
-
The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the initial inoculum.
| Assay | Parameter Measured | Significance |
| Agar Well Diffusion | Zone of Inhibition (mm) | Qualitative assessment of antimicrobial activity |
| Broth Microdilution | MIC (µg/mL) | Quantitative measure of the lowest inhibitory concentration |
| MBC Determination | MBC (µg/mL) | Quantitative measure of the lowest cidal concentration |
| Time-Kill Assay | Log reduction in CFU/mL over time | Determines the rate of microbial killing (bactericidal vs. bacteriostatic)[12][13] |
In Silico Drug Design: A Computational Approach to Accelerate Discovery
In silico methods are powerful computational tools that can significantly accelerate the drug discovery process by predicting the properties of novel compounds before their synthesis and testing.[1][14] This approach reduces the time and cost associated with traditional laboratory-based methods.[1]
Caption: Workflow for in silico design and screening of antimicrobial candidates.
Protocol 4.1: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Early prediction of ADMET properties is crucial to avoid costly failures in later stages of drug development.[15] Several online tools and software packages can be used for this purpose.
Procedure:
-
Generate the 2D or 3D structures of the designed this compound derivatives.
-
Utilize a validated ADMET prediction tool (e.g., SwissADME, pkCSM).
-
Input the chemical structures of the compounds.
-
Analyze the predicted parameters, including:
-
Lipinski's Rule of Five: Assesses drug-likeness.[16]
-
Bioavailability Score: Predicts the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Blood-Brain Barrier (BBB) penetration: Important for CNS-targeting drugs.
-
CYP450 inhibition: Predicts potential drug-drug interactions.
-
Toxicity profiles: (e.g., mutagenicity, carcinogenicity).
-
-
Prioritize compounds with favorable ADMET profiles for further in silico and in vitro studies.
Protocol 4.2: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[14] This helps in understanding the potential mechanism of action and in prioritizing compounds with high binding affinities.
Procedure:
-
Target Selection: Identify and retrieve the 3D crystal structure of a relevant microbial target protein from the Protein Data Bank (PDB). Examples include:
-
Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Prepare the 3D structures of the this compound derivatives and optimize their geometry.
-
Docking Simulation: Use a validated docking software (e.g., AutoDock, Glide, GOLD) to dock the ligands into the active site of the target protein.
-
Analysis: Analyze the docking results, focusing on:
-
Binding energy/docking score: A lower binding energy generally indicates a more stable complex.[16]
-
Binding interactions: Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.
-
-
Select compounds with the most favorable binding energies and interaction profiles for synthesis and in vitro testing.
| In Silico Method | Predicted Parameter | Significance in Drug Design |
| ADMET Prediction | Drug-likeness, Pharmacokinetics, Toxicity | Early identification of compounds with poor developability profiles[17][18][19] |
| Molecular Docking | Binding Affinity, Binding Mode | Prediction of biological activity and mechanism of action[14][16][20] |
| QSAR | Relationship between chemical structure and biological activity | Design of new molecules with improved efficacy[14] |
| Molecular Dynamics | Stability of ligand-protein complex | Validation of docking results and understanding dynamic interactions[14] |
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the development of novel antimicrobial agents. The integrated approach outlined in these application notes, combining rational chemical synthesis, systematic in vitro screening, and predictive in silico modeling, provides a robust framework for accelerating the discovery of new drug candidates. Future work should focus on optimizing the lead compounds identified through this workflow to enhance their potency, selectivity, and pharmacokinetic properties. Further investigation into the precise mechanism of action of the most promising derivatives will be crucial for their development into clinically effective antimicrobial drugs.
References
- In Silico Drug Discovery and Drug-Designing in Comb
- Novel Antimicrobials from Computational Modelling and Drug Repositioning: Potential In Silico Strategies to Increase Therapeutic Arsenal Against Antimicrobial Resistance. MDPI.
- Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Hep Journals.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- In Silico Studies Most Employed in the Discovery of New Antimicrobial Agents. PubMed.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
- Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- 2-(5-Chlorobenzo[d]thiazol-2-ylimino)
- Recent insights into antibacterial potential of benzothiazole deriv
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre
- In silico design of antimicrobial peptides. PubMed.
- Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews.
- In silico approach for potential antimicrobial agents through antiviral, molecular docking, molecular dynamics, pharmacokinetic and bioactivity predictions of galactopyranoside deriv
- In vitro antimicrobial activity screening. A) Schematic diagram showing...
- Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Publishing.
- In Vitro Antimicrobials. Pharmacology Discovery Services.
- Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole...
- Review on the Developments of Benzothiazole-containing Antimicrobial Agents.
- In-vitro Assays for Antimicrobial Assessment | Request PDF.
- 2-(5-Chlorobenzo[d]thiazol-2-ylimino)
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
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- ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African c
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- DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. PMC - PubMed Central.
- How do you predict ADMET properties of drug candid
- Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)
- Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)
- Synthesis and antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
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5-Chlorobenzo[d]thiazole as a key scaffold for kinase inhibitors
Topic: 5-Chlorobenzo[d]thiazole as a Key Scaffold for Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Kinome with a Privileged Scaffold
Protein kinases, a family of over 500 enzymes in the human genome, are central regulators of cellular signaling.[1] They catalyze the phosphorylation of proteins, a fundamental mechanism controlling processes like cell growth, differentiation, and apoptosis.[2][3] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4][5]
Within the vast landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity. The benzothiazole core is one such scaffold, found in a variety of therapeutically active agents.[6][7][8][9] Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal starting point for inhibitor design.
This guide focuses on the This compound moiety, a specific derivative that has shown significant promise as a scaffold for potent and selective kinase inhibitors. The introduction of a chlorine atom at the 5-position can significantly influence the electronic properties and binding interactions of the molecule, often enhancing potency and modulating selectivity.[7][10] These application notes provide a mechanistic overview, structure-activity relationship (SAR) insights, and detailed experimental protocols for the synthesis, characterization, and evaluation of novel kinase inhibitors based on this key scaffold.
Part 1: The this compound Scaffold: A Mechanistic and Structural Overview
Mechanism of Action: Competing at the ATP-Binding Site
The vast majority of small-molecule kinase inhibitors, including those derived from the benzothiazole scaffold, function as ATP-competitive inhibitors.[11] They are designed to mimic the adenine portion of ATP, allowing them to bind within the catalytic domain of the kinase and prevent the phosphorylation of downstream substrates.[11] The benzothiazole scaffold is particularly adept at forming key hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This interaction is a critical anchor for many successful kinase inhibitors.
The 5-chloro substituent plays a crucial role by potentially forming halogen bonds or other non-covalent interactions with the protein, thereby increasing the binding affinity and residence time of the inhibitor. Modifications at the 2-position of the benzothiazole ring are commonly explored to extend into other pockets of the active site, which is the primary strategy for achieving selectivity among different kinases.[12]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective inhibitors requires a deep understanding of the SAR. For the this compound scaffold, several key principles guide medicinal chemistry efforts:
-
The Benzothiazole Core: Serves as the primary anchor, engaging with the kinase hinge region.
-
The 5-Chloro Group: Often enhances potency. In some scaffolds, halogen substitutions can synergistically improve antiproliferative effects.[7]
-
Substitution at the 2-Position: This is the most common point of diversification. Attaching various aryl, amino, or amide groups at this position allows for the exploration of different pockets within the ATP-binding site, which is critical for determining the inhibitor's selectivity profile across the kinome.[11][12]
-
Solubilizing Groups: Addition of moieties like piperazine or morpholine can improve the physicochemical properties of the compound, enhancing its solubility and cell permeability, which are critical for advancing from a biochemical hit to a cellularly active lead.[12]
Visualizing Kinase Inhibition
The following diagram illustrates a simplified signal transduction pathway and the point of intervention for a this compound-based kinase inhibitor.
Caption: Simplified MAPK signaling pathway showing inhibitor action.
Part 2: Synthesis and Characterization Protocols
A robust and flexible synthetic route is essential for generating a library of analogs for SAR studies. The following protocols outline a general approach to synthesizing novel kinase inhibitors based on the this compound scaffold.
General Synthesis Workflow
The overall workflow involves the formation of the core benzothiazole ring, followed by functionalization to create a diverse library of final compounds.
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Application Note: High-Purity Isolation and Structural Elucidation of 5-Chlorobenzo[d]thiazole
Abstract
5-Chlorobenzo[d]thiazole is a vital heterocyclic building block in the synthesis of pharmacologically active molecules and advanced materials. The purity and structural integrity of this intermediate are paramount for the successful outcome of subsequent synthetic steps and the biological activity of the final compounds. This document provides a comprehensive guide with detailed protocols for the purification of this compound from a crude reaction mixture and its thorough characterization using modern analytical techniques. The methodologies are designed to be robust and reproducible, ensuring researchers and process chemists can achieve high-purity material and confirm its identity with confidence.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is the foundation for developing effective purification and analysis protocols. These properties dictate the choice of solvents for recrystallization and chromatography, as well as the conditions for spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNS | [1] |
| Molecular Weight | 169.63 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Melting Point | 106 °C | [1] |
| Boiling Point | 267.8 ± 13.0 °C (Predicted) | [1] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform. Limited solubility in nonpolar solvents like hexane. | [1][2] |
| pKa | 0.34 ± 0.10 (Predicted) | [1] |
Purification Workflow: From Crude Solid to Analytical Standard
The goal of the purification process is to remove unreacted starting materials, by-products, and other impurities. For benzothiazole derivatives, a combination of recrystallization and column chromatography is often the most effective strategy.[3][4] The choice depends on the nature and quantity of the impurities.
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Application Note: Safe Handling and Storage Protocols for 5-Chlorobenzo[d]thiazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Scope
5-Chlorobenzo[d]thiazole (CAS No: 2786-51-8) is a halogenated aromatic heterocyclic compound.[1] It serves as a crucial structural motif and building block in medicinal chemistry and materials science. Benzothiazole derivatives are known to exhibit a wide range of biological activities and are integral to the development of novel therapeutic agents and functional materials.[2][3][4]
Given its reactivity and potential biological effects, establishing robust safety protocols is paramount for protecting laboratory personnel and ensuring experimental integrity. This application note provides a detailed, experience-driven guide to the safe handling, storage, and emergency management of this compound. The protocols herein are designed for implementation in research and development settings and are grounded in established chemical safety principles.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound, like many chlorinated heterocyclic compounds, requires careful management.
2.1 GHS Classification and Primary Hazards Based on data from structurally similar compounds, this compound should be treated as a hazardous substance.[5][6][7] The primary risks include:
-
Skin Irritation: Causes skin irritation upon direct contact.[5][6][7]
-
Serious Eye Irritation: Causes serious eye irritation and potential damage.[5][6][7]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[5][6][8]
2.2 Physicochemical Properties and Associated Risks The compound is a solid at room temperature, which presents a risk of dust formation during handling (e.g., weighing, transferring).[5] Inhalation of fine dust is a primary exposure route that must be controlled.
Table 1: Hazard Summary for this compound | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :---: | :---: | :--- | | Acute Toxicity (Oral) |
| Warning | H302: Harmful if swallowed.[5][6] | | Skin Irritation | | Warning | H315: Causes skin irritation.[5][6] | | Eye Irritation | | Warning | H319: Causes serious eye irritation.[5][6] | | Specific Target Organ Toxicity | | Warning | H335: May cause respiratory irritation.[5][6] |Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls mandates that engineering and administrative controls are implemented before relying on PPE.[9] PPE should be considered the final barrier between the researcher and the chemical hazard.
3.1 Mandatory Engineering Control: Chemical Fume Hood All handling of this compound solid, including weighing and solution preparation, must be performed inside a certified chemical fume hood. This is a non-negotiable control measure.
-
Causality: A fume hood provides constant airflow that captures and exhausts chemical dust and vapors, effectively preventing respiratory exposure and minimizing contamination of the general laboratory environment.[8][10]
3.2 Personal Protective Equipment (PPE) Protocol The selection of PPE must be deliberate and based on a risk assessment of the planned procedures.
-
Eye & Face Protection:
-
Protocol: Wear well-fitting chemical safety goggles that provide splash protection. When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[11][12]
-
Causality: Standard safety glasses do not provide adequate protection from chemical splashes or fine dust that can easily enter around the lenses. Goggles create a seal around the eyes, which is critical for preventing serious eye irritation.[9]
-
-
Skin & Body Protection:
-
Protocol: Wear a flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. Use disposable nitrile rubber gloves, ensuring they are inspected for defects before use.[5][9] For extended procedures, double-gloving is recommended. Gloves should be changed immediately if contamination is suspected, or every 30-60 minutes during continuous use.[9]
-
Causality: A lab coat protects against incidental contact. Nitrile gloves provide good resistance to a range of chemicals.[9] Frequent changing is crucial because no glove material offers indefinite protection, and unseen micropunctures can lead to exposure.
-
-
Respiratory Protection:
-
Protocol: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., an N95 or N100) is necessary.[9][13] All personnel who may need to use a respirator must be part of a respiratory protection program, including medical evaluation and annual fit-testing, as required by OSHA.
-
Causality: Surgical masks provide no protection against chemical dust or vapors.[13] Only a properly fitted respirator can protect the user from inhaling hazardous airborne contaminants during an emergency.
-
Caption: PPE selection workflow for handling this compound.
Standard Operating Protocol for Handling
This protocol outlines a self-validating workflow designed to minimize exposure and prevent contamination.
4.1 Preparation & Pre-Handling Checklist
-
Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble Materials: Gather the this compound container, spatulas, weigh paper/boat, secondary containment, solvent(s), and reaction vessel. Place all items in the fume hood.
-
Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) as per Section 3.2.
-
Review SDS: Have the Safety Data Sheet (SDS) readily accessible (digitally or physically).
4.2 Weighing and Transfer Protocol (Inside Fume Hood)
-
Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Dispense Solid: Slowly open the this compound container. Use a clean spatula to carefully transfer the approximate amount of solid to the weigh boat. Avoid any actions that could create airborne dust.
-
Seal Container: Immediately and securely close the primary container.
-
Record Mass: Obtain the precise mass of the solid.
-
Transfer to Vessel: Carefully add the weighed solid to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing. Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete quantitative transfer.
-
Causality: Performing this entire process on a single continuous surface within the fume hood contains any minor spills or dust. Sealing the stock container immediately prevents hygroscopic absorption and accidental spills.
4.3 Post-Handling Decontamination and Disposal
-
Clean Equipment: Decontaminate the spatula and any non-disposable equipment with an appropriate solvent. Collect this rinse as hazardous waste.
-
Clean Surfaces: Wipe down the balance and the work surface inside the fume hood with a damp cloth or towel to remove any residual dust.
-
Dispose of Waste: All disposable items that came into contact with the chemical (weigh boats, gloves, paper towels) must be placed in a clearly labeled hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6][8]
Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
5.1 Storage Conditions Protocol
-
Container: Store in the original, tightly sealed container.[6][14]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[8][14] Do not store on open benchtops.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6] Do not store with food or drink.[14]
-
Access: If possible, store in a locked cabinet or area accessible only to authorized personnel.[6][7]
Table 2: Storage Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | Cool, ambient room temperature | Prevents potential degradation from excess heat.[5][14] |
| Atmosphere | Dry, tightly sealed | Protects from moisture and atmospheric contaminants. |
| Light | Protect from direct sunlight | While not specified as highly light-sensitive, it is good practice for complex organic molecules.[14] |
| Incompatibilities | Strong oxidizing agents | To prevent vigorous or exothermic reactions.[6] |
5.2 Stability and Decomposition The compound is stable under recommended storage conditions.[5][14] However, in the event of a fire, thermal decomposition will occur, producing highly toxic and corrosive gases.
-
Hazardous Decomposition Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen chloride (HCl).[6][14][15]
Emergency Procedures
Rapid and correct response during an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[16]
6.1 Spill Response Protocol (The 3 C's: Control, Contain, Clean)
Caption: A three-stage workflow for responding to a chemical spill.
-
Control: Immediately alert personnel in the area.[17] If the spill is large or in a poorly ventilated area, evacuate and call for emergency services.[16][18] Remove all sources of ignition.
-
Contain: For a small, manageable spill of solid material, prevent it from becoming airborne by gently covering it with an inert absorbent material.[18][19]
-
Clean-up:
-
Ensure you are wearing appropriate PPE, including respiratory protection if dust is present.
-
Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[14][17]
-
Perform a final decontamination of the spill area with a mild detergent and water.[19]
-
Package all cleanup materials for hazardous waste disposal.[17]
-
6.2 First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing.[17] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[5][7] Call a poison center or doctor immediately.[6]
6.3 Fire Response
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[15][20]
-
Hazards: The fire will produce toxic and corrosive gases (HCl, SOx, NOx).[14][15] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[14][15]
Waste Disposal
All waste generated from the use of this compound is considered hazardous.
-
Protocol: Collect all residual chemical, contaminated consumables (gloves, weigh boats, pipette tips), and spill cleanup materials in a sealed, properly labeled hazardous waste container. The label must clearly identify the contents.[17] Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[14]
References
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CHEMICAL SPILL PROCEDURES. Rochester Institute of Technology. [Link]
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Spill Control/Emergency Response - EHSO Manual. Oakland University. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). NIOSH. [Link]
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Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 18). PubMed Central. [Link]
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Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
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Guide for Chemical Spill Response. American Chemical Society. [Link]
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Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
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Guidance for the Selection of Protective Clothing for TDI Users. Covestro. [Link]
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Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. [Link]
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Benzothiazole - Wikipedia. Wikipedia. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
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Navigating the Bench: A Comprehensive Safety and Application Guide for 5-Chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiazole Scaffold
5-Chlorobenzo[d]thiazole is a halogenated heterocyclic compound that serves as a crucial building block in the landscape of medicinal chemistry and materials science. The benzothiazole core is a "privileged scaffold," frequently appearing in a wide array of biologically active molecules, including those with anticancer, antimicrobial, and neuroprotective properties[1][2]. The strategic placement of a chlorine atom on the benzene ring of this particular derivative offers a reactive handle for synthetic chemists to elaborate the molecule, enabling the creation of diverse compound libraries for drug discovery programs[1][3]. Understanding the precise handling requirements and safety protocols for this compound is paramount for ensuring laboratory safety and the integrity of experimental outcomes.
This guide provides a detailed overview of the safety data for this compound, followed by practical application notes and protocols for its use in a research and development setting.
Part 1: Hazard Identification and Risk Assessment
GHS Classification and Hazard Statements
Based on available supplier information, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4) with the corresponding hazard statement H302: Harmful if swallowed .[4]
This classification indicates that ingestion of relatively small quantities of the substance can cause significant adverse health effects. The GHS pictogram associated with this hazard is the Exclamation Mark (GHS07) , and the signal word is "Warning" .[3]
It is crucial to note that the absence of a complete SDS means other potential hazards, such as skin/eye irritation or environmental toxicity, have not been fully characterized. Therefore, a conservative approach to handling, assuming the compound may possess these additional hazards, is strongly recommended.
Physicochemical Properties for Risk Evaluation
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for assessing potential exposure routes and for the design of safe handling procedures.
| Property | Value | Source |
| CAS Number | 2786-51-8 | [3][5] |
| Molecular Formula | C₇H₄ClNS | [3] |
| Molecular Weight | 169.63 g/mol | [3] |
| Physical Form | Solid | CookeChem |
| Melting Point | 106 °C | CookeChem |
| Boiling Point | 267.8 ± 13.0 °C (Predicted) | CookeChem |
| Solubility | Slightly soluble in acetonitrile and chloroform. | CookeChem |
| Storage Temperature | 2-8°C | [5] |
Note: Some data is predicted and should be used as an estimate.
Risk Assessment Workflow
Before using this compound, a comprehensive risk assessment should be conducted. The following diagram illustrates a logical workflow for this process.
Caption: Risk assessment workflow for handling this compound.
Part 2: Safe Handling and Experimental Protocols
Given the known and potential hazards, strict adherence to the following protocols is mandatory to minimize risk.
Personal Protective Equipment (PPE)
A baseline of the following PPE is required when handling this compound in solid or solution form:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves. Inspect gloves for integrity before use and change them frequently, especially if contact with the substance is suspected.
-
Body Protection: A standard laboratory coat.
Engineering Controls
All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles. Solutions should also be handled within a fume hood.
Protocol for Weighing and Preparing a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound for use in further experiments.
Objective: To accurately weigh the solid compound and dissolve it in a suitable solvent while minimizing exposure.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Appropriate solvent (e.g., anhydrous acetonitrile or chloroform)
-
Pipettes
-
Waste container for contaminated materials
Procedure:
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.
-
Tare Balance: Place a clean weighing boat on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid generating dust.
-
Transfer to Flask: Quantitatively transfer the weighed solid into the volumetric flask. Tap the weighing boat gently to ensure all the powder is transferred.
-
Dissolution: Add a portion of the chosen solvent to the volumetric flask, cap it, and swirl gently to dissolve the solid.
-
Dilution to Volume: Once the solid is fully dissolved, add the solvent up to the calibration mark on the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure a homogenous solution.
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Dispose of the weighing boat and any contaminated gloves in a designated solid waste container. Clean the spatula thoroughly.
Storage and Stability
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[5] Keep away from incompatible materials such as strong oxidizing agents.
Part 3: Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting . Immediately call a POISON CENTER or doctor/physician.[4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[4] Remove contaminated clothing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[4]
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the further spread of the spill.
-
Cleanup (Solid Spill): Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.
-
Cleanup (Solution Spill): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.
Part 4: Application in Synthetic Chemistry
This compound is a versatile intermediate in organic synthesis. Its primary application lies in the preparation of more complex benzothiazole derivatives for biological screening.[3] The chlorine atom can be displaced by various nucleophiles, and the benzothiazole ring system can undergo further functionalization.
Illustrative Synthetic Scheme
The following diagram illustrates a general synthetic pathway where this compound can be used as a starting material.
Sources
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- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 2786-51-8|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Waste Disposal Guidelines for Chlorinated Heterocyclic Compounds
Abstract: This document provides a comprehensive guide for the safe and compliant disposal of waste containing chlorinated heterocyclic compounds. Intended for researchers, scientists, and professionals in drug development, these notes detail the underlying principles of hazardous waste management, from classification and segregation to final disposal. The protocols herein are designed to ensure scientific integrity, personnel safety, and environmental protection, grounded in authoritative regulatory standards and field-proven best practices.
Introduction: The Challenge of Chlorinated Heterocyclic Compounds
Chlorinated heterocyclic compounds are a diverse class of molecules integral to pharmaceutical development, agrochemicals, and materials science. However, their inherent stability, conferred by the aromatic heterocyclic ring and carbon-halogen bonds, also makes them persistent environmental pollutants.[1][2] Many of these compounds exhibit significant toxicity, and their improper disposal can lead to bioaccumulation and long-term ecological damage.[1][2]
The United States Environmental Protection Agency (EPA) and other global regulatory bodies have established stringent regulations for the management of halogenated organic wastes due to these risks.[3][4][5] This guide synthesizes these regulations into practical, actionable protocols for the laboratory environment.
Guiding Principle: The Waste Management Hierarchy
The most effective approach to chemical waste is to minimize its generation. Before proceeding to disposal protocols, consider the following hierarchy:
-
Prevention & Reduction: Can experimental designs be modified to use smaller quantities or less hazardous alternatives?
-
Recycling & Recovery: Can solvents or catalysts be purified and reused?
-
Treatment: Can the waste be chemically treated to render it non-hazardous?
-
Disposal: When generation is unavoidable, what is the safest and most compliant final disposal method?
This document focuses on the fourth tier, providing guidelines for when disposal is the necessary final step.
Hazard Identification and Waste Classification
Proper disposal begins with accurate classification. Chemical waste generators must determine if their waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[6]
Chlorinated heterocyclic compounds typically fall under the category of halogenated organic compounds (HOCs) . Waste streams containing these are often classified as hazardous.
Key EPA Hazardous Waste Codes: Many waste streams from laboratories working with chlorinated compounds are categorized under the "F-listed" wastes from non-specific sources.[7]
| Waste Code | Description | Rationale for Inclusion |
| F001 | Spent halogenated solvents used in degreasing (e.g., tetrachloroethylene, methylene chloride) and mixtures containing ≥10% of these solvents.[7][8] | While primarily for degreasing, this code can apply if these solvents are used for cleaning reactors or glassware. |
| F002 | Spent halogenated solvents (e.g., tetrachloroethylene, chlorobenzene) and still bottoms from their recovery.[7] | This is highly relevant for reaction workups and purifications involving chlorinated solvents. |
| K-Listed Wastes | Wastes from specific industrial processes, such as distillation bottoms from the production of chlorobenzenes (K085) or chlorinated hydrocarbon waste from chlorine production (K073).[8] | These are less common for a research lab but are critical in a manufacturing context. |
Additionally, many specific chlorinated compounds are listed as "U-listed" (toxic) or "P-listed" (acutely hazardous) commercial chemical products when discarded.[7] Always consult the specific Safety Data Sheet (SDS) and regulatory lists.[6]
Core Disposal Protocols
Protocol: Waste Segregation and Containerization
Causality: Segregation is the most critical step in a laboratory waste program. Improper mixing can lead to dangerous chemical reactions, compromise disposal routes, and significantly increase costs. Halogenated waste must be incinerated at high temperatures, a more expensive process than fuel blending used for non-halogenated solvents.[9] Mixing these streams unnecessarily elevates disposal costs for the entire volume.
Step-by-Step Methodology:
-
Designate Waste Streams: Establish clearly labeled, separate waste containers for:
-
Halogenated Organic Solvents (Liquid): For wastes containing >2% chlorinated compounds.[10] Examples include chloroform, dichloromethane, and chlorobenzene.
-
Non-Halogenated Organic Solvents (Liquid): For flammable solvents like acetone, hexane, methanol, etc.[10][11]
-
Aqueous Waste: For water-based solutions. Note: Significant contamination with chlorinated organics may require this to be treated as halogenated waste.
-
Solid Chemical Waste: For contaminated consumables like silica gel, filter paper, and gloves. This should also be segregated into halogenated and non-halogenated streams.
-
-
Select Appropriate Containers:
-
Use only chemically compatible containers (e.g., glass or high-density polyethylene for solvents).[12]
-
Ensure containers have tight-fitting, screw-top lids to prevent evaporation of volatile compounds.[10][13]
-
Containers must be stored in a designated "Satellite Accumulation Area," which must be properly labeled and inspected weekly.
-
-
Labeling:
-
Filling and Storage:
Approved Disposal Method: High-Temperature Incineration
Landfilling of liquid hazardous wastes containing halogenated organic compounds is strictly prohibited.[15] The low solubility and persistence of these compounds pose a significant threat to groundwater and landfill liners.[15]
Mechanism of Action: High-temperature incineration (typically >1100°C) is the EPA-mandated and most effective disposal method.[16]
-
Permanent Destruction: The process permanently destroys toxic organic compounds by breaking their chemical bonds, converting them into simpler, less harmful molecules like carbon dioxide and water.[17]
-
Acid Gas Scrubbing: The chlorine content is converted primarily to hydrogen chloride (HCl) gas.[17][18][19] Incineration facilities are equipped with wet scrubbers that neutralize this acidic gas, preventing its release into the atmosphere.[16][17]
-
Volume Reduction: Incineration significantly reduces the volume of the waste, converting it to a small amount of ash which can then be safely landfilled.[17]
dot graph WasteDisposalDecisionTree { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Waste Disposal Decision Tree for Chlorinated Heterocyclic Compounds.
Unsuitable Disposal Methods
-
Autoclaving: Autoclaving uses pressurized steam for sterilization and is completely unsuitable for chemical waste.[20] It does not neutralize chemical hazards and can cause sealed containers to rupture or release toxic volatile compounds.[21][22]
-
Drain Disposal: Disposing of chlorinated organic solvents or other hazardous chemicals down the drain is strictly prohibited.[12] These compounds can damage plumbing, interfere with wastewater treatment processes, and lead to environmental contamination.[23]
Ancillary Protocols
Protocol: Decontamination of Laboratory Glassware
Causality: To ensure data integrity and prevent cross-contamination, labware must be scrupulously cleaned. The rinseate from this process is considered hazardous waste and must be disposed of accordingly.
Step-by-Step Methodology:
-
Initial Rinse (in a fume hood):
-
Rinse the glassware three times with a suitable organic solvent (e.g., acetone). The polarity of the rinse solvent should be matched to the contaminants.[24]
-
Collect this first rinseate in the appropriate Halogenated Organic Solvent waste container, as it will contain the bulk of the chemical residue.
-
-
Secondary Rinse:
-
Perform a second series of rinses with a solvent like acetone or ethanol.
-
This rinseate can often be collected in the Non-Halogenated Organic Solvent waste container, assuming the initial rinse removed the vast majority of the chlorinated material.
-
-
Washing:
-
Drying:
-
Allow glassware to air dry or place it in a drying oven. For ultra-sensitive work, heating in a muffle furnace at 400°C can remove trace organic residues.[25]
-
Protocol: Emergency Spill Management
Causality: A prepared response is essential to mitigate exposure and environmental release in the event of a spill.
Required Equipment:
-
Chemical Spill Kit (containing absorbent material like vermiculite or sand)
-
Appropriate Personal Protective Equipment (PPE)
-
Sealable container or bag for contaminated cleanup materials
Step-by-Step Methodology:
-
Alert & Evacuate: Alert all personnel in the immediate area. Evacuate the area if the spill is large, volatile, or in a poorly ventilated space.[26]
-
Control Vapors & Ignition Sources: Ensure adequate ventilation by working in a fume hood or opening a sash.[26] Extinguish all nearby flames and unplug electrical equipment.
-
Don PPE: At a minimum, wear the following:
-
Eye Protection: Chemical safety goggles and a face shield.[26]
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[26] Nitrile gloves may not be sufficient for prolonged contact.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large spills.[26]
-
Protective Clothing: A lab coat and closed-toe shoes.[26]
-
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material from the spill kit to prevent it from spreading.[12][26]
-
Absorb and Collect: Cover the spill with absorbent material, working from the outside in.[14] Use non-sparking tools to collect the contaminated material. Place it into a labeled, sealable container for disposal.[14]
-
Decontaminate: Clean the spill area with a cloth or paper towels soaked in a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office, per local policy.
dot graph SpillResponseWorkflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Workflow for Managing Spills of Chlorinated Heterocyclic Compounds.
Conclusion
The responsible management of chlorinated heterocyclic compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical hazards, adhering to strict segregation protocols, and utilizing the correct, legally mandated disposal routes like high-temperature incineration, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.
References
- Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals. Benchchem.
- TITLE 35: ENVIRONMENTAL PROTECTION - Subpart B: Halogenated Solvents. Illinois Pollution Control Board.
- INCINERATION OF HAZARDOUS WASTE A Critical Review. (Source not specified).
- RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators, February 2000. U.S. Environmental Protection Agency (EPA).
- US Patent 4215095A - Process for the incineration of chlorinated organic materials. Google Patents.
- US Patent 6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit. Google Patents.
- Illinois Administrative Code Title 35, Part 729. (Source not specified).
- US Patent 5552549A - Process for the dechlorination of chlorinated aromatic compounds. Google Patents.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
- Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency (EPA).
- Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency (EPA).
- Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.
- Autoclaves & Autoclave Waste Disposal. Environmental Safety and Health.
- Fact Sheet: Autoclaving Biological Waste. Health, Safety & Risk Management.
- STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
- Autoclaving Biological Waste. Texas Tech University Departments.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (Source not specified).
- What to Know About Autoclaves for Medical & Biological Waste. Consolidated Sterilizer Systems.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA).
- Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2. MDPI.
- Appendix C: Autoclave Quality Assurance Program. Boston University Office of Research.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA).
- EPA HAZARDOUS WASTE CODES. (Source not specified).
- Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment. Washington State Department of Ecology.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
- Utilization of waste chloroorganic compounds. ResearchGate.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Chemical Hygiene Plan continued. Massachusetts Institute of Technology (MIT).
- Standard Operating Procedure for Pyridine. (Source not specified).
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- Safety Data Sheet: Pyridine. Carl ROTH.
- Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program.
- Chlorine and the Environment: An Overview of the Chlorine Industry. ResearchGate.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.
- Chlorine Waste Disposal Strategies. Scribd.
- Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. ACS Publications.
- Catalysts for hydrodechlorination of chlorine-containing polymers and organic waste. ResearchGate.
- Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
- Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. U.S. Environmental Protection Agency (EPA).
- OSHA's toxic and hazardous substances standards. YouTube.
- Exposure to dangerous substances in the waste management sector. EU-OSHA.
- Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA).
- Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).
- Removal of chlorinated organic compounds during wastewater treatment: Achievements and limits. Experts@Minnesota.
- Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. PubMed.
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- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 20. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
- 21. hsrm.umn.edu [hsrm.umn.edu]
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- 26. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side products in 5-Chlorobenzo[d]thiazole synthesis and their removal
Technical Support Center: 5-Chlorobenzo[d]thiazole Synthesis
A Senior Application Scientist's Guide to Troubleshooting Common Side Products and Purification Challenges
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. My goal is to move beyond simple procedural lists and provide you with the causal logic behind common synthetic challenges and the rationale for our recommended purification strategies. This guide is structured as a series of frequently asked questions (FAQs) that address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary side products I should anticipate when synthesizing this compound from 2-amino-4-chlorobenzenethiol?
Answer:
The most common synthetic route involves the condensation of 2-amino-4-chlorobenzenethiol with a one-carbon electrophile, typically formic acid or triethyl orthoformate.[1][2] While this reaction is robust, several side products can arise depending on the reaction conditions, reagent purity, and workup procedure.
The primary impurities to monitor are:
-
Unreacted 2-amino-4-chlorobenzenethiol: Incomplete reaction is common. This starting material is significantly more polar than the product and possesses both a basic amine and an acidic thiol, making its removal by extraction straightforward.
-
Bis(2-amino-4-chlorophenyl) disulfide: The thiol group in the starting material is highly susceptible to oxidative dimerization. This can occur from exposure to atmospheric oxygen, especially under neutral or basic conditions, or if oxidizing agents are inadvertently present.
-
N-formylated Intermediate: Before cyclization is complete, the N-formylated aminothiophenol can be present as an intermediate. If the reaction is not driven to completion with sufficient heat or time, this may remain.
-
Polymeric or Tarry Materials: High temperatures or strong acid catalysis can sometimes lead to the formation of insoluble, high-molecular-weight byproducts, often appearing as dark tars.[3]
Below is a reaction diagram illustrating the formation of the desired product and the principal disulfide side product.
Caption: Synthesis of this compound and a common oxidative side product.
FAQ 2: My crude product shows a persistent, highly polar spot on the TLC plate that stains with ninhydrin. What is it and how do I remove it?
Answer:
This is the classic signature of unreacted 2-amino-4-chlorobenzenethiol starting material. The primary amine group (H₂N-) makes it significantly more polar than the final benzothiazole product, causing it to have a very low Rf value (often sticking to the baseline) in typical solvent systems like hexane/ethyl acetate. Its primary amine also results in a positive stain with ninhydrin.
The most effective method for its removal is a targeted acid-base extraction. The aniline moiety of the starting material (pKa of conjugate acid ~3-4) is sufficiently basic to be protonated and extracted into an aqueous acidic layer, while the benzothiazole product is a much weaker base and will remain in the organic phase.
Troubleshooting Protocol 1: Acid Wash for Starting Material Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). A typical wash would be 2-3 times with a volume of aqueous acid equal to 1/3 of the organic phase volume.
-
Analytical Check: After the washes, spot a small amount of the organic layer on a TLC plate alongside your crude material. The baseline, ninhydrin-positive spot should be completely absent from the washed organic layer.
-
Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
This procedure should efficiently remove the aminothiophenol starting material before you proceed to further purification steps like column chromatography or recrystallization.
FAQ 3: I've removed the starting material, but my TLC still shows a major impurity with an Rf value close to my product. What is the likely culprit and how do I separate it?
Answer:
An impurity with an Rf value similar to the product is often the Bis(2-amino-4-chlorophenyl) disulfide . Being a larger, more symmetrical molecule, its polarity can be surprisingly close to that of the desired benzothiazole, making separation by extraction impossible and separation by chromatography challenging.
Effective separation requires a well-optimized flash column chromatography protocol. The key is to achieve sufficient resolution (ΔRf) between the two spots on the TLC plate before scaling up to a column.
Troubleshooting Protocol 2: Optimized Flash Column Chromatography
-
TLC Solvent Screen: The goal is to find a solvent system where the product Rf is between 0.25 and 0.35, and the separation from the disulfide impurity is maximized.
-
Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity (e.g., 90:10, 85:15). Dichloromethane can sometimes be added to the mobile phase to alter selectivity.
-
Pro-Tip: The disulfide is often slightly less polar than the benzothiazole and should appear as a higher Rf spot. Visualize under UV light (254 nm).
-
-
Column Preparation:
-
Use a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel mass to crude product mass).
-
Pack the column using the chosen low-polarity mobile phase (slurry packing is recommended).
-
-
Loading and Elution:
-
Load the crude product onto the column using a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel ("dry loading").
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Monitor the fractions by TLC. The higher Rf disulfide should elute first, followed by the desired this compound.
-
The table below summarizes the characteristics of the main components you'll be separating.
| Compound | Structure (Representation) | Expected TLC Behavior (vs. Product) | Recommended Removal Method |
| This compound | Aromatic, heterocyclic | Reference Rf | - |
| 2-Amino-4-chlorobenzenethiol | Contains -NH₂ and -SH groups | Much Lower Rf (More Polar) | Acid-Base Extraction |
| Bis(2-amino-4-chlorophenyl) disulfide | Dimer with S-S bond | Slightly Higher Rf (Less Polar) | Column Chromatography |
FAQ 4: My product is clean by TLC and NMR, but it's an oil/waxy solid. How can I obtain a crystalline final product?
Answer:
Even when analytically pure, this compound may not spontaneously crystallize. A final recrystallization step is often necessary to obtain a high-purity, crystalline solid with a sharp melting point. The choice of solvent is critical.
Troubleshooting Protocol 3: Recrystallization for Final Purification
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Procedure:
-
Place the crude solid or oil in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar).
-
Continue adding small portions of hot solvent until the compound just completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
This purification workflow provides a systematic approach to isolating your target compound with high purity.
Caption: A systematic workflow for the purification of this compound.
References
Technical Support Center: A Guide to the Stability and Degradation of 5-Chlorobenzo[d]thiazole in Solution
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 5-Chlorobenzo[d]thiazole. As a key heterocyclic scaffold in drug discovery and materials science, the stability of this compound in solution is paramount for generating reproducible and reliable experimental data.[1][2] This guide is designed for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and manage stability challenges. We will move from foundational principles to advanced troubleshooting, providing not just protocols, but the scientific reasoning behind them to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the standard storage conditions for solid this compound?
A: For long-term stability in its solid form, this compound should be stored at room temperature in a tightly sealed container.[3] The primary concerns for the solid compound are moisture and light. Therefore, storage in a dry, dark place, such as a desiccator with opaque walls, is ideal.[3][4]
Q2: Which solvents are recommended for preparing stock solutions, and at what concentration?
A: this compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and slightly soluble in alcohols like ethanol.[5][6] For most biological assays, a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO is standard practice. For chemical reactions, the choice of solvent should be dictated by the reaction conditions. Always use anhydrous solvents to minimize the risk of hydrolysis.
Q3: What are the immediate visual indicators of potential degradation in my solution?
A: The most common visual cues are a change in color and the formation of a precipitate. A freshly prepared solution of this compound in a solvent like DMSO should be clear and colorless to pale yellow. The development of a more intense yellow or brown color often suggests oxidative or photodegradation.[7] The appearance of cloudiness or solid particles indicates either that the compound is precipitating or has degraded into less soluble byproducts.
Q4: How long can I store a stock solution of this compound?
A: There is no universal answer, as stability is highly dependent on the solvent, concentration, storage temperature, and exposure to light and air. As a best practice, we recommend preparing fresh solutions for critical experiments. For routine use, DMSO stock solutions stored at -20°C or -80°C in small, single-use aliquots and protected from light can be stable for several weeks. However, it is crucial to validate this for your specific application. We strongly advise performing a simple quality control check (e.g., HPLC or TLC) on an older stock solution before use if there are any doubts about its integrity.
Section 2: Troubleshooting Guide for Solution Instability
This guide addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.
Issue 1: My this compound solution rapidly turns dark yellow or brown.
-
Probable Cause: This discoloration is a classic indicator of oxidation. The benzothiazole scaffold, particularly the starting material 2-aminothiophenol used in its synthesis, is highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfide-linked dimers and other colored byproducts.[7] This sensitivity can persist in the final molecule under certain conditions. Photodegradation can also cause or accelerate this process.
-
Preventative & Corrective Actions:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents.
-
Inert Atmosphere: When preparing solutions for long-term storage or sensitive reactions, degas the solvent and overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil to prevent light exposure.[3]
-
Prepare Fresh: If discoloration is consistently observed, the most reliable solution is to prepare the solution immediately before use.
-
Issue 2: My analytical results (HPLC, LC-MS) show new, unexpected peaks over time.
-
Probable Cause: The appearance of new peaks that grow over time is a definitive sign of chemical degradation. The parent this compound is converting into one or more new chemical entities. These could be products of hydrolysis, oxidation, or photodegradation.
-
Investigative & Corrective Actions:
-
Characterize the Degradants: The first step is to understand what you are seeing. Refer to Protocol 2: Workflow for Degradant Identification to use techniques like LC-MS/MS to get molecular weights and fragmentation data for the new peaks.[8]
-
Perform a Forced Degradation Study: To proactively understand potential degradation pathways, we highly recommend conducting a forced degradation study as outlined in Protocol 1 . This will help you predict which degradants might appear under different stress conditions (acid, base, oxidation, light, heat).[9]
-
Optimize Storage Conditions: Based on the results of your investigation, modify your storage conditions. If degradation is worse at room temperature, store at -20°C. If new peaks appear primarily in light-exposed samples, enhance light protection.
-
Issue 3: I observe a loss of biological activity or inconsistent results in my assays.
-
Probable Cause: The biological activity of benzothiazole derivatives is intrinsically linked to their specific chemical structure.[10] If the parent compound degrades, even partially, the resulting solution will have a lower effective concentration of the active molecule, leading to reduced or inconsistent activity. The degradation products themselves are typically inactive or have a different activity profile.
-
Preventative & Corrective Actions:
-
Stringent Solution Handling: For all biological experiments, adhere to a strict protocol of using freshly prepared solutions or properly stored, single-use aliquots of a validated stock.
-
Pre-Experiment QC: Before a large-scale or critical experiment, run a small analytical sample (TLC or a rapid HPLC method) of the solution to confirm the purity and integrity of the compound.
-
Positive Controls: Ensure your assay includes robust positive and negative controls to differentiate between compound instability and other experimental variables.
-
Section 3: Understanding the Degradation Pathways
The stability of this compound is governed by its susceptibility to several chemical degradation mechanisms. Understanding these pathways is key to preventing them.
-
Oxidative Degradation: The sulfur atom in the thiazole ring is electron-rich and can be oxidized to a sulfoxide and further to a sulfone, especially in the presence of oxidizing agents or reactive oxygen species. Additionally, the benzene ring can undergo hydroxylation.[11][12]
-
Photodegradation: Exposure to UV and, in some cases, high-intensity visible light can be highly detrimental. Thiazole-containing compounds can react with singlet oxygen via cycloaddition, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[8]
-
Hydrolytic Degradation: While generally more stable than esters or amides, the thiazole ring can be susceptible to cleavage under harsh hydrolytic conditions (i.e., strong acids or bases at elevated temperatures). This typically involves nucleophilic attack on the carbon atom situated between the nitrogen and sulfur.
Section 4: Data Summary
While specific kinetic data for this compound is proprietary or not widely published, the following table provides a general guide to the expected stability of benzothiazole derivatives under various common laboratory conditions. This should be used as a starting point for your own stability assessments.
| Condition | Solvent | Temperature | Light Exposure | Expected Stability | Primary Degradation Risk |
| Acid Hydrolysis | 0.1 M HCl (aq) | 60°C | Dark | Low to Moderate | Hydrolysis |
| Neutral | PBS, pH 7.4 | 37°C | Dark | Moderate | Oxidation |
| Base Hydrolysis | 0.1 M NaOH (aq) | 60°C | Dark | Low | Hydrolysis |
| Oxidation | 3% H₂O₂ in H₂O/ACN | Room Temp | Dark | Very Low | Oxidation |
| Photolysis | Methanol / ACN | Room Temp | UV/Visible Light | Very Low | Photodegradation |
| Thermal Stress | Solid State | >100°C | Dark | High | Thermolysis |
| Stock Solution | Anhydrous DMSO | -20°C | Dark | Good | None (if properly handled) |
Section 5: Experimental Protocols
These protocols provide a framework for conducting your own stability studies, ensuring the integrity of your compound and the validity of your results.
Protocol 1: Forced Degradation (Stress Testing) Protocol
This study exposes the compound to harsh conditions to rapidly identify potential degradation products and sensitive aspects of the molecule.[9]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Sample Preparation (in duplicate):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% hydrogen peroxide.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Place a quartz vial of the stock solution in a photostability chamber (with UV and visible light).[13]
-
Control Sample: Mix 1 mL of stock with 1 mL of water. Keep at 4°C in the dark.
-
-
Incubation: Incubate the Acid, Base, and Thermal samples at 60°C for 24 hours. Incubate the Oxidative sample at room temperature for 24 hours. Expose the Photolytic sample according to ICH guidelines (e.g., 1.2 million lux hours).
-
Analysis:
-
After incubation, cool all samples to room temperature.
-
Neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC-UV method, comparing them to the control sample. Aim for 5-20% degradation of the parent peak for optimal results.[9]
-
Protocol 2: Workflow for Degradant Identification
This workflow outlines the logical steps to take after observing an unknown peak in your analytical runs.
References
- Benchchem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
- Sigma-Aldrich. (n.d.). This compound-2(3H)-thione. Merck.
- Benchchem. (2025). Preventing side reactions during the synthesis of benzothiazole derivatives. Benchchem.
- Thermo Fisher Scientific. (2024). 5-Chlorobenzo-2,1,3-thiadiazole - SAFETY DATA SHEET.
- AK Scientific Inc. (2025). 41918-07-4 5-Chlorobenzo[D]isothiazole. AKSci.
- BLDpharm. (n.d.). 20600-44-6|5-Chlorobenzo[d]thiazol-2(3H)-one. BLDpharm.
- Kelly, J. M., et al. (2023). Bis-6-amidino-benzothiazole derivative that cures experimental stage 1 African trypanosomiasis with a single dose. Journal of Medicinal Chemistry, 66, 13043–13057.
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 427-436. Retrieved from [Link]
- Xu, X., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(5), 546-558.
- Benchchem. (2025). The Benzothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery. Benchchem.
-
Panchgalle, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 202-221. Retrieved from [Link]
-
Tyler, S. M., & Pemberton, J. E. (2018). Proposed pathways for oxidative degradation of benzo[c][5][14]thiadiazole subunit of FBTF on ITO and Ag based on IRRAS results. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 7, 1634-1646. Retrieved from [Link]
-
de Oliveira, A. P., et al. (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 31(9), 1897-1907. Retrieved from [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.
-
National Center for Biotechnology Information. (n.d.). Benzothiazole. PubChem. Retrieved from [Link]
Sources
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Improving the yield and purity of 5-Chlorobenzo[d]thiazole reactions
Welcome to the technical support center for the synthesis of 5-Chlorobenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and product purity. Our approach is rooted in established scientific principles and practical laboratory experience to ensure you can confidently navigate the complexities of this synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through the cyclization of a substituted aminothiophenol with a suitable one-carbon electrophile. The two most common and adaptable starting materials for this synthesis are 2-amino-4-chlorothiophenol and 4-chloroaniline. The choice of starting material will dictate the subsequent reaction pathway and the potential challenges you may encounter.
Primary Synthetic Pathways
-
From 2-amino-4-chlorothiophenol: This is a direct and common route where the pre-formed aminothiophenol undergoes condensation with a variety of reagents like aldehydes, carboxylic acids, or their derivatives. This method offers the advantage of a more controlled cyclization step.
-
From 4-chloroaniline: This pathway, often referred to as the Hughes-Hofmann or Jacobson synthesis, involves the in-situ formation of the thiazole ring from the aniline derivative, typically by reaction with sulfur and a carbon source like carbon disulfide.[1] This can be a more cost-effective route but may present challenges in controlling side reactions.
Below is a visual representation of these primary synthetic routes.
Caption: Primary synthetic routes to this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve my yield?
Answer: Low yield is a multifaceted problem that can stem from several factors, from the quality of your starting materials to the specifics of your reaction conditions. Let's break down the most common culprits.
A. Poor Quality of Starting 2-Aminothiophenol
-
The Problem: 2-Aminothiophenols are notoriously susceptible to oxidation. The thiol group (-SH) can readily oxidize to form a disulfide bond, leading to the formation of a dimeric impurity. This dimer will not participate in the desired cyclization reaction, thereby reducing the effective concentration of your starting material and, consequently, the yield. Polymerization can also occur, resulting in intractable tars.
-
Troubleshooting & Solutions:
-
Use Fresh Starting Material: Always use a freshly opened bottle of 2-amino-4-chlorothiophenol. If the material has been stored for an extended period, it's advisable to purify it before use.
-
Inert Atmosphere: Handle 2-aminothiophenols under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2]
-
Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas or by a freeze-pump-thaw cycle.[3]
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to prevent the oxidation of the starting material.[4]
-
Use of Reducing Agents: If you suspect disulfide bond formation has occurred, the addition of a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can sometimes cleave the disulfide bond and regenerate the thiol.[3]
-
B. Suboptimal Reaction Conditions
-
The Problem: The delicate balance of temperature, solvent, and catalyst is crucial for maximizing the yield of this compound. An inappropriate choice in any of these can lead to slow reaction rates, incomplete conversion, or the formation of side products.
-
Troubleshooting & Solutions:
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Common solvents for benzothiazole synthesis include ethanol and dimethyl sulfoxide (DMSO).[5] Some modern, "green" approaches utilize solvent-free conditions or aqueous media, which can sometimes improve yields and simplify the workup.[5][6]
-
Temperature Optimization: The optimal reaction temperature is highly dependent on the specific reactants and catalyst used. While some reactions proceed smoothly at room temperature, others require heating to reflux.[2] If your yield is low, a systematic increase in temperature may be beneficial. Conversely, if you observe the formation of significant side products, lowering the temperature could improve selectivity.
-
Catalyst Choice: The use of a catalyst can dramatically improve reaction rates and yields. For condensations with carboxylic acids, catalysts such as polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and silica gel have proven effective.[2] For reactions with aldehydes, a simple acid catalyst like HCl in the presence of an oxidant like H₂O₂ can be very efficient.[5][7]
-
C. Inefficient Cyclization and Oxidation
-
The Problem: The final steps of the synthesis involve the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the aromatic this compound. If the oxidation step is incomplete, the reaction can stall at the benzothiazoline stage, leading to a low yield of the desired product.[5]
-
Troubleshooting & Solutions:
-
Ensure Adequate Oxidant: For many syntheses, atmospheric oxygen is a sufficient oxidant, especially if the reaction is left open to the air.[8] However, in some cases, a more potent oxidizing agent is necessary. Common choices include hydrogen peroxide (H₂O₂), often used in conjunction with an acid, or using DMSO as both the solvent and the oxidant.[5][7]
-
The following workflow provides a systematic approach to troubleshooting low yield.
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: Formation of a Dark, Tarry Substance
Question: My reaction mixture is turning dark and forming a tar-like substance, making purification difficult. What is causing this and how can I prevent it?
Answer: The formation of a dark, insoluble material is a strong indicator of the polymerization of your 2-amino-4-chlorothiophenol starting material. This is a common issue due to its high reactivity and susceptibility to oxidation.
-
The Mechanism of Polymerization: The thiol group of one molecule can react with an oxidized form of another, leading to the formation of disulfide-linked dimers and eventually long-chain polymers. This process is often catalyzed by trace metal impurities and exposure to air.
-
Preventative Measures:
-
High Purity Starting Material: As with low yield issues, the purity of your 2-amino-4-chlorothiophenol is paramount.
-
Inert Atmosphere and Degassed Solvents: Rigorously excluding oxygen from your reaction is the most effective way to prevent polymerization.
-
Chelating Agents: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze the oxidation and polymerization process.[3]
-
Controlled Addition: In some cases, a slow, controlled addition of the 2-amino-4-chlorothiophenol to the reaction mixture can help to keep its instantaneous concentration low, favoring the desired intramolecular cyclization over intermolecular polymerization.
-
FAQ 3: Difficulty in Product Purification
Question: I am having trouble purifying my this compound. What are the best methods for purification?
Answer: The purification of this compound can be challenging due to the potential for closely related impurities. A combination of techniques is often the most effective approach.
A. Recrystallization
-
Principle: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[9]
-
Solvent Selection: For this compound, common recrystallization solvents include ethanol, methanol, and mixtures of ethanol and water.[10][11] You may need to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific crude product.
-
General Protocol for Recrystallization:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the colored impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
B. Column Chromatography
-
Principle: Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, silica gel is the most common stationary phase.
-
Solvent System (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. The optimal ratio will depend on the polarity of your product and its impurities. You can determine the best eluent system by running a preliminary analysis on a thin-layer chromatography (TLC) plate.
-
Important Considerations:
-
Product Stability: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, which can lead to degradation on the column.[2] If you suspect this is an issue, you can use neutral or basic alumina as the stationary phase, or "deactivate" the silica gel by adding a small amount of a base like triethylamine to your eluent.
-
Impurity Identification: It is highly beneficial to have an idea of the potential impurities in your crude product. This will help you to choose the appropriate chromatographic conditions and to identify the fractions containing your desired product. Common impurities may include the unreacted starting materials, the disulfide dimer of the aminothiophenol, and the intermediate benzothiazoline.
-
C. Characterization of Pure Product and Impurities
-
Purity Assessment: The purity of your final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Typical Spectral Data for this compound: While specific data can vary slightly depending on the solvent and instrument, you can expect to see characteristic signals in the aromatic region of the ¹H NMR spectrum. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, along with the characteristic isotopic pattern for a chlorine-containing compound.
-
Identifying Impurities: NMR and MS are also invaluable for identifying impurities. For example, the disulfide dimer of 2-amino-4-chlorothiophenol will have a distinct NMR spectrum and a molecular weight approximately double that of the starting material.
III. Optimized Experimental Protocols
The following are generalized protocols that can serve as a starting point for your synthesis. Remember that optimization may be necessary for your specific laboratory conditions and reagents.
Protocol 1: Synthesis from 2-Amino-4-chlorothiophenol and an Aldehyde
This protocol is adapted from a general method for the synthesis of 2-substituted benzothiazoles using an oxidative cyclization.[7]
Materials:
-
2-Amino-4-chlorothiophenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-chlorothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
To this stirred solution at room temperature, add 30% H₂O₂ (approximately 6.0 mmol).
-
Slowly add concentrated HCl (approximately 3.0 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 45-60 minutes.
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Collect the precipitated solid product by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis from 4-Chloroaniline (Hughes-Hofmann Type)
This is a generalized procedure based on the reaction of anilines with sulfur and carbon disulfide.[1]
Materials:
-
4-Chloroaniline
-
Sulfur powder
-
Carbon disulfide (CS₂)
-
A high-pressure autoclave
Procedure:
CAUTION: This reaction should only be performed by trained personnel in a suitable high-pressure reactor due to the high temperatures and pressures involved.
-
In a high-pressure autoclave, combine 4-chloroaniline, sulfur powder, and carbon disulfide.
-
Seal the autoclave and heat the reaction mixture to a temperature in the range of 250-300°C.
-
After the initial heating period, reduce the temperature to 200-240°C and continue the reaction.
-
After cooling the reactor to room temperature, carefully vent any excess pressure.
-
The crude product can be isolated and purified by distillation or chromatography.
IV. Comparative Data of Synthetic Methods
The following table summarizes various catalytic systems and conditions for the synthesis of benzothiazole derivatives, providing a comparative overview of their effectiveness.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [7] |
| SnP₂O₇ | Neat | 80 | 8-35 min | 87-95 | [5] |
| Cu(II)-diAmSar/SBA-15 | Water | Room Temp. | - | 85-92 | [7] |
| ZnO Nanoparticles | Neat | Room Temp. | 30 min | 79-91 | [7] |
| Amberlite IR120 Resin | Microwave | 85 | 5-10 min | 88-95 | [7] |
| MeSO₃H/SiO₂ | Neat | 140 | 2-12 h | 70-92 | [2] |
V. References
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2020, 25(7), 1675. --INVALID-LINK--
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. 2018, 23(7), 1629. --INVALID-LINK--
-
Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... - ResearchGate. --INVALID-LINK--
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. 2024, 6(1), 139-183. --INVALID-LINK--
-
An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Request PDF. --INVALID-LINK--
-
Benzothiazole synthesis - Organic Chemistry Portal. --INVALID-LINK--
-
Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions. PubMed. --INVALID-LINK--
-
2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles - ACG Publications. --INVALID-LINK--
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal. --INVALID-LINK--
-
Condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds. - ResearchGate. --INVALID-LINK--
-
avoiding disulfide bond formation during thiol-based conjugation - Benchchem. --INVALID-LINK--
-
Substances yield after recrystallization from different solvents. - ResearchGate. --INVALID-LINK--
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - MDPI. --INVALID-LINK--
-
A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. --INVALID-LINK--
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. --INVALID-LINK--
-
Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles - Benchchem. --INVALID-LINK--
-
Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation - NIH. --INVALID-LINK--
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. 2023, 28(19), 6820. --INVALID-LINK--
-
4-Chlorobenzo[d]thiazole-2-thiol|CAS 1849-65-6 - Benchchem. --INVALID-LINK--
-
(PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - ResearchGate. --INVALID-LINK--
-
CH562234A5 - 2-mercaptobenzothiazole prodn - by reacting aniline carbon disulphide and sulphur - Google Patents. --INVALID-LINK--
-
Oxidative Coupling of 2‐Aminothiophenol with Ketones. - ResearchGate. --INVALID-LINK--
-
US2791612A - Isolation process for 2-aminothiophenol - Google Patents. --INVALID-LINK--
-
2-Aminothiophenol | CAS 137-07-5 | SCBT. --INVALID-LINK--
-
Summary of proposed structures of impurities observed in the LC-MS analysis of N-acetyl benzothiazole. - ResearchGate. --INVALID-LINK--
-
Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies - Rapid Novor. --INVALID-LINK--
-
Identification and prevention of antibody disulfide bond reduction during cell culture manufacturing - Sci-Hub. --INVALID-LINK--
-
Stabilization of the Antioxidant Properties in Spray-Dried Microcapsules of Fish and Chia Oil Blends - PubMed Central. --INVALID-LINK--
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - stoltz2.caltech.edu. --INVALID-LINK--
-
Reactions of Carbon Disulfide with N-Nucleophiles - ResearchGate. --INVALID-LINK--
-
Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates | PLOS One - Research journals. --INVALID-LINK--
-
Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 - Oriental Journal of Chemistry. --INVALID-LINK--
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. --INVALID-LINK--
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. 2022, 27(19), 6649. --INVALID-LINK--
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. --INVALID-LINK--
References
- 1. CH562234A5 - 2-mercaptobenzothiazole prodn - by reacting aniline carbon disulphide and sulphur - Google Patents [patents.google.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Troubleshooting Low Solubility of 5-Chlorobenzo[d]thiazole Derivatives in Assays
Welcome to the technical support center for researchers working with 5-Chlorobenzo[d]thiazole derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for one of the most common challenges encountered with this class of compounds: low aqueous solubility in experimental assays. As researchers, scientists, and drug development professionals, you are aware that inaccurate or irreproducible data due to compound precipitation can significantly hinder your progress. This resource, grounded in established scientific principles and field-proven insights, will empower you to overcome these solubility hurdles and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the solubility of this compound derivatives.
Q1: Why do my this compound derivatives have such low solubility in aqueous buffers?
A1: The benzothiazole core is a heterocyclic aromatic structure that is inherently hydrophobic.[1] The addition of a chloro group at the 5-position further increases the lipophilicity of the molecule, leading to poor solubility in polar solvents like water and aqueous assay buffers. While soluble in organic solvents like dimethyl sulfoxide (DMSO), these compounds tend to precipitate when diluted into an aqueous environment for biological assays.[1][2]
Q2: I dissolved my this compound derivative in DMSO to make a stock solution, but it precipitated when I added it to my cell culture media. What should I do?
A2: This is a common issue known as "compound crashing out." It occurs because the high concentration of the compound in the DMSO stock is no longer soluble when the DMSO is diluted in the aqueous media. The immediate steps to take are to visually inspect for precipitation, consider lowering the final concentration of your compound, and ensure your final DMSO concentration is within a tolerable range for your specific cell line (typically ≤ 0.5%).[3]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The maximum tolerated DMSO concentration is cell-line dependent. Generally, a final concentration of 0.1% (v/v) DMSO is considered safe for most cell lines with no observable toxic effects.[4] Some robust cell lines may tolerate up to 0.5% or even 1%, but this should be determined experimentally by running a vehicle control (media with the same DMSO concentration as your test compounds) and assessing cell viability.[5][6] For sensitive cell lines, especially in long-term assays, it is advisable to keep the DMSO concentration as low as possible.[7]
Q4: Can I heat my stock solution to get the compound to dissolve?
A4: Gentle warming (e.g., in a 37°C water bath) can be used to help dissolve your compound in the initial stock solution. However, be cautious, as excessive heat can degrade the compound. It is crucial to ensure the compound remains in solution at room temperature before further dilutions. Also, be aware that temperature can affect solubility, though the effect varies between compounds.
In-Depth Troubleshooting Guides
When facing persistent solubility issues, a more systematic approach is required. This section provides detailed troubleshooting workflows and the scientific rationale behind each step.
Guide 1: Systematic Approach to Resolving Compound Precipitation in Assays
This guide will walk you through a logical progression of steps to diagnose and solve solubility problems.
Step 1: Visual Inspection and Confirmation of Precipitation
The first step is to confirm that the observed issue is indeed due to compound precipitation.
-
Visual Check: Look for cloudiness, turbidity, or visible particles in your assay wells after adding the compound. Compare this to a vehicle control well (containing only the solvent).
-
Microscopic Examination: If unsure, examine the wells under a microscope. Precipitated compound may appear as crystalline structures or an amorphous film.
Causality: Direct observation is the simplest and most immediate way to confirm a solubility issue. Inconsistent or lower-than-expected biological activity is often an indirect indicator of precipitation, as the actual concentration of the compound in solution is lower than the nominal concentration.
Step 2: Optimizing the Stock Solution and Dilution Method
The way you prepare and dilute your stock solution can significantly impact solubility.
-
Choice of Organic Solvent: While DMSO is the most common solvent, for some this compound derivatives, other organic solvents like ethanol or N,N-dimethylformamide (DMF) might offer better solubility.[1][2] It is worth testing the solubility in a few different solvents if you are consistently having issues with DMSO.
-
Stock Concentration: Avoid making overly concentrated stock solutions. A 10 mM stock is standard, but if you are seeing precipitation upon dilution, consider preparing a 1 mM or 5 mM stock.
-
Dilution Technique: When diluting the stock solution into your aqueous buffer, add the stock solution to the buffer while vortexing or stirring the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can trigger precipitation. Also, consider using pre-warmed aqueous buffer.
Causality: The principle here is to minimize the shock of transferring the hydrophobic compound from a favorable organic environment to an unfavorable aqueous one. By using a less concentrated stock and ensuring rapid dispersal, you reduce the chances of the compound molecules aggregating and precipitating.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low solubility.
Guide 2: Advanced Solubilization Techniques
If basic troubleshooting steps are insufficient, you may need to employ more advanced formulation strategies.
1. pH Modification of the Assay Buffer
The solubility of ionizable compounds is highly pH-dependent. Benzothiazole derivatives can have basic nitrogen atoms that can be protonated at lower pH, increasing their aqueous solubility.
-
Determine the pKa: If the pKa of your specific derivative is known, you can adjust the pH of your buffer to be at least 1-2 pH units below the pKa to ensure the compound is in its more soluble, ionized form.
-
Empirical pH Screening: If the pKa is unknown, you can perform a simple solubility test across a range of pH values (e.g., pH 5.0 to 8.0) to identify the optimal pH for your assay, ensuring the chosen pH is compatible with your biological system.
Causality: The Henderson-Hasselbalch equation dictates the ratio of the ionized to the non-ionized form of a compound at a given pH. For a basic compound, lowering the pH increases the proportion of the protonated, charged species, which is generally more soluble in water.
2. The Use of Co-solvents and Surfactants
Incorporating a small amount of a water-miscible organic solvent or a surfactant in your final assay buffer can help keep the compound in solution.
-
Co-solvents: Besides DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be used. It is important to test the tolerance of your assay system to these co-solvents.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. A low concentration (e.g., 0.01-0.1%) is often sufficient.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the hydrophobic compound. Surfactants, on the other hand, create microenvironments (micelles) where the nonpolar compound can partition, effectively shielding it from the bulk aqueous phase.
3. Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[8]
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD generally offers better solubility and lower toxicity.[9]
-
Preparation of the Complex: The this compound derivative and the cyclodextrin are typically dissolved together in water, and the complex forms in solution. The molar ratio of the drug to cyclodextrin needs to be optimized.
Causality: The hydrophobic this compound derivative partitions into the nonpolar interior of the cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in the aqueous medium.[10]
Solubilization Strategy Decision Tree
Caption: A decision tree for selecting a solubilization strategy.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments mentioned in the troubleshooting guides.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of your this compound derivative needed to make a 10 mM solution in your desired volume of DMSO.
-
Weigh the compound: Accurately weigh the compound using an analytical balance.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Vortex the solution vigorously for several minutes. If the compound does not fully dissolve, you can gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visual inspection: Ensure the solution is clear and free of any visible particles before storing.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This assay helps determine the concentration at which your compound begins to precipitate in a specific buffer.
-
Prepare a high-concentration stock: Make a 10 mM stock solution of your compound in DMSO.
-
Prepare serial dilutions: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.
-
Add assay buffer: To another 96-well plate, add your aqueous assay buffer to each well.
-
Transfer the compound: Transfer a small, equal volume of each concentration from the DMSO plate to the corresponding wells of the buffer plate. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Incubate and mix: Shake the plate at room temperature for 1-2 hours.
-
Measure light scattering: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm).
-
Determine the kinetic solubility limit: The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Protocol 3: Cell Viability (MTT) Assay
This is a standard assay to assess the cytotoxicity of your compound, which can be affected by its solubility.[4]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate overnight.[4]
-
Compound Treatment: Prepare serial dilutions of your this compound derivative in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is below the toxic level for your cells (e.g., ≤ 0.5%). Replace the old media with the media containing your compound dilutions. Include appropriate controls (untreated, vehicle, and positive).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to troubleshooting the solubility of this compound derivatives.
| Parameter | Value/Range | Comments | Source(s) |
| General Aqueous Solubility | Low (typically in the low mg/L range) | The benzothiazole scaffold is hydrophobic. | [1] |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, methanol | DMSO is the most commonly used solvent for stock solutions. | [1][2] |
| Recommended Final DMSO Concentration in Cell Assays | ≤ 0.1% - 0.5% (v/v) | Cell line dependent. Always run a vehicle control. | [3][4][5] |
| pH Effect on Solubility | Increased solubility at lower pH | For basic benzothiazole derivatives due to protonation. | [7] |
| Cyclodextrin Enhancement | Can significantly increase aqueous solubility | HP-β-CD is a common and effective choice. | [8][9] |
References
-
ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells.? [Online discussion]. Available at: [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Online discussion]. Available at: [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Online discussion]. Available at: [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). NIH. Available at: [Link]
-
de Vries, H., et al. (1992). Microbial and photolytic degradation of benzothiazoles in water and wastewater. ResearchGate. Available at: [Link]
- Panda, S., & Dash, S. K. (2011). Studies on Inclusion Complex of 2-[4'-Benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole. Asian Journal of Chemistry, 23(7), 3040-3044.
-
Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (2018). PMC. Available at: [Link]
-
ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays? [Online discussion]. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. Available at: [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Available at: [Link]
-
Development of inclusion complex based on cyclodextrin and oxazolidine derivative. (2020). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2018). Molecules. Available at: [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (2024). Baghdad Science Journal. Available at: [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal. Available at: [Link]
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. (2015). American Journal of Molecular Biology. Available at: [Link]
-
Solubility of Things. (n.d.). Benzothiazole. Available at: [Link]
-
benzothiazoles: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Benzothiazine derivatives solubility? [Online discussion]. Available at: [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
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- 1. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. humapub.com [humapub.com]
- 9. scielo.br [scielo.br]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Methods to prevent the degradation of 5-Chlorobenzo[d]thiazole during storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Chlorobenzo[d]thiazole. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Improper storage can lead to degradation, compromising experimental outcomes and leading to costly delays. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent degradation and ensure the reliability of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary visual signs that my this compound has degraded?
A: The most common initial indicators of degradation are changes in the physical appearance of the compound. Be vigilant for:
-
Color Change: A shift from its typical off-white or pale yellow color to darker shades of yellow, brown, or even the appearance of dark spots.
-
Change in Physical State: Clumping of the solid powder, which can indicate moisture absorption, or the material becoming oily or sticky.
-
Odor: The development of any unusual or pungent odors not associated with the pure compound.
Q2: What are the main chemical pathways that cause its degradation?
A: this compound, like many halogenated heterocyclic compounds, is susceptible to several degradation pathways. Understanding these mechanisms is key to preventing them. The primary pathways are:
-
Photodegradation: Benzothiazole derivatives are known to absorb UV radiation, which can initiate various reactions, including dimerization, hydroxylation, or even cleavage of the thiazole ring.[1][2] In some cases, photo-irradiation can lead to reactions with atmospheric oxygen to form unstable intermediates that rearrange into degradation products.[3]
-
Hydrolysis: In the presence of water, chlorinated aromatic compounds can undergo slow hydrolysis.[4] This process can be accelerated by non-neutral pH conditions.[5] A critical concern is the potential formation of hydrochloric acid (HCl) as a byproduct, which can catalyze further degradation of the compound.[4]
-
Oxidation: The electron-rich thiazole ring, particularly the sulfur atom, is susceptible to oxidation from atmospheric oxygen. This process, known as auto-oxidation, can be catalyzed by trace metal impurities and exposure to light.[6] Safety data for similar compounds explicitly list strong oxidizing agents as incompatible materials to avoid.[7]
-
Thermal Degradation: Exposure to high temperatures can cause the compound to decompose, leading to the release of hazardous gases such as hydrogen chloride (HCl), sulfur oxides (SOx), and carbon oxides.[4][7] Therefore, avoiding heat, hot surfaces, and flames is critical.[7]
Q3: I've noticed my compound has darkened slightly but my initial NMR looks okay. Can I still use it?
A: A slight color change is an early warning sign. While a proton NMR might not immediately show minor impurities (e.g., <5%), it doesn't guarantee purity. The colored species may be highly conjugated molecules present in very low concentrations. For sensitive applications, we recommend performing a more quantitative analysis, such as HPLC, to assess the purity. If a new, significant peak is observed in the chromatogram, the batch may be compromised. For non-critical applications, if the purity is confirmed to be within your experimental tolerance, you may proceed with caution, but the material should be prioritized for use and stored under optimal conditions to prevent further degradation.
Q4: I accidentally left the container open on the bench for an hour. What are the risks?
A: The two primary risks from brief exposure to the laboratory atmosphere are moisture uptake and photo-exposure. Moisture can initiate hydrolysis, while ambient lab lighting (especially those emitting in the UV spectrum) can trigger photodegradation.[3][4] While a single, short exposure may not cause significant degradation, it is a deviation from best practices. We recommend immediately purging the container with an inert gas (like argon or nitrogen), sealing it tightly, wrapping it in foil or placing it in a light-blocking secondary container, and storing it under the recommended refrigerated and desiccated conditions. Monitor this batch closely for any future changes.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the stability of this compound.
Workflow for Troubleshooting Suspected Degradation
Below is a decision-making workflow to follow if you suspect your compound has degraded.
Caption: Troubleshooting workflow for suspected degradation.
Specific Scenarios
Symptom 1: My previously successful reaction is now failing or giving low yields.
-
Possible Cause: The integrity of your this compound may be compromised. A lower concentration of the active starting material due to degradation will naturally lead to lower yields. Degradation byproducts could also potentially interfere with or inhibit your reaction.
-
Recommended Action:
-
Verify Purity: Do not assume the reagent is pure. Run a quick purity check using HPLC or TLC, comparing it to a trusted standard if available.
-
Use a Fresh Aliquot: If you have been using a stock solution, prepare a fresh one from the solid material. If you have been repeatedly opening the main container, create a new, small aliquot for daily use.
-
Procure New Material: If degradation is confirmed via analysis, discard the compromised batch and obtain a new, certified lot of the compound. Ensure the new batch is stored according to the optimal protocol upon arrival.
-
Symptom 2: I see unexpected peaks in my NMR or Mass Spectrum analysis of my reaction product.
-
Possible Cause: If these unexpected peaks do not correspond to known reaction byproducts, they may originate from impurities in your starting material. Degradants of this compound can be carried through the reaction and appear in the final product analysis.
-
Recommended Action:
-
Analyze the Starting Material: Before running the reaction again, acquire a clean NMR, MS, and HPLC trace of the this compound you are using.
-
Isolate and Characterize (Optional): For advanced troubleshooting, techniques like LC-MS/MS can be used to identify the structure of the degradation products.[3] Common degradants may include hydroxylated or oxidized forms of the parent molecule.[2][8]
-
Review Storage Conditions: Cross-reference your current storage method with the recommended protocol in Section 3. Pay close attention to temperature, light protection, and the use of an inert atmosphere.
-
Section 3: Recommended Protocols & Data
Adherence to strict protocols is the most effective way to prevent degradation.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of all potential chemical degradation reactions.[7][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[4] |
| Light | Protect from Light | Prevents photodegradation. Use amber vials or wrap clear vials in aluminum foil.[1][9] |
| Container | Tightly Sealed Glass Vial | Must be stored in the original or a chemically resistant, tightly sealed container to prevent atmospheric contamination.[7][10] |
| Handling | In Fume Hood | Avoids inhalation and provides a controlled environment for handling.[7] |
Protocol 1: Optimal Long-Term Storage
This protocol is for storing the main stock of this compound upon receipt.
-
Verification: Upon receipt, visually inspect the container and material for any signs of damage or degradation.
-
Inerting: If the manufacturer's seal is broken or if you are transferring the material, perform this step in a fume hood. Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly seal the container with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Light Protection: Place the sealed vial inside a light-blocking secondary container (e.g., a small cardboard box or an amber bag). If using a clear secondary container, wrap the primary vial in aluminum foil.
-
Refrigeration: Place the protected compound in a refrigerator designated for chemical storage at 2-8°C.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and storage conditions.
Protocol 2: Aliquoting and Daily Handling
To preserve the integrity of the main stock, never work directly from the master container.
-
Preparation: Allow the main stock container to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: Perform all transfers in a fume hood under dim light if possible.
-
Transfer: Quickly weigh the desired amount of solid and place it into a smaller, pre-labeled "working aliquot" vial.
-
Reseal Master Stock: Immediately purge the headspace of the master stock container with inert gas, reseal it tightly, wrap it for light protection, and return it to the 2-8°C storage location.
-
Working Aliquot: The working aliquot can be stored under the same inert and protected conditions. This vial will be used for daily weighing, minimizing exposure of the bulk material to the environment.
Diagram: Key Degradation Pathways
This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. researchgate.net [researchgate.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. chemicalbook.com [chemicalbook.com]
Refinement of purification protocols for 5-Chlorobenzo[d]thiazole via chromatography
Technical Support Center: Chromatographic Purification of 5-Chlorobenzo[d]thiazole
Welcome to the dedicated support center for the chromatographic purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key heterocyclic intermediate. Here, we move beyond generic protocols to provide a troubleshooting framework grounded in the physicochemical properties of halogenated benzothiazoles and the fundamental principles of chromatography.
Section 1: Foundational Principles & Method Development
The successful purification of this compound hinges on a rational approach to method development. The molecule's moderate polarity, aromatic nature, and potential for interaction with active sites on stationary phases must be considered.
Choosing the Right Chromatographic Mode
The choice between normal-phase and reversed-phase chromatography is the first critical decision.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel or alumina) and a non-polar mobile phase.[1] This mode is often preferred for separating isomers and compounds with subtle differences in polar functional groups. For this compound, common impurities from synthesis, such as starting materials or over-chlorinated byproducts, can often be effectively resolved.[2][3]
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[4] RPC is highly effective for separating compounds based on hydrophobicity. It is a powerful technique, particularly in HPLC, for achieving high-resolution separations and is often used in the analysis of benzothiazole derivatives.[5][6]
Initial Method Development Workflow
A systematic approach to method development prevents common issues and saves valuable time and resources. The workflow below outlines a logical progression from initial scouting to a refined, robust purification protocol.
Caption: Workflow for developing a chromatographic purification method.
Recommended Starting Conditions
The following table provides empirically derived starting points for purifying this compound. These should be optimized using analytical TLC or HPLC before committing to a preparative scale.
| Parameter | Normal-Phase (Flash Chromatography) | Reversed-Phase (Preparative HPLC) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica (5-10 µm) |
| Mobile Phase (A) | Hexane or Heptane | Water + 0.1% Formic Acid or TFA |
| Mobile Phase (B) | Ethyl Acetate or Dichloromethane (DCM) | Acetonitrile or Methanol |
| Elution Mode | Gradient: 0% to 30% B over 20-30 column volumes (CV) | Gradient: 20% to 95% B over 20-30 minutes |
| Typical Flow Rate | N/A (Gravity or pressure-dependent) | 10-50 mL/min (for 20-50 mm ID columns) |
| Detection | UV light at 254 nm | UV light at 254 nm or 280 nm[7] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the purification of this compound. A systematic approach is crucial for effective troubleshooting.[8]
Q1: Why is my separation poor, with the target compound co-eluting with impurities?
Answer: Poor resolution is the most frequent challenge. The cause is often insufficient selectivity between your target compound and the impurities.
-
Causality: Selectivity in chromatography is governed by the differential interactions of analytes with the stationary and mobile phases.[1] For benzothiazoles, these interactions involve π-π stacking, hydrophobic interactions, and dipole-dipole forces. If impurities share similar structural features to this compound, achieving separation can be difficult.
-
Troubleshooting Steps:
-
Modify Mobile Phase Polarity: In normal phase, decrease the rate of the gradient or switch to a solvent with a different selectivity (e.g., replace Ethyl Acetate with a Hexane/DCM mixture). In reversed phase, a shallower gradient or changing the organic modifier (e.g., from Acetonitrile to Methanol) can alter selectivity.[4]
-
Change the Stationary Phase: If mobile phase optimization fails, the stationary phase chemistry is the next variable. In normal phase, consider using alumina, which has different surface activity than silica. In reversed phase, switching to a Phenyl-Hexyl or a polar-embedded phase can introduce different retention mechanisms (like π-π interactions) that may resolve critical pairs.
-
Adjust pH (Reversed-Phase Only): The benzothiazole nucleus has a basic nitrogen atom. Adjusting the mobile phase pH with additives like formic acid (0.1%) can suppress ionization of basic impurities, leading to sharper peaks and potentially altered retention times.[9]
-
Q2: My product peak is tailing significantly. What is causing this and how can I fix it?
Answer: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase or issues with the column bed itself.[10]
-
Causality:
-
Silanol Interactions (NPC & RPC): Free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with the basic nitrogen on the benzothiazole ring, causing tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and tailed peaks.
-
Column Void: A void or channel in the packed column bed can cause the sample band to spread unevenly, resulting in tailing.[8]
-
-
Troubleshooting Steps:
-
Deactivate Silica (NPC): Add a small amount of a competitive base, like triethylamine (~0.1-0.5%), to your mobile phase. This will occupy the active silanol sites, preventing your target compound from interacting with them.
-
Reduce Sample Load: Perform a loading study. Decrease the amount of crude material loaded onto the column by 50% and observe the peak shape.
-
Use End-Capped Columns (RPC): For HPLC, ensure you are using a high-quality, end-capped C18 column. End-capping masks most of the residual silanols.
-
Repack the Column: If you suspect a void has formed (often accompanied by a drop in backpressure), the column must be repacked (for flash chromatography) or replaced (for HPLC).
-
Caption: Decision tree for troubleshooting peak tailing.
Q3: The system backpressure is unexpectedly high. What should I do?
Answer: High backpressure is a serious issue that can damage pumps and columns. It is almost always caused by a blockage somewhere in the system.
-
Causality:
-
Precipitation: The crude sample may not be fully soluble in the mobile phase, causing it to precipitate at the head of the column. This is common when dissolving a sample in a strong solvent (like DMSO or DMF) and injecting it into a weak mobile phase.[11]
-
Particulates: Insoluble microparticles from the crude sample or mobile phase can clog the column inlet frit.
-
Incorrect Mobile Phase: Using a highly viscous mobile phase or experiencing buffer precipitation at high organic concentrations can increase pressure.[8]
-
-
Troubleshooting Steps:
-
Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure. If the pressure drops when the column is disconnected, the column is the problem.
-
Filter Your Sample: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection/loading.[12]
-
Ensure Sample Solubility: Use a pre-column or guard column to trap precipitates.[10] Alternatively, consider dry loading the sample onto silica gel, which ensures it is introduced to the column in a fine, well-distributed manner.
-
Flush the Column: If the column is clogged, try back-flushing it (disconnect from the detector first) with a strong solvent to dislodge the blockage.
-
Q4: I have low or no recovery of my compound after purification. Where did it go?
Answer: Low recovery suggests that the compound is either being irreversibly lost on the column or is degrading during the purification process.
-
Causality:
-
Irreversible Adsorption: Highly active sites on the stationary phase can bind the compound so strongly that it does not elute under normal conditions.
-
Degradation: this compound, while generally stable, can be susceptible to degradation under certain conditions. Some thiazole-containing compounds are known to undergo photo-degradation or degradation on overly acidic or basic media.[13][14][15] Forcing degradation studies are crucial to understanding a molecule's stability.[14][16]
-
-
Troubleshooting Steps:
-
Perform a Mass Balance: Analyze the crude material and all collected fractions to determine if the mass is accounted for. This confirms whether the issue is a true loss or simply poor separation.
-
Use a Milder Stationary Phase: If degradation on silica is suspected, consider using a deactivated silica or switching to a different stationary phase like Florisil or C18 silica.
-
Protect from Light: If performing purification over a long period, protect the column and fraction collector from direct light.
-
Column Stripping: After the run, flush the column with a very strong solvent (e.g., isopropanol or methanol with 1% acid/base) to see if the missing compound can be eluted. This indicates irreversible adsorption was the problem.
-
Section 3: Standard Operating Protocol
Protocol: Flash Column Chromatography of this compound
This protocol assumes a crude mixture of ~1 gram and uses a standard glass column.
-
Slurry Preparation:
-
In a beaker, add 30-40 g of silica gel (aiming for a 30:1 to 40:1 ratio of silica:crude material).
-
Add the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) to the silica to create a uniform, pourable slurry.
-
-
Column Packing:
-
Secure a glass column vertically. Ensure the stopcock is closed and a small plug of cotton or glass wool is at the bottom.
-
Pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Continuously tap the side of the column gently to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve ~1 g of crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add ~2-3 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto the silica.
-
Carefully add this powder as a uniform layer on top of the packed silica bed.
-
-
Elution:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase according to your pre-determined gradient (e.g., increase by 2-5% Ethyl Acetate every 5 fractions).
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in a solvent system that gives the target compound an Rf of ~0.3-0.4.
-
Visualize the spots under UV light.
-
-
Pooling and Concentration:
-
Combine all fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
-
Phenomenex Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Philip, T. (n.d.). Advanced Techniques in Column Chromatography. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Neue, U. (n.d.). Hybrid stationary phases. Chromedia. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Kadhim, R. J., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Retrieved from [Link]
-
Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. Retrieved from [Link]
-
Kadhim, R. J., et al. (2023). (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Retrieved from [Link]
-
Jurca, T., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, 13(8), 1283. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 909-918. Retrieved from [Link]
-
Poulain, L., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(21), 7247. Retrieved from [Link]
-
Gaina, V., et al. (2010). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Retrieved from [Link]
-
Salas, D., et al. (2016). Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples. Journal of Chromatography A, 1448, 37-46. Retrieved from [Link]
-
Senawee, S., et al. (n.d.). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. IJSDR. Retrieved from [Link]
-
Sukumar, D., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Improving selectivity, resolution and purification productivity using pH. Retrieved from [Link]
-
Salas, D., et al. (2016). Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples. Journal of Chromatography A. Retrieved from [Link]
-
Grinias, J. P., et al. (2022). Influence of the Column Inner Diameter on Chromatographic Efficiency in Miniaturized and Conventional Ultra-High-Performance Liquid Chromatography. OUCI. Retrieved from [Link]
-
Kamkhede, D.B., & Solanki, P.R. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
-
Sharma, A., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(23), 7393. Retrieved from [Link]
-
Cicoira, F., et al. (2014). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 4(28), 14619-14625. Retrieved from [Link]
-
Van den Bergh, K., et al. (2014). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Journal of Materials Chemistry C, 2(20), 3812-3828. Retrieved from [Link]
-
Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation, 10(4), 543-549. Retrieved from [Link]
-
Hegazy, M. A., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(11), 2998. Retrieved from [Link]
-
Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Drug Delivery Technology, 11(1), 1-8. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. jpionline.org [jpionline.org]
5-Chlorobenzo[d]thiazole chemical stability under acidic and basic conditions
A Guide to Chemical Stability for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Chlorobenzo[d]thiazole. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers and drug development professionals working with this compound. We will explore its chemical stability under both acidic and basic conditions, potential degradation pathways, and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in acidic or basic solutions?
When handling this compound in aqueous solutions with varying pH, the primary concerns are potential hydrolysis and degradation of the molecule. The benzothiazole core, while relatively stable, can be susceptible to ring opening under harsh conditions. The chloro-substituent at the 5-position is generally stable to hydrolysis under typical experimental conditions but may be labile under extreme pH and temperature.
Q2: Is the thiazole ring susceptible to opening under acidic conditions?
While the benzothiazole ring is generally robust, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to ring opening. This is a known degradation pathway for some benzothiazole derivatives, often initiated by protonation of the nitrogen atom, which can facilitate nucleophilic attack by water. However, under mild acidic conditions typically used in pharmaceutical formulations or routine analytical work, the ring is expected to be stable.
Q3: What degradation products should I anticipate under basic conditions?
Under basic conditions, the primary concern is the potential for nucleophilic attack on the benzothiazole ring. While the 5-chloro substituent is on the benzene ring and less activated towards direct nucleophilic substitution compared to halogens on the thiazole ring, harsh basic conditions (e.g., high concentration of NaOH, elevated temperatures) could potentially lead to its displacement to form 5-hydroxybenzo[d]thiazole. Additionally, strong bases could promote the opening of the thiazole ring.
Q4: How does temperature affect the stability of this compound in acidic and basic media?
As with most chemical reactions, temperature will accelerate the rate of degradation. If you are observing instability at room temperature, lowering the temperature can help to mitigate this. Conversely, if you are conducting forced degradation studies, elevated temperatures (e.g., 40-80°C) are often used to accelerate degradation and identify potential degradants in a shorter timeframe.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of parent compound peak in HPLC analysis after storage in acidic mobile phase. | Acid-catalyzed hydrolysis or degradation. | 1. Neutralize Sample: Immediately neutralize an aliquot of your sample with a suitable base (e.g., dilute NaOH or a buffer) to halt further degradation before re-analysis. 2. Lower Temperature: Store your samples at a lower temperature (e.g., 4°C) to slow down the degradation rate. 3. Modify Mobile Phase: If possible, adjust the mobile phase pH to be less acidic. If a low pH is required for chromatographic separation, minimize the time the sample is in the acidic mobile phase before injection. |
| Appearance of new, more polar peaks in the chromatogram of a sample stored under basic conditions. | Base-catalyzed hydrolysis or degradation, potentially forming hydroxylated species or ring-opened products. | 1. Neutralize Sample: Neutralize the sample with a suitable acid (e.g., dilute HCl or a buffer) before analysis. 2. Characterize Degradants: Use techniques like LC-MS to determine the mass of the new peaks. This can help identify potential degradation products such as 5-hydroxybenzo[d]thiazole. 3. Control pH: If possible, maintain the pH of your solution closer to neutral to avoid degradation. |
| Inconsistent analytical results between batches or over time. | Gradual degradation of the compound in the solid state or in solution due to environmental factors (light, temperature, humidity). | 1. Review Storage Conditions: Ensure the solid compound is stored in a cool, dark, and dry place. For solutions, consider storing them at low temperatures and protected from light. 2. Perform a Forced Degradation Study: A systematic forced degradation study can help identify the conditions under which the compound is least stable and what degradation products to monitor for. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under hydrolytic stress conditions.
Objective: To identify potential degradation products and pathways under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for neutralization (e.g., phosphate buffer)
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
In a separate vial, repeat the process with 1 M HCl.
-
Store one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquots with an appropriate amount of NaOH or buffer.
-
-
Basic Degradation:
-
Repeat the procedure from step 2, but use 0.1 M NaOH and 1 M NaOH instead of HCl.
-
Neutralize the aliquots with an appropriate amount of HCl or buffer before analysis.
-
-
Control Samples:
-
Prepare a control sample by mixing the stock solution with an equal volume of water.
-
Store and analyze the control sample under the same conditions as the stressed samples.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reversed-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Use LC-MS to obtain the mass-to-charge ratio of any significant degradation products to aid in their identification.
-
Data Presentation
Table 1: Example Data from Forced Degradation Study
| Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, RT | 24 | < 5% | 1 (minor) |
| 1 M HCl, 60°C | 8 | 15% | 2 |
| 0.1 M NaOH, RT | 24 | < 5% | 0 |
| 1 M NaOH, 60°C | 8 | 20% | 3 |
Note: This is example data and actual results may vary.
Visualizations
Potential Degradation Pathways
The following diagram illustrates a plausible degradation pathway for this compound under harsh acidic or basic conditions, which may involve the opening of the thiazole ring.
References
Identifying and mitigating incompatible materials with 5-Chlorobenzo[d]thiazole
Technical Support Center: 5-Chlorobenzo[d]thiazole
Guide to Material Compatibility, Identification, and Mitigation Strategies
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Material Compatibility
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and structural properties make it valuable, but also introduce specific chemical reactivities. Ensuring the compatibility of this compound with solvents, reagents, and container materials is paramount for experimental success, reproducibility, and safety. Incompatibility can lead to sample degradation, formation of unknown impurities, altered biological activity, and ultimately, failed experiments.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a framework for identifying potentially incompatible materials and offers practical troubleshooting advice and mitigation protocols based on established chemical principles and field experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical classes I should be concerned about when working with this compound?
A: Based on its structure—a chlorinated aromatic system fused to a thiazole ring—the primary incompatibilities are with strong oxidizing agents, strong acids, and strong bases.[1][2] These substance classes can induce degradation of the molecule.
Q2: Which common laboratory solvents are generally safe for dissolving and storing this compound?
A: For short-term use and ambient conditions, common aprotic solvents are generally suitable. These include acetonitrile (ACN), tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and toluene. However, for long-term storage, it is crucial to use high-purity, dry solvents, as impurities or water can lead to slow degradation.
Q3: Is this compound sensitive to light or air?
A: Yes, caution is advised. Thiazole-containing compounds, particularly those with aromatic substituents, can be susceptible to photo-degradation.[3] It is best practice to store the solid compound and its solutions in amber vials or protected from light to prevent the formation of photo-degradation products. While stable in air for short periods, long-term storage should be under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidative degradation.
Q4: What type of storage containers and labware (e.g., plastics, glass) are recommended?
A: Type 1 borosilicate glass (e.g., Pyrex®) is the preferred material for both storage and reaction vessels. For plasticware, high-density polyethylene (HDPE) and polypropylene (PP) are generally acceptable for short-term handling. For critical applications or long-term storage, polytetrafluoroethylene (PTFE, Teflon™) is an excellent choice due to its inertness. Always be cautious of potential leaching from lower-grade plastics.
Q5: How can I quickly detect if a material incompatibility is occurring in my experiment?
A: Visual indicators are the first sign. Look for unexpected color changes, the formation of a precipitate or haze, or gas evolution. For a more definitive assessment, analytical techniques are necessary. A quick comparison of an HPLC or LC-MS chromatogram of a freshly prepared sample versus one that has been exposed to the material will reveal new impurity peaks or a decrease in the parent compound peak area, confirming degradation.
Troubleshooting Guide: Diagnosing and Solving Incompatibility Issues
This section addresses common experimental problems that may arise from unforeseen material incompatibilities.
| Problem Encountered | Potential Incompatibility Cause | Recommended Action & Mitigation Strategy |
| Low or inconsistent yield in a chemical synthesis | Reagent Incompatibility: The reaction may involve a strong base (e.g., NaOH, LDA) or acid that is degrading the this compound core. | Causality: The thiazole ring can be susceptible to nucleophilic attack or acid-catalyzed hydrolysis.[2] Solution: Opt for milder, non-nucleophilic bases (e.g., DIPEA, NaHCO₃) or buffer the reaction medium. If a strong acid is required, conduct the reaction at a lower temperature and for the minimum time necessary. |
| Appearance of new, unidentified peaks in analytical chromatograms (HPLC, LC-MS) | Solvent or Additive Degradation: The compound may be reacting with the solvent, mobile phase additives (e.g., TFA, formic acid), or impurities over time. | Causality: Chlorinated aromatic compounds can undergo solvolysis or react with acidic/basic modifiers, especially under UV detection or elevated column temperatures.[4][5] Solution: Analyze samples promptly after preparation. If using acidic mobile phase modifiers, consider alternatives like ammonium acetate or ammonium formate. Perform a forced degradation study (see Protocol 1) with your analytical method components to confirm stability. |
| Poor reproducibility in biological assays | Compound Adsorption or Leaching: The compound may be adsorbing to the surface of plastic labware (e.g., pipette tips, microplates), or, conversely, an additive from the plastic (e.g., slip agents, plasticizers) may be leaching into the sample and interfering with the assay. | Causality: Heterocyclic compounds can exhibit non-specific binding to certain plastics. Solution: Use low-retention polypropylene tips and plates. If issues persist, switch to glass or PTFE-coated labware where feasible. Pre-rinsing plasticware with the assay buffer can sometimes mitigate the issue. |
| Sample discoloration (e.g., turning yellow/brown) during storage or workup | Oxidative or Photo-Degradation: Unintentional exposure to strong light or oxidizing agents (including atmospheric oxygen over time or residual peroxides in solvents like THF) is a likely cause. | Causality: Thiazole rings can be oxidized, and photo-irradiation can induce reactions with singlet oxygen, leading to complex degradation pathways.[3] Solution: Store stock solutions in amber glass vials under an inert atmosphere. Use freshly opened, high-purity solvents or test for peroxides in older ether solvents before use. |
In-Depth Technical Data
Table of Material Compatibility
The following table provides a summary of compatible and incompatible materials for working with this compound. This is a general guide; for critical applications, specific testing is always recommended.
| Material Category | Compatible / Recommended | Potentially Incompatible (Use with Caution) | Incompatible (Avoid) |
| Solvents | Acetonitrile, Dichloromethane, Chloroform, Toluene, Ethyl Acetate, DMSO, DMF | Tetrahydrofuran (THF), Diethyl Ether (check for peroxides), Methanol, Ethanol | Water (for long-term storage), Protic solvents with strong acids/bases |
| Acids | Acetic Acid (dilute), Formic Acid (dilute) | Trifluoroacetic Acid (TFA) | Strong Mineral Acids (HCl, H₂SO₄, HNO₃), Lewis Acids (AlCl₃, FeCl₃)[1][2] |
| Bases | Sodium Bicarbonate, Potassium Carbonate, DIPEA, Triethylamine | Ammonia, Pyridine | Strong Hydroxide Bases (NaOH, KOH), Strong Alkoxides (t-BuOK), Organolithiums (n-BuLi)[1][2] |
| Oxidizing Agents | Air (short-term) | - | Hydrogen Peroxide, MCPBA, KMnO₄, NaOCl (Bleach), Ozone[1][6] |
| Reducing Agents | - | Sodium Borohydride (NaBH₄), Hydrogen (with Pd/C) | Strong Hydride Reagents (LiAlH₄) |
| Plastics & Elastomers | PTFE, FEP, PFA, Polypropylene (PP), HDPE | Polystyrene, PVC, Silicone | - |
| Metals | Stainless Steel (316L), Hastelloy, Glass-lined Steel | Aluminum, Copper, Brass | Reactive Metals (e.g., Zinc, Iron) especially in acidic media |
Visualization of Incompatibility and Decision Making
This diagram outlines the decision-making process for selecting appropriate materials to use in an experiment involving this compound.
Caption: Decision workflow for selecting compatible materials.
This diagram illustrates the hypothetical degradation pathways of this compound when exposed to incompatible chemical classes.
Caption: Potential degradation pathways under harsh conditions.
Experimental Protocol: Forced Degradation for Compatibility Assessment
Objective: To quantitatively assess the stability of this compound when in contact with a specific material (e.g., solvent, excipient, container surface) under stressed conditions.
Methodology:
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a compatible and volatile solvent like acetonitrile (ACN).
-
-
Sample Preparation:
-
Control Sample: In a clean, amber glass HPLC vial, add a known volume of the stock solution and dilute with ACN to the final target concentration (e.g., 100 µg/mL).
-
Test Sample: In a separate amber glass vial, add the same volume of stock solution. Add the material to be tested (e.g., dissolve in the proposed solvent, add a small amount of the excipient, or add a piece of the plastic material). Dilute to the same final concentration with ACN if necessary.
-
Blank Sample: Prepare a vial containing only the test material in the solvent to identify any potential interferences or leachables.
-
-
Stress Conditions & Time Points:
-
Analyze all samples at Time 0 (T=0) using a validated HPLC-UV or LC-MS method to establish a baseline.
-
Store the vials under stressed conditions. A typical condition is 50°C in a controlled oven for 24-72 hours. For photo-stability, expose a separate set of samples to a calibrated light source.
-
Analyze the samples again at one or more subsequent time points (e.g., T=24h, T=72h).
-
-
Data Analysis and Interpretation:
-
Compare Chromatograms: Overlay the chromatograms from T=0 and the final time point for both the control and test samples.
-
Assess Incompatibility: Incompatibility is indicated by one or more of the following in the test sample relative to the control:
-
A significant decrease (>5%) in the peak area of the this compound parent peak.
-
The appearance of new peaks (degradants) that are not present in the control.
-
Significant changes in the peak shape or retention time.
-
-
Quantify Degradation: Calculate the percentage of this compound remaining and the percentage of total impurities formed.
-
References
- Vertex AI Search. (2024). Safety data sheet.
- Vertex AI Search. (2024). 5-Chlorobenzo-2,1,3-thiadiazole - SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet - 6-Chlorobenzo[d]isothiazole.
- Fisher Scientific. (2014). SAFETY DATA SHEET - Benzothiazole.
- Science.gov. (n.d.). Chlorinated aromatic compounds: Topics.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 88-99.
- Sigma-Aldrich. (2023). 6-Chlorobenzo[d]thiazole.
- RSC Publishing. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology.
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Validation & Comparative
A Comparative Analysis of 5-Chlorobenzo[d]thiazole and Other Benzothiazole Derivatives for Drug Discovery
The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its "privileged" status due to its prevalence in a multitude of biologically active compounds.[1][2] Its versatile structure allows for substitutions that can significantly modulate its pharmacological properties, making it a focal point for the development of novel therapeutics. This guide provides an in-depth comparative analysis of 5-Chlorobenzo[d]thiazole and its derivatives against other key benzothiazole analogues, specifically the foundational 2-aminobenzothiazole and the potent 6-nitrobenzothiazole. We will explore their synthesis, physicochemical characteristics, and biological activities, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their pursuit of new therapeutic agents.
The Influence of Substitution on Biological Activity: A Comparative Overview
The therapeutic potential of a benzothiazole derivative is profoundly influenced by the nature and position of substituents on its bicyclic ring system. Electron-withdrawing groups, such as the chloro and nitro moieties, have been shown to significantly impact the anticancer and antimicrobial properties of these compounds.[3][4]
This compound derivatives have demonstrated notable biological activity. The presence of a chlorine atom, an electron-withdrawing group, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. This has been correlated with potent anticancer and antimicrobial effects.[4][5]
6-Nitrobenzothiazole derivatives , another class of compounds bearing a strong electron-withdrawing group, have also been extensively studied for their therapeutic potential. The nitro group can participate in various biological interactions, and its presence is often associated with significant anticancer activity.[6]
2-Aminobenzothiazole serves as a crucial building block for a vast library of derivatives. The amino group at the 2-position is a key site for further chemical modifications, allowing for the introduction of diverse functionalities to modulate biological activity.[5][7]
This guide will now delve into a comparative analysis of these derivatives, focusing on their anticancer and antimicrobial properties.
Comparative Analysis of Anticancer Activity
Benzothiazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1] Many derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8][9]
In Vitro Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various benzothiazole derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-amino-6-nitrobenzothiazole derivative | MCF-7 (Breast) | 34.5 | [6] |
| 2 | 2-amino-6-nitrobenzothiazole derivative | HeLa (Cervical) | 44.15 | [6] |
| 3 | Dichlorophenyl-chlorobenzothiazole derivative | HOP-92 (Non-small cell lung) | 0.0718 | [8] |
| 4 | 2-aminobenzothiazole | HEp-2 (Laryngeal) | 5 | [7] |
| 5 | 2-aminobenzothiazole-thiazolidinedione hybrid | HCT-116 (Colon) | 7.44 | [5] |
| 6 | 2-aminobenzothiazole-thiazolidinedione hybrid | MCF-7 (Breast) | 8.27 | [5] |
| 7 | 6-nitrobenzothiazole derivative | PC-3 (Prostate) | 19.9 µg/mL | [6] |
| 8 | 6-nitrobenzothiazole derivative | LNCaP (Prostate) | 11.2 µg/mL | [6] |
| 9 | 2-aminobenzothiazole derivative | HCT116 (Colon) | 6.43 | [5] |
| 10 | 2-aminobenzothiazole derivative | A549 (Lung) | 9.62 | [5] |
Key Insights from Cytotoxicity Data:
-
The presence of electron-withdrawing groups, such as chloro and nitro substituents, often correlates with enhanced cytotoxic activity. For instance, the dichlorophenyl-chlorobenzothiazole derivative (Compound 3) exhibited exceptionally high potency against a non-small cell lung cancer cell line.[8]
-
The 2-amino group serves as a versatile handle for creating hybrid molecules with significant anticancer potential, as seen in the thiazolidinedione hybrids (Compounds 5 and 6).[5]
-
The specific cancer cell line is a critical factor in determining the efficacy of a particular derivative, highlighting the importance of broad-panel screening in drug discovery.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Comparative Analysis of Antimicrobial Activity
Benzothiazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
In Vitro Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for different benzothiazole derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| 11 | 2-amino-5-chlorobenzothiazole derivative | Escherichia coli | 100 | [8] |
| 12 | 2-amino-5-chlorobenzothiazole derivative | Pseudomonas aeruginosa | 100 | [8] |
| 13 | 2-amino-5-chlorobenzothiazole derivative | Staphylococcus aureus | 250 | [8] |
| 14 | 2-amino-5-chlorobenzothiazole derivative | Streptococcus pyogenes | 100 | [8] |
| 15 | 6-nitrobenzothiazole derivative | Staphylococcus aureus | 12.5 | [9] |
| 16 | 6-nitrobenzothiazole derivative | Escherichia coli | 25 | [9] |
| 17 | 2-aminobenzothiazole derivative | Bacillus subtilis | - | [11] |
| 18 | 2-aminobenzothiazole derivative | Escherichia coli | - | [11] |
Key Insights from Antimicrobial Data:
-
Both chloro and nitro-substituted benzothiazoles exhibit significant antimicrobial activity. In the provided data, the 6-nitrobenzothiazole derivative (Compound 15) showed potent activity against Staphylococcus aureus.[9]
-
The effectiveness of the derivatives can vary significantly between different microbial species, underscoring the need for broad-spectrum screening.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[12][13]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Physicochemical Properties and Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is intrinsically linked to their physicochemical properties, such as lipophilicity (logP) and acidity (pKa).[14] These properties influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
| Compound | Predicted LogP | Predicted pKa |
| 5-Chlorobenzothiazole | ~2.5-3.0 | ~1.0-2.0 |
| 6-Nitrobenzothiazole | ~2.0-2.5 | ~0.5-1.5 |
| 2-Aminobenzothiazole | ~1.5-2.0 | ~4.0-5.0 (basic) |
Note: These are estimated values and can vary based on the prediction software and experimental conditions.
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like chloro and nitro at positions 5 or 6 generally enhances the anticancer and antimicrobial activities.[3][4] This is likely due to alterations in the electron density of the benzothiazole ring system, which can affect its interaction with biological targets.
-
Lipophilicity: Increased lipophilicity, as conferred by the chloro group, can improve membrane permeability, leading to better cellular uptake and, consequently, higher potency. However, excessively high lipophilicity can lead to poor solubility and other undesirable ADME properties.
-
The 2-Amino Group: The 2-amino position is a critical site for modification. The introduction of various substituents at this position can dramatically alter the biological activity profile, allowing for the fine-tuning of potency and selectivity.[5]
Synthesis of Key Benzothiazole Derivatives
The synthesis of these key benzothiazole derivatives typically involves the cyclization of appropriately substituted anilines.
Synthesis of 2-Amino-5-chlorobenzothiazole
A common method for the synthesis of 2-amino-5-chlorobenzothiazole involves the reaction of 4-chloroaniline with potassium thiocyanate in the presence of bromine.
Synthetic Workflow for 2-Amino-5-chlorobenzothiazole
Caption: Synthetic scheme for 2-Amino-5-chlorobenzothiazole.
Synthesis of 2-Amino-6-nitrobenzothiazole
The synthesis of 2-amino-6-nitrobenzothiazole can be achieved by the nitration of 2-aminobenzothiazole using a mixture of nitric acid and sulfuric acid.[15]
Synthetic Workflow for 2-Amino-6-nitrobenzothiazole
Caption: Synthetic scheme for 2-Amino-6-nitrobenzothiazole.
Conclusion
This comparative analysis underscores the significant therapeutic potential of benzothiazole derivatives, with a particular emphasis on the enhanced biological activity conferred by chloro and nitro substitutions. This compound and 6-nitrobenzothiazole derivatives have demonstrated potent anticancer and antimicrobial properties, often superior to their unsubstituted or 2-amino counterparts in the reviewed studies. The structure-activity relationships discussed herein provide a rational basis for the design of novel and more effective benzothiazole-based therapeutic agents. The provided experimental protocols for cytotoxicity and antimicrobial testing offer a standardized framework for the evaluation of new derivatives. Further research focusing on the optimization of these scaffolds, including the exploration of a wider range of substitutions and a deeper understanding of their mechanisms of action, will be crucial in translating the promise of benzothiazole derivatives into clinical applications.
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Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazol derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Chlorobenzo[d]thiazole Analogs
The 5-chlorobenzo[d]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the chlorine atom at the 5-position significantly influences the electronic properties and lipophilicity of the molecule, often leading to enhanced potency and selectivity for various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer and antifungal properties. We will delve into the causality behind experimental design, present supporting quantitative data, and provide detailed methodologies to ensure scientific integrity and reproducibility.
The this compound Core: A Versatile Scaffold
The foundational structure consists of a benzene ring fused to a thiazole ring, with a chlorine atom at the 5-position. This core structure offers multiple points for chemical modification, primarily at the 2-position, to generate diverse libraries of analogs with distinct biological profiles. The electron-withdrawing nature of the chlorine atom can modulate the pKa of the thiazole nitrogen and influence interactions with biological targets.
Below is a representation of the core scaffold and the key position for substitution.
Caption: General structure of this compound with the key substitution point at the 2-position.
Anticancer Activity of this compound Analogs
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. The 5-chloro substitution has been shown to enhance cytotoxic activity against various cancer cell lines.[1]
Quantitative Comparison of Anticancer Activity
The antiproliferative activity of a series of 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N'-(4-(substituted)benzylidene)acetohydrazide derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the impact of substitutions on the benzylidene ring.
| Compound ID | R (Substitution on Phenyl Ring) | A549 (Lung) IC50 (µM) | C6 (Glioma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | NIH3T3 (Normal Fibroblast) IC50 (µM) |
| 4a | 4-(pyrrolidin-1-yl) | >1 | 0.224 | >1 | >1 | >1 |
| 4b | 4-(piperidin-1-yl) | >1 | 0.178 | >1 | >1 | >1 |
| 4c | 4-(morpholin-4-yl) | >1 | 0.199 | >1 | >1 | >1 |
| 4d | 4-(4-methylpiperidin-1-yl) | >1 | 0.079 | >1 | >1 | >1 |
| 4e | 4-(4-methylpiperazin-1-yl) | >1 | 0.100 | >1 | >1 | >1 |
| Cisplatin | - | 0.038 | 0.011 | 0.056 | 0.100 | 0.001 |
Data extracted from a study on benzothiazole acylhydrazones as anticancer agents.[2]
Structure-Activity Relationship Observations for Anticancer Activity
From the data presented, several key SAR insights can be drawn:
-
Enhanced Cytotoxicity with 5-Chloro Substitution : The study highlights that compounds bearing the 5-chlorobenzothiazole moiety (4a-4e) exhibited greater cytotoxic effects compared to analogs with other substituents at this position.[1][2]
-
Impact of the N'-Benzylidene Moiety : The nature of the substituent on the phenyl ring of the benzylideneacetohydrazide side chain significantly influences the anticancer activity.
-
Selective Activity : Notably, these compounds demonstrated significant cytotoxicity against the C6 glioma cell line while showing minimal effect on other cancer cell lines and normal fibroblasts at the tested concentrations, suggesting a degree of selectivity.
-
Lead Compound : Compound 4d , with a 4-(4-methylpiperidin-1-yl)phenyl moiety, emerged as a lead compound due to its potent and selective cytotoxic effects on cancer cells, even showing higher antiproliferative activity than the standard drug cisplatin in this specific cell line.[1]
Antifungal Activity of this compound Analogs
Derivatives of 2-amino-5-chlorobenzothiazole have been synthesized and evaluated for their antifungal properties. These studies provide valuable insights into the structural requirements for potent antifungal activity.
Quantitative Comparison of Antifungal Activity
A series of novel 2-amino-5-chlorobenzothiazole derivatives were synthesized and tested against Candida glabrata and Aspergillus niger. The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy.
| Compound ID | Structure | Candida glabrata Inhibition Zone (mm) | Aspergillus niger Inhibition Zone (mm) |
| 5 | 2-(((5-chlorobenzo[d]thiazol-2-yl)glycyl)hydrazine-1-carbothioamide) | 18 | 20 |
| 9 | N-(4-bromobenzylidene)-5-chlorobenzo[d]thiazol-2-amine | 21 | 19 |
| 10 | 2-(4-bromophenyl)-3-(5-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one | 17 | 18 |
| Fluconazole | Standard Drug | 20 | 22 |
Data extracted from a study on the antifungal activity of 2-amino-5-chlorobenzothiazole derivatives.[3]
Structure-Activity Relationship Observations for Antifungal Activity
The antifungal screening of these 2-amino-5-chlorobenzothiazole derivatives revealed the following SAR trends:
-
Impact of Heterocyclic Moieties : The introduction of different heterocyclic rings at the 2-amino position of the 5-chlorobenzothiazole scaffold resulted in varied antifungal activity.
-
Promising Candidates : Compound 9 , a Schiff base derivative, showed good activity against Candida glabrata, possibly due to the presence of the imine group. Compound 5 , a thiosemicarbazide derivative, exhibited good activity against Aspergillus niger.[4] These findings suggest that these specific structural motifs are favorable for antifungal action.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are provided below.
General Procedure for the Synthesis of 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N'-(substituted benzylidene)acetohydrazide (4a-e)
This synthesis involves a multi-step process starting from this compound-2-thiol.
Caption: Synthetic workflow for benzothiazole acylhydrazones.
-
Synthesis of Ethyl 2-((5-chlorobenzo[d]thiazol-2-yl)thio)acetate : A mixture of this compound-2-thiol, ethyl chloroacetate, and potassium carbonate is refluxed in acetone.[5]
-
Synthesis of 2-((5-chlorobenzo[d]thiazol-2-yl)thio)acetohydrazide : The resulting ester from step 1 is then reacted with an excess of hydrazine hydrate in ethanol under reflux to yield the corresponding acetohydrazide.[5]
-
Synthesis of Final Compounds (4a-e) : The acetohydrazide from step 2 is reacted with the appropriate substituted benzaldehyde in ethanol under reflux to obtain the final N'-benzylideneacetohydrazide derivatives.[5]
In Vitro Cytotoxicity Assessment: MTT Assay
The antiproliferative activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition : After incubation, an MTT solution is added to each well.
-
Formazan Formation : Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader, which is proportional to the number of viable cells.
-
Data Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a highly valuable template for the design of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at the 2-position of the benzothiazole ring can lead to potent and selective anticancer and antifungal compounds. Specifically, the incorporation of N'-(4-(4-methylpiperidin-1-yl)benzylidene)acetohydrazide at the 2-position has yielded a promising lead for glioma, while Schiff base and thiosemicarbazide derivatives have shown significant antifungal potential.
Future research should focus on expanding the diversity of substituents at the 2-position to further probe the SAR and optimize the activity and selectivity of these analogs. Investigating the mechanism of action of the most potent compounds will be crucial for understanding their molecular targets and for the rational design of next-generation this compound-based drugs.
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Validating the Biological Potential of Novel 5-Chlorobenzo[d]thiazole Compounds: A Comparative Guide
In the landscape of medicinal chemistry, the benzo[d]thiazole scaffold is a cornerstone for the development of novel therapeutics. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a chloro-substituent at the 5-position can significantly modulate the physicochemical and biological properties of the molecule, making the synthesis and validation of new 5-Chlorobenzo[d]thiazole compounds a promising avenue for drug discovery.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of newly synthesized this compound compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a clear method for comparing the performance of these novel compounds against established alternatives.
Experimental Design: A Rationale-Driven Approach
The initial step in evaluating any new chemical entity is a carefully designed experimental workflow. The choice of assays should be hypothesis-driven, based on the known biological activities of the parent scaffold and the intended therapeutic application. For this compound derivatives, a primary screening panel should encompass antimicrobial, cytotoxic (anticancer), and anti-inflammatory activities.
A self-validating experimental design is crucial for generating trustworthy data. This involves the inclusion of appropriate controls:
-
Positive Controls: Known drugs with established activity in the respective assays (e.g., ciprofloxacin for antibacterial assays, doxorubicin for cytotoxicity assays, and celecoxib for anti-inflammatory assays). This allows for the normalization of data and provides a benchmark for the potency of the test compounds.
-
Negative Controls: A vehicle control (the solvent in which the compounds are dissolved, typically DMSO) to account for any effects of the solvent on the biological system.
-
Untreated Controls: Cells or microorganisms that are not exposed to any treatment, representing the baseline biological response.
The following sections provide detailed protocols for a selection of robust and widely accepted in vitro assays.
Core Experimental Protocols
Assessment of Anticancer Activity: The MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound compounds and a positive control (e.g., doxorubicin) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for another 4 hours under the same conditions. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for the synthesis and anticancer evaluation of novel compounds.
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[8]
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: From a fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative) on a non-selective agar plate, suspend a few colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound compounds and a positive control antibiotic (e.g., ciprofloxacin) in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
Assessment of Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[10] There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation).[10] A colorimetric or fluorometric assay can be used to determine the inhibitory activity of the synthesized compounds on both COX-1 and COX-2.[11][12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid (the substrate for COX).
-
Compound Incubation: In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound at various concentrations. Include a known COX inhibitor (e.g., celecoxib for COX-2 selectivity) as a positive control and a vehicle control. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. The COX enzyme will convert arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase activity of COX will then reduce PGG₂ to PGH₂, oxidizing the chromogenic substrate and causing a color change.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) will indicate the selectivity of the compound for COX-2.
Comparative Data Analysis
To facilitate a clear comparison, the experimental data should be summarized in well-structured tables. This allows for a quick assessment of the potency and selectivity of the newly synthesized this compound compounds against reference standards.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Compound A | 15.2 ± 1.8 | 22.5 ± 2.1 |
| Compound B | 8.7 ± 0.9 | 12.1 ± 1.5 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Compound A | 16 | 32 |
| Compound B | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 |
Table 3: Comparative Anti-inflammatory Activity (IC₅₀ in µM)
| Compound | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) |
| Compound A | 25.4 | 5.1 | 4.98 |
| Compound B | 18.2 | 2.3 | 7.91 |
| Celecoxib | >100 | 0.8 | >125 |
Mechanistic Insights: Signaling Pathways
Understanding the potential molecular mechanisms by which this compound compounds exert their biological effects is crucial for further drug development. Many anticancer agents induce programmed cell death, or apoptosis, while anti-inflammatory compounds often modulate the NF-κB signaling pathway.
Intrinsic Apoptosis Pathway
Caption: The intrinsic apoptosis pathway, a common target for anticancer drugs.
NF-κB Signaling Pathway in Inflammation
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The Efficacy Gauntlet: A Comparative Guide to 5-Chlorobenzo[d]thiazole-Based Drugs In Vitro and In Vivo
The benzo[d]thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] The introduction of a chlorine atom at the 5-position modulates the molecule's electronic properties and lipophilicity, often enhancing its pharmacological profile.[2] This guide provides a critical comparison of the preclinical efficacy of 5-Chlorobenzo[d]thiazole-based compounds, navigating the crucial transition from controlled in vitro environments to complex in vivo models. We will dissect experimental data, explore underlying mechanisms, and provide detailed protocols to empower researchers in the field of drug development.
From Benchtop to Bedside: Bridging the In Vitro-In Vivo Gap
The ultimate goal of preclinical evaluation is to identify compounds whose in vitro potency translates into in vivo efficacy. This is often a significant hurdle in drug discovery. For this compound derivatives, the data suggests a promising, albeit complex, correlation. Early screening relies on exposing various human cancer cell lines to the compounds to determine their cytotoxic or growth-inhibitory potential, typically measured as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.[3] Compounds showing high potency and selectivity in these assays are then advanced to animal models, most commonly xenografts, where human tumors are grown in immunocompromised mice.[4][5]
Performance Snapshot: In Vitro Cytotoxicity
The 5-chloro substitution on the benzothiazole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[6] Several studies have synthesized series of these derivatives to probe structure-activity relationships (SAR) and identify lead compounds.
| Compound Class | Representative Compound | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Benzothiazole-Acylhydrazones | Compound 4d (with 4-methylpiperidine) | C6 (Glioma) | 1.10 µM | [6] |
| MCF-7 (Breast) | 2.50 µM | [6] | ||
| HT-29 (Colon) | 3.40 µM | [6] | ||
| Spiroindolinones | Compound 3d (Fluoro substituted) | HOP-92 (Lung) | Growth Inhibition: 46.12% at 10µM | [3][7] |
| Compound 3e (Chloro substituted) | RXF-393 (Renal) | Growth Inhibition: 38.69% at 10µM | [7] | |
| 2-(4-Aminophenyl)benzothiazoles | 2-(4-amino-3-chlorophenyl)benzothiazole | IGROV1 (Ovarian) | < 10 nM | [5] |
| 6-Chlorobenzothiazoles (Isomer) | Compound B7 (6-chloro-N-(4-nitrobenzyl)) | A431 (Skin) | 1.15 µM | [8] |
| A549 (Lung) | 1.54 µM | [8] |
Note: This table presents data for 5-chlorobenzothiazole derivatives and closely related analogs to illustrate the scaffold's potential. Direct comparison between studies should be made with caution due to variations in experimental conditions.
The causality behind these findings often lies in how different substituents affect the molecule's ability to interact with its biological target. For instance, in the acylhydrazone series, the presence of the 5-chloro group consistently improved performance over unsubstituted analogs, and the addition of a 4-methylpiperidine moiety in compound 4d conferred selective and potent activity.[6]
The In Vivo Proving Ground: Efficacy in Xenograft Models
While nanomolar potency in vitro is encouraging, the true test lies in whether a compound can inhibit tumor growth in a living organism. This requires overcoming challenges of absorption, distribution, metabolism, and excretion (ADME) while maintaining a therapeutic concentration at the tumor site without undue toxicity.
Studies on 2-(4-aminophenyl)benzothiazoles, which include halogenated derivatives, have successfully demonstrated this transition. The potent in vitro activity of these compounds against breast and ovarian cancer cell lines extended to preliminary in vivo tests.[4][5]
| Compound | Animal Model | Tumor Model | Dosing & Route | Key Outcome | Reference |
| 2-(4-amino-3-methylphenyl)benzothiazole | Nude Mice | OVCAR-3 (Ovarian) Hollow Fiber (s.c.) | 6.7 and 10 mg/kg (i.p.) | >50% tumor growth retardation | [5] |
| 2-(4-amino-3-chlorophenyl)benzothiazole | Nude Mice | OVCAR-3 (Ovarian) Hollow Fiber (i.p.) | 100 mg/kg (i.p.) | >50% tumor growth inhibition | [5] |
| Phortress (5F 203) | Nude Mice | MCF-7 (Breast) Xenograft | 20 mg/kg (i.p.) | Significant DNA damage in tumors | [9] |
These in vivo studies validate the potential of the substituted benzothiazole scaffold. The ability of these compounds to retard tumor growth in established xenograft models provides a strong rationale for further development. The choice of an intraperitoneal (i.p.) route in these early studies is common to bypass initial metabolic hurdles and ensure systemic exposure, though future development would necessitate evaluation of clinically relevant routes like oral administration.
Unraveling the Mechanism: How Do They Work?
The anticancer effects of benzothiazole derivatives are attributed to their interaction with several key oncogenic pathways. While the precise mechanism can vary between analogs, two prominent targets have emerged from the literature: the PI3K/AKT signaling pathway and tubulin polymerization.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and growth; its aberrant activation is a hallmark of many cancers.[10][11] Several benzothiazole derivatives have been identified as potent inhibitors of this pathway. The novel derivative PB11, for example, was shown to decrease the levels of phosphorylated (active) PI3K and AKT, leading to the induction of apoptosis in cancer cells.[10] This targeted inhibition is a highly sought-after mechanism, as it can offer greater selectivity for cancer cells over normal tissues.
Below is a diagram illustrating the targeted inhibition of the PI3K/AKT pathway by a hypothetical 5-Chlorobenzothiazole inhibitor.
Caption: Inhibition of the PI3K/AKT signaling cascade.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapy drugs.[12] Several benzothiazole-based compounds have been shown to act as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[13][14] This mechanism is particularly effective against rapidly dividing cancer cells.
Experimental Protocols: A Guide to Reproducible Science
The trustworthiness of any comparative guide rests on the quality of its underlying experimental data. Describing protocols is not just about listing steps; it's about creating a self-validating system that ensures robust and reproducible results.
Workflow for Preclinical Evaluation
The journey from a newly synthesized compound to a preclinical candidate follows a well-defined, multi-stage workflow. This process is designed to efficiently screen large numbers of compounds and systematically gather more complex data on the most promising ones.
Caption: Generalized preclinical drug discovery workflow.
Protocol 1: In Vitro Cytotoxicity via MTT Assay
This protocol is a fundamental method for assessing a compound's effect on cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.[6]
Rationale: The MTT assay is chosen for its high throughput, reliability, and extensive validation in cancer drug screening.[15] It provides a quantitative measure (IC50) of a drug's potency, which is essential for initial screening and SAR studies.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Chlorobenzothiazole test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Subcutaneous Xenograft Efficacy Study
This protocol describes a standard model to evaluate the antitumor efficacy of a lead compound in a living organism.
Rationale: The subcutaneous xenograft model is the gold standard for preliminary in vivo efficacy testing. It allows for the easy implantation of human tumor cells and straightforward monitoring of tumor growth over time via caliper measurements.[8] This model provides critical data on whether a drug's in vitro activity translates to a therapeutic effect in a more complex biological system.
Step-by-Step Methodology:
-
Cell Preparation: Culture a human cancer cell line (e.g., OVCAR-3) to ~80% confluency. Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Handling: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow them to acclimate for at least one week before the procedure.
-
Tumor Implantation: Anesthetize a mouse using an approved anesthetic (e.g., isoflurane). Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of the mouse.
-
Tumor Growth Monitoring: Monitor the health of the animals daily. Once tumors become palpable (typically 7-10 days post-injection), begin measuring tumor volume 2-3 times per week using digital calipers. Calculate the volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Dosing: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., 10 mg/kg) and vehicle control via the chosen route (e.g., i.p. or oral) according to the dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (%TGI). The study is concluded when tumors in the control group reach a maximum allowed size or after a set duration.
-
Endpoint Analysis: At the end of the study, humanely euthanize the mice. Excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Concluding Remarks
The this compound scaffold represents a fertile ground for the development of novel anticancer agents. The available data demonstrates a clear pathway from potent in vitro cytotoxicity to tangible in vivo tumor growth inhibition. The mechanistic diversity, with compounds targeting key pathways like PI3K/AKT and microtubule assembly, suggests that this chemical class can be tailored to combat a wide range of malignancies. The key to unlocking this potential lies in rigorous, well-designed preclinical studies that carefully bridge the gap between the simplified environment of a culture plate and the complex reality of a living tumor. The protocols and data presented here serve as a guide for researchers to navigate this critical path, ensuring that only the most promising candidates advance toward clinical evaluation.
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A Comparative Guide to the Antimicrobial Spectrum of Chlorinated vs. Fluorinated Benzothiazoles
Introduction
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, necessitating the urgent discovery of novel therapeutic agents.[1][2] Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and among them, the benzothiazole scaffold has emerged as a "privileged structure."[3][4] This fused bicyclic system, consisting of a benzene ring and a thiazole ring, is present in numerous compounds with a wide array of biological activities, including potent antimicrobial properties.[1][3][5][6]
The functionalization of the benzothiazole core is a key strategy for modulating its biological activity. The introduction of halogen atoms, particularly chlorine and fluorine, has profound effects on the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications, in turn, influence the compound's interaction with biological targets, ultimately shaping its antimicrobial spectrum and potency.
This guide provides an in-depth, objective comparison of the antimicrobial profiles of chlorinated and fluorinated benzothiazole derivatives. We will delve into their mechanisms of action, analyze structure-activity relationships (SAR), and present supporting experimental data and protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
The Benzothiazole Scaffold: A Foundation for Antimicrobial Activity
The benzothiazole ring system is a versatile scaffold whose biological activity can be fine-tuned through substitutions at various positions.[7] The 2-position is particularly important, as many derivatives with potent antimicrobial activity feature substitutions at this site. Additionally, modifications on the benzene ring, especially at the 5- and 6-positions, have been shown to significantly impact the antimicrobial spectrum.[7][8]
Caption: The core structure of 1,3-benzothiazole with key substitution positions.
Mechanisms of Antimicrobial Action
Benzothiazole derivatives exert their antimicrobial effects by targeting various essential cellular processes in bacteria and fungi. The specific mechanism is often dictated by the nature and position of the substituents on the benzothiazole core. Reported mechanisms include the inhibition of crucial enzymes necessary for microbial survival and replication.[2][9][10]
Key molecular targets include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death.[9][10]
-
Dihydropteroate Synthase (DHPS): An enzyme critical for folate synthesis in bacteria, which is a pathway not present in humans, making it an attractive drug target.[9][11]
-
Peptide Deformylase: This enzyme is involved in bacterial protein synthesis, and its inhibition is lethal to bacteria.[9]
-
Enoyl-Acyl Carrier Protein Reductase: A vital enzyme in the fatty acid biosynthesis pathway.[12]
The diversity of these targets underscores the versatility of the benzothiazole scaffold in designing novel antimicrobials.
Caption: Conceptual pathway of DNA gyrase inhibition by halogenated benzothiazoles.
Comparative Antimicrobial Spectrum: Chlorination vs. Fluorination
The introduction of chlorine or fluorine onto the benzothiazole scaffold significantly modulates its antimicrobial activity. The choice of halogen influences factors like membrane permeability, target binding affinity, and metabolic stability.
Chlorinated Benzothiazoles
Chlorine, being larger and more lipophilic than fluorine, can enhance the ability of a compound to cross microbial cell membranes. Several studies have demonstrated that the presence of a chloro group on the benzothiazole ring can lead to potent antibacterial activity.
-
Structure-Activity Relationship (SAR): Research indicates that an electronegative chloro group at the 5th position of the benzothiazole moiety can enhance antibacterial activity.[9] In other studies, replacing a trifluoromethoxy (-OCF3) group with a chloro group at the 6-position improved activity against Staphylococcus aureus and resistant strains of E. coli by 2.5-fold.[13] This suggests that both the position and the electronic properties of the chlorine atom are critical determinants of efficacy.
-
Spectrum of Activity: Chlorinated benzothiazoles have shown broad-spectrum activity. For example, certain derivatives exhibit significant inhibition against Gram-positive bacteria like S. aureus and Listeria monocytogenes, as well as Gram-negative bacteria such as Pseudomonas aeruginosa and E. coli.[13] Some chlorinated derivatives have also demonstrated notable antifungal properties.[14]
Fluorinated Benzothiazoles
Fluorine is the most electronegative element and has a small van der Waals radius, similar to hydrogen. Its incorporation into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity through favorable electrostatic interactions.
-
Structure-Activity Relationship (SAR): Fluorine substitution, particularly at the 6-position of the benzothiazole ring, has been explored extensively.[15] The introduction of a trifluoromethyl group (a common fluorine-containing moiety) has also been shown to yield compounds with significant antibacterial activity.[9] For instance, 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles have shown excellent growth inhibition against Gram-positive bacteria.[16]
-
Spectrum of Activity: Fluorinated benzothiazoles demonstrate a broad range of antimicrobial activities.[15] Some derivatives show potent activity against Gram-positive bacteria like S. aureus, while others are more effective against Gram-negative organisms like E. coli.[15] The presence of fluorine can also confer potent antifungal activity.
Quantitative Comparison of Antimicrobial Activity
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative chlorinated and fluorinated benzothiazole derivatives against various microbial strains, as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in the specific molecular scaffolds and testing conditions across different studies.
| Compound Class | Derivative Structure/Reference | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference(s) |
| Chlorinated | 6-Cl Thiazolidinone-Benzothiazole | 0.12-0.25 (mg/mL) | 0.12-0.25 (mg/mL) | 0.06-0.12 (mg/mL) | Not Reported | [13] |
| Chlorinated | 5-Cl Benzothiazole-Thiophene Hybrid | 6.25 | >100 | >100 | Not Reported | [9] |
| Chlorinated | N-(6-chlorobenzothiazol-2-yl)acetamide | 125 | 62.5 | 125 | >250 | [5] |
| Fluorinated | 6-F, 7-Cl Benzothiazole Derivative | Moderate Activity | Promising Activity | Not Reported | Not Reported | [15][17] |
| Fluorinated | 5-F Benzothiazole-Piperazine Hybrid | 32 | >64 | Not Reported | >64 | [16] |
| Fluorinated | 6-Trifluoromethoxy Benzothiazole | 0.10-0.25 (mg/mL) | 0.10-0.25 (mg/mL) | 0.10-0.25 (mg/mL) | Not Reported | [9] |
Note: MIC values have been converted to µg/mL where possible. Some studies report ranges or use different units (e.g., mg/mL), which is reflected in the table. The specific structures of the derivatives vary significantly.
Analysis of Comparative Data: From the available data, a clear trend is difficult to establish without direct head-to-head studies of structurally analogous chlorinated and fluorinated compounds. However, some general observations can be made:
-
Both chlorinated and fluorinated derivatives can achieve high potency, with some compounds exhibiting MIC values in the low microgram-per-milliliter range.
-
The overall molecular structure appended to the halogenated benzothiazole core plays a crucial role in determining the spectrum and potency. For example, hybridization with other heterocyclic rings like thiazolidinone or thiophene significantly influences activity.[9][13]
-
In some cases, chlorine appears to confer superior activity against specific strains, such as the improved performance of a 6-Cl derivative against resistant P. aeruginosa.[13]
-
Fluorine's role in enhancing metabolic stability and target binding remains a powerful tool, leading to potent compounds, particularly against Gram-positive bacteria.[16]
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of antimicrobial activity is typically performed using standardized methods to ensure reproducibility and comparability of results. The following are detailed protocols for two common assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]
Materials:
-
96-well microtiter plates
-
Test compounds (chlorinated/fluorinated benzothiazoles)
-
Standardized microbial inoculum (~5 x 10^5 CFU/mL)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution with the broth medium to achieve a range of final concentrations.[18]
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100-200 µL).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or for 24-48 hours for fungi.[3][18]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[18]
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile paper disks (6 mm diameter)
-
Test compounds at a known concentration
-
Standardized microbial inoculum (~1.5 x 10^8 CFU/mL)
-
Sterile swabs
Procedure:
-
Plate Inoculation: Uniformly streak the surface of the agar plate with a sterile swab dipped in the standardized microbial inoculum to create a lawn of bacteria.
-
Disk Application: Impregnate sterile paper disks with a known amount of the test compound solution. Allow the solvent to evaporate.
-
Placement: Place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[3] A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.
Conclusion and Future Perspectives
Both chlorinated and fluorinated benzothiazoles are highly promising scaffolds for the development of new antimicrobial agents. The choice of halogen and its position on the benzothiazole ring are critical factors that dictate the potency and spectrum of activity.
-
Chlorinated derivatives often exhibit potent, broad-spectrum activity, and the larger size of chlorine can be advantageous for specific binding interactions.
-
Fluorinated derivatives benefit from the unique properties of fluorine that can enhance metabolic stability and binding affinity, making them a cornerstone of modern medicinal chemistry.
The available data suggests that neither halogen is universally superior; rather, the optimal choice is context-dependent, relying on the specific microbial target and the overall molecular structure.
Future research should focus on the synthesis and parallel screening of structurally analogous chlorinated and fluorinated benzothiazoles to enable direct, unambiguous comparisons. Exploring the synergistic effects of combining these compounds with existing antibiotics and investigating novel mechanisms of action will be crucial in the ongoing battle against antimicrobial resistance.
References
- Application Notes and Protocols for Antimicrobial Susceptibility Testing of Benzothiazole Hydrochloride - Benchchem.
- Al-Soud, Y. A., et al. (2010). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Arabian Journal of Chemistry.
- Hassan, M. Z., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Dar-Almandumah.
- Kumar, A., et al. (2022). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology.
- Singh, A., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances.
- Baviskar, A. T., et al. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Mini-Reviews in Organic Chemistry.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
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Gupta, A., & Rawat, S. (2010). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Journal of Pharmacy Research. Available at: [Link]
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Antimicrobial activity of benzothiazole derivatives. ResearchGate. Available at: [Link]
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Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties. R Discovery. Available at: [Link]
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Al-Romaigh, F. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Available at: [Link]
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Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis, reactions and antimicrobial activity of benzothiazoles. Scilit. Available at: [Link]
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Sathe, B. S., et al. (2011). Antimycobacterial Activity of Some Synthesized Fluorinated Benzothiazolo Imidazole Compounds. E-Journal of Chemistry. Available at: [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). Available at: [Link]
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4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. National Institutes of Health (NIH). Available at: [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]
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Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. Available at: [Link]
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Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Semantic Scholar. Available at: [Link]
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Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]
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Hassan, M. Z., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed. Available at: [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]
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Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. MDPI. Available at: [Link]
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Chemical structure of benzothiazole derivatives screened for antimicrobial properties. ResearchGate. Available at: [Link]
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A review: Synthesis characterization and in vitro anti-mycobacterial activity of some novel benzothiazole. GSC Online Press. Available at: [Link]
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Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Minimum inhibitory concentrations (MICs, μM) for the title compounds. ResearchGate. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]
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Skok, Ž., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules. Available at: [Link]
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A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 5-Chlorobenzo[d]thiazole Isomers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Isomer-Specific Analysis
In the landscape of pharmaceutical development and chemical research, the precise structural identification of molecules is paramount. Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry. The introduction of a halogen, such as chlorine, onto the benzothiazole core can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. However, the position of this single chlorine atom creates a set of isomers (4-Chloro-, 5-Chloro-, 6-Chloro-, and 7-Chlorobenzo[d]thiazole) that, while structurally similar, can possess markedly different biological and toxicological profiles.
Therefore, the ability to unambiguously separate, identify, and quantify these isomers is not merely an analytical challenge but a critical necessity for ensuring the safety, efficacy, and quality of any resulting therapeutic agent or chemical product. This guide provides a comprehensive framework for the cross-validation of analytical data for 5-Chlorobenzo[d]thiazole and its positional isomers, drawing upon foundational analytical principles and established regulatory guidelines. We will explore orthogonal analytical techniques, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to build a self-validating system for the unequivocal characterization of these isomers.
Pillar 1: Chromatographic Separation - The Foundation of Isomer Resolution
The primary challenge in analyzing positional isomers lies in their similar physicochemical properties. The choice of chromatographic technique is therefore the cornerstone of a successful validation strategy. Both HPLC and GC offer powerful means of separation, and the use of both constitutes a strong cross-validation approach.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Reverse-phase HPLC is a highly versatile and widely applicable technique for the separation of moderately polar to non-polar small molecules, making it an excellent starting point for the analysis of chlorobenzothiazole isomers.
Rationale for Method Development: The separation of these isomers on a C18 stationary phase will be governed by subtle differences in their hydrophobicity. The position of the electron-withdrawing chlorine atom influences the molecule's overall dipole moment and its interaction with the non-polar stationary phase. While a standard C18 column is a good starting point, achieving baseline separation of all four isomers may require optimization.
Experimental Protocol: HPLC-UV Analysis of Chlorobenzo[d]thiazole Isomers
-
Instrumentation and Columns:
-
HPLC system equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Formic acid (analytical grade).
-
Individual isomer standards (4-, 5-, 6-, and 7-Chlorobenzo[d]thiazole).
-
-
Sample Preparation:
-
Prepare individual stock solutions of each isomer in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all isomers of interest at a final concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v) containing 0.1% formic acid. The optimal ratio may need to be adjusted to achieve baseline separation (Rs ≥ 1.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify peaks based on the retention times of individual standards.
-
Calculate the resolution between adjacent peaks to assess the quality of the separation.
-
Expected Results and Interpretation: The elution order in reverse-phase HPLC is generally from the most polar to the least polar compound. The relative polarity of the chlorobenzothiazole isomers will depend on the position of the chlorine atom. It is anticipated that the isomers will have distinct retention times, though optimization of the mobile phase composition and temperature may be necessary to achieve baseline separation for all four.
dot
Caption: Workflow for HPLC separation of chlorobenzothiazole isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC is an ideal technique for the analysis of volatile and thermally stable compounds, such as the chlorobenzothiazole isomers. When coupled with a mass spectrometer, it provides a powerful tool for both separation and identification. The use of GC-MS provides an orthogonal separation mechanism to HPLC, strengthening the cross-validation.
Rationale for Method Development: In GC, separation is based on the volatility and interaction of the analytes with the stationary phase. The elution order of the isomers will depend on their boiling points and polarity, which are influenced by the chlorine atom's position. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of interactions for separating aromatic isomers.
Experimental Protocol: GC-MS Analysis of Chlorobenzo[d]thiazole Isomers
-
Instrumentation and Columns:
-
GC system with a mass selective detector (MSD).
-
DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents and Standards:
-
Helium (carrier gas, high purity).
-
Isomer standards (4-, 5-, 6-, and 7-Chlorobenzo[d]thiazole).
-
Dichloromethane (GC grade).
-
-
Sample Preparation:
-
Prepare individual stock solutions of each isomer in dichloromethane at 1 mg/mL.
-
Prepare a mixed standard solution containing 10 µg/mL of each isomer by diluting the stock solutions.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-250.
-
-
Data Analysis:
-
Identify peaks based on retention times of individual standards.
-
Compare the mass spectra of the separated isomers.
-
Caption: Cross-validation logic for isomer identification.
Procedure for Cross-Validation:
-
Isolate Each Isomer: If starting with a mixture, use preparative HPLC to isolate each isomer.
-
Analyze by HPLC: Inject each isolated isomer into the analytical HPLC system to confirm its purity and determine its unique retention time.
-
Analyze by GC-MS: Inject each isolated isomer into the GC-MS system to determine its retention time and characteristic mass spectrum. This confirms the molecular weight and provides a second, orthogonal retention time.
-
Analyze by NMR: Subject each pure isomer to ¹H and ¹³C NMR analysis to definitively confirm its structure.
-
Correlate the Data: Create a comprehensive table that links the unique retention times from both HPLC and GC to the definitive structural identification from NMR for each isomer.
Summary of Analytical Data for Cross-Validation
| Analytical Technique | Parameter | 4-Chlorobenzo[d]thiazole | This compound | 6-Chlorobenzo[d]thiazole | 7-Chlorobenzo[d]thiazole |
| HPLC-UV | Retention Time (min) | t_R1 | t_R2 | t_R3 | t_R4 |
| GC-MS | Retention Time (min) | t_R5 | t_R6 | t_R7 | t_R8 |
| Molecular Ion (m/z) | 169/171 | 169/171 | 169/171 | 169/171 | |
| Key Fragments (m/z) | Unique Pattern 1 | Unique Pattern 2 | Unique Pattern 3 | Unique Pattern 4 | |
| ¹H NMR | Chemical Shifts (ppm) | Unique Pattern 1 | Unique Pattern 2 | Unique Pattern 3 | Unique Pattern 4 |
| ¹³C NMR | Chemical Shifts (ppm) | Unique Pattern 1 | Unique Pattern 2 | Unique Pattern 3 | Unique Pattern 4 |
Note: The retention times (t_R) and spectral patterns are illustrative and must be determined experimentally. The key principle is that each isomer will have a unique set of values across these orthogonal techniques.
Conclusion
The rigorous cross-validation of analytical data for positional isomers like this compound is a non-negotiable aspect of quality control and drug development. By employing a multi-faceted approach that combines orthogonal chromatographic separations (HPLC and GC-MS) with definitive spectroscopic identification (NMR), researchers can build a robust, self-validating system. This ensures not only the correct identification of the target isomer but also the confident detection and quantification of other isomeric impurities. Adherence to these principles, grounded in the authoritative guidelines of bodies like the IUPAC and FDA, upholds the scientific integrity required in the development of safe and effective chemical and pharmaceutical products.
References
- BenchChem. (2025). Application Notes and Protocols for the Chromatographic Separation of Isothiazole Isomers.
-
U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Chromatographic Separation of Isothiazole Isomers.
- ISO, IUPAC, and AOAC INTERNATIONAL. (n.d.). Harmonised Guidelines for the In-House Validation of Methods of Analysis (Technical Report).
-
Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835–855. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-2-benzothiazolamine. Retrieved from [Link]
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U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
- Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855.
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid at BMRB. Retrieved from [Link]
- ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis [Table].
-
IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]
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LCGC International. (2025). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]
- European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
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SpectraBase. (n.d.). 4-Chloro-1,3-benzothiazol-2-amine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930). Retrieved from [Link]
- Journal of the Association of Arab Universities for Basic and Applied Sciences. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Indonesian Journal of Multidisciplinary Research. (2021). The spectra show the pattern of mass fragmentation of the detected elutants molecule ions.
- SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.
- Rapid Communications in Mass Spectrometry. (2025).
- Journal of Chemical Education. (n.d.).
- Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- Journal of Chromatography B. (2012).
- Molecules. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
-
CAS Common Chemistry. (n.d.). 2-Amino-6-chlorobenzothiazole. Retrieved from [Link]
A Senior Application Scientist's Guide to the Synthesis of 5-Chlorobenzo[d]thiazole: A Comparative Analysis of Established and Novel Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of the 5-Chlorobenzo[d]thiazole scaffold is a fundamental process, given its prevalence in a wide array of biologically active compounds. This guide provides an in-depth, comparative analysis of established synthetic routes versus emerging new methods for this important heterocyclic compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower you in selecting the optimal synthetic strategy for your research and development needs.
Introduction: The Significance of the this compound Moiety
The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities. The introduction of a chloro-substituent at the 5-position can significantly modulate the lipophilicity, metabolic stability, and receptor-binding affinity of the parent molecule, making this compound a key building block in the synthesis of novel therapeutic agents.
Established Synthetic Routes: The Workhorses of Benzothiazole Chemistry
Traditional methods for the synthesis of benzothiazoles have been refined over decades and are known for their reliability and scalability. Two primary established routes for this compound are the condensation of 4-chloro-2-aminothiophenol with a one-carbon electrophile and the Jacobson synthesis from 4-chloroaniline.
Condensation of 4-chloro-2-aminothiophenol
This is arguably the most versatile and widely employed method for constructing the 5-chlorobenzothiazole ring system. The core principle involves the reaction of 4-chloro-2-aminothiophenol with a suitable electrophile that provides the C2 carbon of the thiazole ring.
Causality of Experimental Choices: The choice of the one-carbon electrophile dictates the substituent at the 2-position of the final product. Common choices include formic acid (for an unsubstituted C2), aldehydes, carboxylic acids, and their derivatives.[1] Acid catalysis is often employed to activate the electrophile and facilitate the initial condensation with the amino group, followed by an intramolecular cyclization via nucleophilic attack of the thiol group. Oxidative conditions are sometimes required for the final aromatization step.[1]
Experimental Protocol: Synthesis of this compound via Condensation with Formic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-aminothiophenol (1.0 eq).
-
Reagent Addition: Add formic acid (3.0 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with copious amounts of water to remove any remaining acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Jacobson Synthesis of 2-Amino-5-chlorobenzo[d]thiazole
The Jacobson synthesis provides a direct route to 2-aminobenzothiazoles from the corresponding anilines. For the synthesis of 2-amino-5-chlorobenzo[d]thiazole, the starting material is 4-chloroaniline.
Causality of Experimental Choices: This reaction proceeds via an in-situ thiocyanation of the aniline, followed by a bromine-mediated oxidative cyclization.[2] The reaction is typically carried out in a protic solvent like acetic acid, which facilitates the reaction cascade. Low temperatures are crucial during the bromine addition to control the exothermic reaction and prevent the formation of side products.
Experimental Protocol: Jacobson Synthesis of 2-Amino-5-chlorobenzo[d]thiazole [3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-chloroaniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid.
-
Cooling: Cool the mixture in an ice-salt bath to 0-5 °C.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-10 °C for an additional 2-3 hours after the bromine addition is complete.
-
Work-up: Pour the reaction mixture into a large volume of water. The product will precipitate.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and then with a dilute solution of sodium bisulfite to remove any excess bromine.
-
Purification: The crude product can be recrystallized from ethanol to afford pure 2-amino-5-chlorobenzo[d]thiazole.
New Synthetic Methods: The Drive for Efficiency and Sustainability
In recent years, there has been a significant push towards developing more environmentally benign, efficient, and versatile methods for the synthesis of benzothiazoles. These new approaches often utilize novel catalysts, alternative energy sources, and greener reaction media.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.
Causality of Experimental Choices: Microwave energy efficiently heats the polar reactants and solvents, leading to a rapid increase in the internal temperature of the reaction mixture. This accelerates the rate of reaction, often allowing for solvent-free conditions or the use of greener solvents like ethanol or water. For the synthesis of 2-aryl-5-chlorobenzothiazoles, the condensation of 4-chloro-2-aminothiophenol with aromatic aldehydes is particularly amenable to microwave assistance.[4]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-5-chlorobenzo[d]thiazole [5]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 4-chloro-2-aminothiophenol (1.0 eq), the desired aromatic aldehyde (1.1 eq), and a catalytic amount of a mild acid catalyst (e.g., L-proline).[6]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).
-
Work-up and Isolation: After cooling, the solid product can often be directly isolated or purified by simple recrystallization from ethanol.
Photocatalytic Synthesis
Visible-light photocatalysis has gained significant traction as a green and sustainable synthetic strategy. This method utilizes light energy to drive chemical reactions, often under mild conditions.
Causality of Experimental Choices: A photocatalyst, upon absorption of visible light, initiates a single-electron transfer (SET) process, generating radical intermediates that can participate in the desired bond-forming reactions. For benzothiazole synthesis, this can involve the oxidative cyclization of thiobenzanilides or the condensation of 2-aminothiophenols with aldehydes.[7] The use of air or molecular oxygen as the terminal oxidant makes these processes highly atom-economical.
Experimental Protocol: Photocatalytic Synthesis of 2-Substituted 5-Chlorobenzothiazoles
-
Reaction Setup: In a reaction tube, dissolve the thiobenzanilide precursor (derived from 4-chloroaniline) and a photocatalyst (e.g., Eosin Y or a Ruthenium-based complex) in a suitable solvent (e.g., acetonitrile).
-
Reaction Conditions: Sparge the solution with oxygen or leave it open to the air. Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 2-substituted 5-chlorobenzothiazole.
Head-to-Head Comparison: Performance Benchmarking
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.
| Method | Starting Materials | Typical Conditions | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Established: Condensation | 4-chloro-2-aminothiophenol, Formic Acid/Aldehyde | Reflux (100-110 °C) | 2-4 hours | 70-90% | Versatile, scalable, well-established. | Requires elevated temperatures, sometimes harsh acidic conditions. |
| Established: Jacobson | 4-chloroaniline, KSCN, Br₂ | 0-10 °C, Acetic Acid | 3-5 hours | 60-80% | Direct route to 2-amino derivatives. | Use of toxic bromine, low temperatures required, potential for side reactions.[2] |
| New: Microwave-Assisted | 4-chloro-2-aminothiophenol, Aldehyde | Microwave Irradiation (120 °C) | 5-15 minutes | 85-98% | Extremely fast, high yields, often solvent-free.[4][6] | Requires specialized microwave equipment, scalability can be a concern. |
| New: Photocatalytic | Thiobenzanilides or 2-aminothiophenols | Visible light, Photocatalyst, Room Temp. | 12-24 hours | 70-95% | Mild conditions, uses light energy, green oxidants (air).[7] | Can require longer reaction times, catalyst cost and removal. |
Visualizing the Pathways: Mechanistic Insights
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. The following diagrams illustrate the key transformations involved in both established and novel synthetic routes.
Caption: Reaction pathway for the condensation synthesis of this compound.
Caption: A simplified workflow for the microwave-assisted synthesis.
Caption: Decision matrix for selecting a synthetic method.
Conclusion and Future Outlook
The synthesis of this compound can be approached through a variety of methods, each with its own set of advantages and limitations. Established routes, such as the condensation of 4-chloro-2-aminothiophenol, remain highly relevant for their robustness and scalability. However, the emergence of new synthetic technologies, including microwave-assisted and photocatalytic methods, offers compelling alternatives that align with the principles of green chemistry, providing rapid access to these valuable compounds with high efficiency.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and the importance of environmental considerations. As the field of synthetic chemistry continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of the this compound scaffold and its derivatives.
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In silico molecular docking studies of 5-Chlorobenzo[d]thiazole derivatives
An In-Depth Technical Guide to the Molecular Docking of 5-Chlorobenzo[d]thiazole Derivatives
Introduction: The Significance of the this compound Scaffold
The benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This heterocyclic framework's versatility allows it to interact with a diverse range of biological targets, leading to its exploration in numerous therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[1][2] The introduction of a chlorine atom at the 5-position of the benzothiazole ring, creating the this compound scaffold, can significantly modulate the molecule's physicochemical properties. This substitution can enhance membrane permeability, increase binding affinity through halogen bonding, and alter metabolic stability, often leading to improved potency and a more desirable pharmacokinetic profile. Preliminary studies on related scaffolds have suggested that electron-withdrawing groups like chlorine can enhance the biological activity, for instance, in the context of antifungal agents.[3]
This guide provides a comparative analysis of in silico molecular docking studies involving this compound derivatives. We will explore their interactions with various protein targets, present a standardized computational workflow, and offer insights into the structural basis for their activity, grounded in field-proven methodologies.
Pillar 1: The Rationale and Mechanics of In Silico Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to the active site of a target protein.[4] Its primary role in early-stage drug discovery is to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for synthesis and in vitro testing, thereby saving considerable time and resources.[4]
The process simulates the natural binding event, where the ligand explores various conformations within the protein's binding pocket to find the most energetically favorable pose. This "lock-and-key" or, more accurately, "induced-fit" model is quantified by a scoring function, which estimates the binding free energy of the protein-ligand complex. A lower, more negative score typically indicates a more stable complex and, theoretically, a more potent compound.[5]
Below is a generalized workflow for a typical molecular docking experiment.
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Confirmation of Target Engagement for 5-Chlorobenzo[d]thiazole-based Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the target engagement of 5-Chlorobenzo[d]thiazole-based inhibitors. With a focus on scientific integrity and practical application, we will delve into the experimental validation of these compounds, particularly in the context of their increasingly recognized role as kinase inhibitors. This document offers an objective comparison with alternative inhibitors, supported by experimental data, and provides detailed protocols for key validation assays.
The this compound scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of biological activities, including anticancer properties.[1][2] The presence of the chloro group at the 5-position can significantly influence the molecule's physicochemical properties, potentially enhancing its binding affinity and selectivity for specific biological targets. A critical step in the development of these inhibitors is the unambiguous confirmation that they directly interact with their intended molecular target within a cellular context.
This guide will focus on p38 mitogen-activated protein kinase (MAPK) as a representative and well-validated target for benzothiazole-based inhibitors.[3][4] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapies for inflammatory diseases and cancer.[4][5]
Comparative Analysis of p38 MAPK Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its selectivity across the kinome. Below is a comparative summary of a representative benzothiazole-based p38α MAPK inhibitor and other well-established p38 MAPK inhibitors.
| Inhibitor Class | Specific Compound | Target Isoform(s) | IC50 (p38α) | Reference |
| Benzothiazole Derivative | Representative Compound (e.g., from Tariq et al., 2025) | p38α | 0.031 µM | [4] |
| Pyridinylimidazole | SB203580 | p38α, p38β | 17 nM (KD) | [6] |
| Pyridinylimidazole | SB202190 | p38α, p38β | 50 nM | [7] |
| Diaryl Urea | BIRB-796 | p38α, p38β, p38γ, p38δ | 38 nM | [8] |
| N/A | Ralimetinib (LY2228820) | p38α, p38β | 5.3 nM | [8] |
| N/A | VX-745 | p38α, p38β, p38γ | N/A | [6] |
Note: IC50 and KD values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
The selectivity of an inhibitor is as crucial as its potency. A lack of selectivity can lead to off-target effects and potential toxicity.[8] Kinase selectivity is typically assessed by screening the inhibitor against a broad panel of kinases. For instance, the well-studied p38 inhibitor SB203580 is also known to inhibit JNK2/3 and CK1δ/ε at higher concentrations.[8]
Confirming Target Engagement: Key Methodologies
Directly demonstrating that a this compound-based inhibitor binds to its intended target, such as p38 MAPK, within the complex environment of a cell is paramount. The following sections provide detailed protocols for two gold-standard biophysical techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target engagement in a cellular setting.[9][10] It relies on the principle that a protein's thermal stability is altered upon ligand binding.[9][10] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.
Experimental Workflow for CETSA
Caption: CETSA workflow for confirming target engagement.
Detailed Protocol: CETSA for p38 MAPK Engagement
Objective: To determine if a this compound-based compound directly engages with and stabilizes p38 MAPK in intact cells.
Materials:
-
Human cell line expressing p38 MAPK (e.g., HeLa, U937)
-
Cell culture medium and supplements
-
This compound-based inhibitor
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to approximately 80% confluency.
-
Treat cells with the desired concentration of the this compound-based inhibitor or vehicle control for 1 hour at 37°C.
-
-
Harvesting and Thermal Challenge:
-
Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by Western blotting using a primary antibody specific for p38 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities for p38 MAPK at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the relative band intensity against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization and direct target engagement.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a purified protein target.[11][12] This method is invaluable for confirming a direct interaction and for characterizing the binding properties of an inhibitor.
Experimental Workflow for SPR
Caption: SPR workflow for kinetic analysis.
Detailed Protocol: SPR for p38 MAPK Binding Kinetics
Objective: To quantify the binding affinity and kinetics of a this compound-based inhibitor to purified p38 MAPK.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, active p38 MAPK protein
-
This compound-based inhibitor
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if required, e.g., low pH glycine)
Procedure:
-
Protein Immobilization:
-
Activate the carboxylated sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified p38 MAPK protein diluted in an appropriate buffer (e.g., sodium acetate, pH 5.0) to achieve covalent immobilization via amine coupling.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound-based inhibitor in running buffer. It is crucial to include a blank (running buffer only) for double referencing.
-
Inject the inhibitor solutions over the immobilized p38 MAPK surface at a constant flow rate.
-
Monitor the association phase as the inhibitor binds to the protein target.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If the inhibitor does not fully dissociate, inject a pulse of a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
After subtracting the reference surface and blank injection signals, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
-
Conclusion
The confirmation of target engagement is a non-negotiable step in the validation of any novel inhibitor series, including those based on the this compound scaffold. By employing robust and orthogonal techniques such as CETSA and SPR, researchers can confidently establish a direct link between their compound and its molecular target. This guide has provided a framework for comparing the performance of these inhibitors against established alternatives and has detailed the experimental protocols necessary to generate high-quality, reproducible data. The insights gained from these assays are critical for guiding structure-activity relationship studies, optimizing lead compounds, and ultimately, for the successful development of novel therapeutics.
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Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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ResearchGate. (n.d.). IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1 inhibitor PD098059. ResearchGate. [Link]
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Al-Sanea, M. M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules. [Link]
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van de Stolpe, A., et al. (2013). A comparative study of fragment screening methods on the p38α kinase. PLoS One. [Link]
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ResearchGate. (n.d.). Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK using SB202190 as reference drugs. ResearchGate. [Link]
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Yilmaz, M., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Archiv der Pharmazie. [Link]
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Bogoyevitch, M. A., et al. (2010). A new series of 2-thioether-benzothiazoles has been synthesized and evaluated for JNK inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
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Dai, F., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
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A Comparative Guide to the Cytotoxicity of Halogenated Benzothiazoles: Mechanisms, Methodologies, and Structure-Activity Insights
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry, with its derivatives showing a vast array of biological activities, including potent anticancer effects.[1][2][3][4] The introduction of halogen atoms to the benzothiazole core can significantly modulate its physicochemical properties and biological activity, often enhancing its cytotoxic potential against cancer cells.[5][6] However, these compounds are also recognized as environmental contaminants, making a thorough understanding of their cytotoxicity crucial for both therapeutic development and toxicological risk assessment.[7][8]
This guide offers a comparative assessment of halogenated benzothiazoles, synthesizing experimental data to provide a clear overview of their cytotoxic efficacy. We will delve into the primary mechanisms of action, provide a robust experimental protocol for cytotoxicity assessment, and explore emerging structure-activity relationships.
Comparative Cytotoxicity of Benzothiazole Derivatives
The cytotoxic potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of a cell population.[1] A lower IC₅₀ value indicates a more potent compound. The following table summarizes the reported IC₅₀ values for various halogenated and other substituted benzothiazoles against a panel of human cancer cell lines, providing a direct comparison of their efficacy.
| Compound ID | Substitution | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 6b | General Derivative | MCF-7 (Breast) | 5.15 | [9] |
| 5c | General Derivative | MCF-7 (Breast) | 7.39 | [9] |
| 5d | General Derivative | MCF-7 (Breast) | 7.56 | [9] |
| 4 | General Derivative | MCF-7 (Breast) | 8.64 | [9] |
| 36c | Imidazolyl Benzothiazole | HuT78 (T-cell lymphoma) | 1.6 | [5] |
| 4a | 2-Substituted | PANC-1 (Pancreatic) | 27 | |
| 4b | 2-Substituted | PANC-1 (Pancreatic) | 35 | |
| 5F 203 | 5-Fluoro | Various (e.g., Breast) | Potent (nanomolar range) | [5][10] |
| PMX 610 | 6-Fluoro | Various (e.g., Colon, Lung) | Potent | [5] |
| A | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 (Lung) | 68 µg/mL | [11] |
| C | 6-nitrobenzo[d]thiazol-2-ol | LungA549 (Lung) | 121 µg/mL | [11] |
Note: Direct comparison of all values should be made with caution due to variations in experimental conditions (e.g., incubation times) between studies. Values in µg/mL are included as reported in the source literature.
Mechanisms of Benzothiazole-Induced Cytotoxicity
A significant body of evidence indicates that many benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death), primarily through the mitochondria-mediated intrinsic pathway.[12][13][14] This pathway is a critical cellular process that, when activated, leads to the systematic dismantling of the cell without triggering an inflammatory response.
The Role of Oxidative Stress and Mitochondrial Dysfunction
The cytotoxic cascade is often initiated by the generation of reactive oxygen species (ROS) within the cancer cell.[9][15] An excess of ROS creates a state of oxidative stress, a condition that can damage cellular components like lipids, proteins, and DNA.[16][17][18] Mitochondria are both a primary source and a primary target of ROS.
The key events in this pathway are:
-
Induction of Oxidative Stress: The benzothiazole derivative promotes the accumulation of ROS.
-
Mitochondrial Membrane Depolarization: The increase in ROS leads to a loss of the mitochondrial membrane potential (ΔΨm), compromising the integrity of the mitochondrial outer membrane.[15]
-
Cytochrome c Release: This disruption allows for the release of pro-apoptotic factors, most notably Cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[14]
-
Apoptosome Formation & Caspase Activation: In the cytoplasm, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the "apoptosome." This complex then recruits and activates Caspase-9, an initiator caspase.
-
Executioner Caspase Cascade: Activated Caspase-9 proceeds to cleave and activate effector caspases, such as Caspase-3.[14][15][19]
-
Apoptosis Execution: Caspase-3 is the primary executioner of apoptosis, cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[15][19]
This signaling cascade provides a robust and self-validating system for cell death, making it a prime target for anticancer drug development.
Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by halogenated benzothiazoles.
Experimental Protocol: MTT Assay for Cytotoxicity Testing
To ensure data integrity and reproducibility, a standardized protocol is essential. The MTT assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.[20][21] Its principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[22][23][24] The amount of formazan produced is directly proportional to the number of living cells.[24]
Step-by-Step Methodology
-
Cell Seeding:
-
Action: Plate cells (e.g., MCF-7, PANC-1) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium.
-
Causality: Seeding an appropriate number of cells is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An overnight incubation allows cells to adhere and enter a logarithmic growth phase.[12][23]
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the halogenated benzothiazole compounds in culture medium. After 24 hours of cell attachment, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Causality: A dose-response curve is necessary to determine the IC₅₀. The vehicle control ensures that the solvent used to dissolve the compound does not have a toxic effect on its own.
-
-
Incubation:
-
Action: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Causality: The incubation time must be sufficient for the compound to exert its cytotoxic or anti-proliferative effects. The optimal duration can vary depending on the cell line and the compound's mechanism of action.
-
-
MTT Addition and Incubation:
-
Action: After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate the plate for an additional 2-4 hours at 37°C.
-
Causality: This incubation allows the mitochondrial enzymes in living cells to convert the soluble yellow MTT into insoluble purple formazan crystals. The duration is a balance between allowing for sufficient formazan production for a strong signal and avoiding potential artifacts from prolonged incubation.[25]
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well.[12] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Causality: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent is required to dissolve them, creating a homogenous colored solution that can be measured spectrophotometrically. DMSO is a highly effective and commonly used solvent for this purpose.
-
-
Absorbance Measurement and Data Analysis:
-
Action: Read the absorbance of the plate using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[23] A reference wavelength of >650 nm can be used to subtract background noise.
-
Causality: The amount of light absorbed is directly proportional to the amount of formazan, which in turn correlates with the number of viable cells.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Halogenated benzothiazoles represent a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines.[5] Their primary mechanism of action often involves the induction of apoptosis via the mitochondrial pathway, a process initiated by oxidative stress. The data clearly indicates that substitutions, particularly with fluorine, can lead to highly potent derivatives.[5][10]
For drug development professionals, the structure-activity relationships of these compounds warrant further exploration to optimize potency and selectivity, thereby minimizing off-target effects. For toxicologists and environmental scientists, the very mechanisms that make these compounds effective anticancer agents highlight their potential risk to non-target organisms, underscoring the need for continued environmental monitoring and assessment.[7][8] Future research should focus on synthesizing novel derivatives with improved therapeutic indices and elucidating their precise molecular targets to further harness the potential of the benzothiazole scaffold.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 5-Chlorobenzo[d]thiazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 5-Chlorobenzo[d]thiazole, a compound that, like many chlorinated heterocyclic molecules, requires meticulous attention to safety procedures. This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Analysis: Understanding the Risks of this compound
While specific toxicological data for this compound is not extensively published, data from structurally analogous compounds, such as 5-Chlorobenzo[d]oxazole-2-thiol and 5-Chlorobenzo-2,1,3-thiadiazole, provide a strong basis for a comprehensive safety assessment. Benzothiazole derivatives, as a class, have been noted as potential dermal sensitizers and respiratory irritants.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact[1][2][3].
-
Respiratory Irritation: May cause respiratory tract irritation[1][2][3][4].
Occupational Exposure Limits (OELs): As of this writing, specific OELs such as the OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV) have not been established for this compound[1][5]. The absence of defined limits necessitates a conservative approach, treating the compound as highly potent and minimizing all potential routes of exposure.
The Core of Safety: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 4 mil thickness) | Provides a robust barrier against chlorinated organic compounds. Double-gloving is recommended to prevent exposure in case of a breach in the outer glove.[6] |
| Body Protection | Chemical-resistant lab coat with long sleeves and tight-fitting cuffs | Protects skin from accidental spills and contamination. The tight cuffs prevent chemicals from entering the sleeves.[6][7] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield | Goggles provide a seal around the eyes to protect from splashes and fine powders. A face shield offers an additional layer of protection for the entire face.[1][6] |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum) | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7] |
Causality Behind PPE Choices: The selection of nitrile or neoprene is based on their proven resistance to a wide range of chemicals, including chlorinated solvents and similar heterocyclic compounds[6][8][9]. Double-gloving is a field-proven best practice that significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. A full-face shield is mandated because of the "serious eye irritation" hazard; it protects the entire face from splashes that could otherwise find their way around the edges of safety goggles.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section details the procedural steps for handling this compound, from initial preparation to the completion of the experimental work.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[10].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[10][11].
-
Spill Kit: A spill kit containing absorbent material suitable for chemical spills, and designated waste containers, must be available in the immediate vicinity.
-
Pre-Labeling: All vials, flasks, and waste containers must be clearly labeled before any chemical is handled.
Donning PPE: A Self-Validating Protocol
The sequence of donning PPE is critical to prevent cross-contamination.
Caption: PPE Doffing Sequence.
-
Outer Gloves: Remove the outer gloves, peeling them off so they are inside-out, and dispose of them in the designated hazardous waste container.
-
Face Shield & Lab Coat: Remove the face shield and lab coat. If the lab coat is disposable, place it in the hazardous waste. If reusable, store it in a designated, sealed bag for laundering.
-
Goggles & Respirator: Remove goggles and the respirator.
-
Inner Gloves: Remove the inner gloves using the same inside-out technique and dispose of them in the hazardous waste.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[1][3]
Disposal Plan: Managing Chemical Waste
Proper disposal is essential to protect both the environment and waste handlers.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, contaminated spill materials) must be placed in a clearly labeled, sealed hazardous waste container.[12]
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, sealed, and properly labeled hazardous waste container. It is critical to keep chlorinated waste streams separate from non-chlorinated solvent waste to prevent violent reactions and to facilitate proper disposal.[13][14]
-
Empty Containers: An "empty" container of this compound is not truly empty. The first rinse of the container must be collected and disposed of as hazardous waste.[12] Subsequent rinses can be managed according to standard laboratory procedures. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12] Given the lack of extensive toxicity data, the more conservative three-rinse collection is recommended.
-
Waste Pickup: Follow your institution's specific procedures for hazardous waste pickup. Ensure all containers are properly labeled with the full chemical name and an estimate of the concentration.[12]
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
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NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Cochrane Library. (2020). Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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Popiołek, Ł., & Biernasiuk, A. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(15), 4436. Retrieved from [Link]
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Wang, Y., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 142, 105845. Retrieved from [Link]
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Mondal, T., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1334-1347. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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University of Reading. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
